Clostripain
Description
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Properties
CAS No. |
9028-00-6 |
|---|---|
Molecular Formula |
C192H456O6 |
Molecular Weight |
2862 g/mol |
IUPAC Name |
hexakis(2,7-dimethyloctan-4-ol);hexakis(2,7-dimethyloct-4-ene);molecular hydrogen;propane |
InChI |
InChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H |
InChI Key |
SRMJIROQHUCOER-UHFFFAOYSA-N |
Canonical SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Clostripain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a potent and highly specific cysteine protease with significant applications in biotechnology and biomedical research. Its unique properties, particularly its stringent specificity for the carboxyl peptide bond of arginine, have made it an invaluable tool for protein sequencing, peptide mapping, and cell isolation protocols. This technical guide provides an in-depth exploration of the origin, biochemical properties, and key experimental methodologies associated with this compound.
Origin and Discovery
This compound is a proteolytic enzyme produced by the anaerobic bacterium Clostridium histolyticum. The proteolytic activity of culture filtrates from this bacterium first garnered significant attention during World War I due to its role in the severe tissue damage observed in gas gangrene infections.
The scientific journey to isolate and characterize the specific enzyme responsible for this potent proteolytic activity was a gradual process:
-
Early Observations (1917-1938): Initial studies by Weinberg and Séguin in 1917 noted the proteolytic nature of Cl. histolyticum culture filtrates. In the 1930s, researchers like Weinberg and Randin, and later Kocholaty and Weil, and Maschmann, began to distinguish different proteolytic activities within these filtrates, identifying a cysteine-activated proteinase that would later be named this compound.
-
Early Purification Efforts (1948-1953): The first successful isolation of this compound in a relatively pure form was achieved by Kocholaty and Krejci in 1948. This was followed by refined purification techniques developed by Ogle and Tytell in 1953, who were also the first to report on its high specificity for arginine residues.
-
Nomenclature: Over the years, this compound was referred to by several different names in the scientific literature, including γ-protease, amidase-esterase, and clostridiopeptidase B, before the name "this compound" was formally proposed by Labouesse and Gros in 1960 and later solidified by Mitchell and Harrington in 1968.
Biochemical Properties
This compound possesses a unique set of biochemical characteristics that define its function and utility.
Structure and Synthesis
This compound is a heterodimeric protein, composed of a heavy chain and a light chain held together by strong non-covalent interactions. Interestingly, both chains are encoded by a single gene, which is transcribed and translated into a single polypeptide precursor. This precursor undergoes post-translational processing, including the removal of a signal peptide, a pro-peptide, and a linker peptide, to yield the mature, active heterodimer.
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference(s) |
| Heavy Chain Mass | ~45 kDa | |
| Light Chain Mass | ~12.5 kDa | |
| Total Molecular Weight | ~57.5 kDa | |
| Isoelectric Point (pI) | 4.8 - 4.9 (at 8°C) | |
| Enzyme Commission (EC) Number | 3.4.22.8 |
Enzymatic Activity and Specificity
This compound is a cysteine protease, meaning it utilizes a cysteine residue in its active site for catalysis. Its activity is highly dependent on the presence of reducing agents, such as dithiothreitol (DTT) or cysteine, which maintain the active site cysteine in its reduced, catalytically active state. Calcium ions are also essential for both the stability and activity of the enzyme.
The most defining feature of this compound is its remarkable specificity for cleaving peptide bonds at the C-terminal side of arginine residues. It exhibits some activity towards lysine residues, but at a significantly lower rate. This high specificity makes it a valuable tool for controlled proteolysis.
Kinetic Parameters
The efficiency of this compound's catalytic activity can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum, providing an indication of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Table 2: Kinetic Parameters of this compound for Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.25 | Data not available | Data not available | |
| Nα-Benzoyl-L-lysine methyl ester | 3.0 | Data not available | Data not available | |
| Mal-Tyr-Arg-OEt | Data not available | Data not available | Lower than BAEE |
Key Experimental Protocols
Representative Historical Purification Protocol
Early purification methods for this compound laid the groundwork for the highly purified preparations available today. A representative protocol, based on the principles described by researchers like Mitchell and Harrington, would involve the following key steps:
-
Culture and Filtration: Clostridium histolyticum is cultured in a suitable broth medium. The culture supernatant, containing the secreted this compound, is harvested by centrifugation and filtration to remove bacterial cells.
-
Ammonium Sulfate Precipitation: The crude enzyme solution is subjected to fractional ammonium sulfate precipitation to concentrate the protein and remove some impurities.
-
Hydroxylapatite Chromatography: The partially purified enzyme is then applied to a hydroxylapatite column. This compound binds to the column and is eluted with a phosphate buffer gradient of increasing ionic strength. This step is effective in separating this compound from other proteases present in the culture filtrate.
-
Affinity Chromatography: For higher purity, a final affinity chromatography step can be employed. A ligand with affinity for the active site of this compound, such as a Sepharose-based matrix with an arginine analog, is used. The enzyme binds specifically to the column and is eluted under conditions that disrupt the enzyme-ligand interaction.
-
Dialysis and Lyophilization: The purified enzyme is dialyzed against a suitable buffer to remove salts and then lyophilized for long-term storage.
This compound Activity Assay (BAEE Assay)
The most common method for determining this compound activity is the Nα-Benzoyl-L-arginine ethyl ester (BAEE) assay. The hydrolysis of BAEE by this compound results in an increase in absorbance at 253 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Temperature-controlled cuvette holder (25°C)
-
Quartz cuvettes
-
BAEE solution (e.g., 0.25 mM in a suitable buffer)
-
This compound solution (appropriately diluted)
-
Activation buffer (containing a reducing agent like DTT and CaCl2)
Procedure:
-
Enzyme Activation: Prior to the assay, the this compound solution must be activated by incubation with an activation buffer containing a reducing agent (e.g., 2.5 mM DTT) and calcium chloride (e.g., 1 mM CaCl2) for a specified period (e.g., 2-3 hours).
-
Assay Mixture Preparation: In a quartz cuvette, combine the BAEE substrate solution and buffer.
-
Temperature Equilibration: Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
Initiation of Reaction: Add a small, known volume of the activated this compound solution to the cuvette, mix quickly, and immediately start recording the absorbance at 253 nm.
-
Data Acquisition: Record the change in absorbance over time.
-
Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the reaction curve. The enzyme activity is then calculated using the molar extinction coefficient of the product. One unit of this compound activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Visualizing Key Processes
Post-Translational Processing of this compound
The maturation of this compound from a single polypeptide chain to a functional heterodimer is a critical process.
Clostripain: A Technical Guide to its Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease with a high degree of specificity for the carboxyl peptide bond of arginine residues.[1][2] Isolated from the anaerobic bacterium Clostridium histolyticum, this enzyme has become a valuable tool in protein chemistry, peptide mapping, and cell isolation.[2][3] Its unique properties, including its dependence on calcium ions and a reducing environment for optimal activity, distinguish it from other proteases.[2] This technical guide provides an in-depth exploration of the discovery, historical context, and biochemical characteristics of this compound, tailored for researchers and professionals in the life sciences.
Historical Background and Discovery
The story of this compound is intrinsically linked to the study of gas gangrene during World War I, a devastating condition affecting wounded soldiers. The causative agent, Clostridium histolyticum, was noted for its potent proteolytic activity. Early investigations into the culture filtrates of this bacterium revealed a complex mixture of enzymes capable of digesting host tissues.
Initial observations of the proteolytic activity in cell-free culture filtrates of Cl. histolyticum date back to 1917. Over the subsequent decades, various researchers worked to isolate and characterize the components responsible for this activity. Before it was formally named this compound, the enzyme was known by several other names, including g-protease, amidase-esterase, and clostridiopeptidase B, leading to some confusion in the early literature.
A significant breakthrough came in 1953 when Ogle and Tytell reported on the unique specificity of a purified fraction from Cl. histolyticum culture filtrates, noting its preference for arginine residues. However, it was the seminal work of W.M. Mitchell and W.F. Harrington in 1968 that provided a detailed purification protocol and a more thorough characterization of the enzyme they termed "clostridiopeptidase B," now widely known as this compound. Their work laid the foundation for its use as a specific and reliable biochemical reagent.
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"1968" [label="1968: Mitchell and Harrington\npublish a detailed purification\nand characterization"];
"Present" [label="Present Day: Widespread use\nas a biochemical tool in\nresearch and biotechnology"];
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Caption: A timeline highlighting the key milestones in the discovery and characterization of this compound.
Biochemical and Physicochemical Properties
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain, with molecular weights of approximately 45 kDa and 12.5 kDa, respectively. These two chains are held together by strong non-covalent forces. The enzyme's activity is dependent on the presence of a free sulfhydryl group in its active site, classifying it as a cysteine protease. Consequently, it requires a reducing environment for optimal function, typically achieved by the addition of reagents like dithiothreitol (DTT) or cysteine. Furthermore, calcium ions are essential for both the stability and activity of this compound.
Quantitative Data Summary
Property Value References EC Number 3.4.22.8 Source Organism Clostridium histolyticum Molecular Weight (Total) ~57.5 kDa Heavy Chain ~45 kDa Light Chain ~12.5 kDa Isoelectric Point (pI) 4.8 - 4.9 Optimal pH 7.4 - 7.8 (with α-benzoyl-arginine ethyl ester as substrate) Kinetic Parameters Km (Nα-benzoyl-L-arginine ethyl ester) 0.25 mM Km (Nα-benzoyl-L-lysine methyl ester) 3.0 mM kcat Not reported in the searched literature kcat/Km Not reported in the searched literature Activators Thiols (e.g., DTT, cysteine), Ca2+ Inhibitors Oxidizing agents, sulfhydryl-modifying reagents, heavy metal ions
Experimental Protocols
The following sections provide an overview of the classical experimental protocols for the purification and activity assay of this compound, based on the foundational work in the field. Due to the unavailability of the full-text original publications, these protocols are generalized. Researchers should consult the original papers for precise details.
Purification of this compound (Based on Mitchell and Harrington, 1968)
The purification of this compound from Clostridium histolyticum culture filtrates generally involves a multi-step process to separate it from other secreted proteins, most notably collagenase.
Caption: A generalized workflow for the purification of this compound from C. histolyticum culture filtrate.
-
Ammonium Sulfate Precipitation: The crude culture filtrate is subjected to fractional ammonium sulfate precipitation to concentrate the proteins and achieve an initial separation.
-
Gel Filtration Chromatography: The resuspended and dialyzed protein precipitate is then applied to a gel filtration column (e.g., Sephadex) to separate proteins based on their molecular size. This step is effective in separating this compound from the higher molecular weight collagenase.
-
Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography (e.g., DEAE-cellulose). Proteins are separated based on their net charge at a specific pH. This compound is eluted using a salt gradient.
-
Purity Assessment: The purity of the final this compound preparation is assessed by techniques such as polyacrylamide gel electrophoresis (PAGE) and specific activity measurements.
This compound Activity Assay
The enzymatic activity of this compound is typically measured using a spectrophotometric assay with a synthetic substrate such as Nα-benzoyl-L-arginine ethyl ester (BAEE).
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically Tris-HCl at pH 7.6, containing calcium chloride and a reducing agent like DTT.
-
Enzyme Activation: The this compound sample is pre-incubated in the reaction buffer to ensure activation.
-
Substrate Addition: The reaction is initiated by the addition of the BAEE substrate.
-
Spectrophotometric Monitoring: The hydrolysis of BAEE results in an increase in absorbance at 253 nm. The rate of this increase is monitored over time using a spectrophotometer.
-
Calculation of Activity: The enzymatic activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of the product. One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25°C and pH 7.6.
Specificity and Applications
This compound exhibits a high degree of specificity for the cleavage of peptide bonds at the C-terminal side of arginine residues. It can also cleave at lysine residues, but at a much slower rate. This high specificity makes it an invaluable tool for:
-
Protein Sequencing and Peptide Mapping: By selectively cleaving proteins at arginine residues, this compound generates a predictable set of peptide fragments that can be readily analyzed by mass spectrometry and other techniques.
-
Cell and Tissue Dissociation: In combination with other enzymes like collagenase, this compound is used to dissociate tissues into single cells for cell culture and other applications.
-
Synthesis of Peptides: Under specific conditions, this compound can catalyze the formation of peptide bonds, a process known as reverse proteolysis or enzymatic peptide synthesis.
Conclusion
From its origins in the study of a wartime disease to its current status as a refined biochemical tool, this compound has a rich history. Its discovery and characterization were the result of decades of research by numerous scientists. For today's researchers, a thorough understanding of its historical background, biochemical properties, and the experimental protocols for its use is essential for leveraging its full potential in protein research and drug development. The high specificity and robust activity of this compound continue to make it a staple in laboratories worldwide.
References
An In-depth Technical Guide to the Molecular Structure of Clostripain
This guide provides a comprehensive overview of the molecular architecture of clostripain, a cysteine protease from Clostridium histolyticum. It is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental methodologies for its characterization, and a visualization of its activation and catalytic mechanism.
Core Molecular Structure
This compound (EC 3.4.22.8) is a heterodimeric cysteine protease belonging to the C11 family of Clan CD peptidases.[1][2] The mature, active enzyme is composed of a heavy chain and a light chain, held together by strong non-covalent forces.[3][4] The enzyme is initially synthesized as a 59 kDa proenzyme which includes a signal peptide, a pro-peptide, the light chain, a linker peptide, and the heavy chain.[1] Activation occurs through the autocatalytic removal of the pro-peptide and the linker peptide, a process that is dependent on calcium ions.
The overall three-dimensional structure of this compound adopts a typical Clan CD α/β/α sandwich architecture. The first experimental structure of the active form of C. histolyticum this compound was determined at a resolution of 2.5 Å using microcrystal electron diffraction (MicroED). This structure reveals that the light chain consists of 2 alpha helices and 5 beta strands, while the heavy chain is composed of 13 alpha helices and 8 beta strands.
Active Site and Catalytic Mechanism
The catalytic activity of this compound is mediated by a catalytic dyad composed of Cysteine-231 (Cys231) and Histidine-176 (His176). Site-directed mutagenesis studies have confirmed the essential role of His176 in the enzyme's activity. The substrate specificity of this compound, which preferentially cleaves at the carboxyl side of arginine residues, is largely determined by Aspartate-229 (Asp229) located in the S1 subsite. This residue is responsible for the enzyme's strong preference for arginine at the P1 position of the substrate. The active site is situated in a large, electronegative substrate-binding pocket, allowing it to accommodate large and diverse substrates. A loop within the heavy chain, formed by residues 452 to 457, is also believed to be important for substrate binding.
Quantitative Structural and Physicochemical Data
The following tables summarize key quantitative data related to the molecular structure and properties of this compound.
| Component | Molecular Weight (kDa) | Number of Residues | Reference |
| Proenzyme | 59 | 526 (total precursor) | |
| Heavy Chain | ~45 | 336 | |
| Light Chain | ~12.5 | 131 | |
| Signal Peptide | - | 27 | |
| Pro-peptide | - | 23 | |
| Linker Peptide | - | 9 |
| Parameter | Value | Reference |
| Theoretical Molecular Weight | 53.0 kDa | |
| Isoelectric Point (pI) | 4.8 - 4.9 | |
| Optimal pH | 7.4 - 7.8 | |
| Extinction Coefficient (E1%, 280) | 16.57 |
Experimental Protocols: Structure Determination by Microcrystal Electron Diffraction (MicroED)
The following protocol is a summary of the methodology used to determine the first experimental structure of active this compound.
Sample Preparation and Crystallization
-
Protein Source: Lyophilized, pre-activated this compound from C. histolyticum was purchased from a commercial supplier (Abnova, Taiwan).
-
Solubilization: The protein was solubilized in 1x Tris-buffered saline (TBS) to a final concentration of 10 mg/ml.
-
Initial Crystallization Screening: Crystallization screens were performed using the sitting drop vapor diffusion method in 96-well Intelliplates. 200 nl drops were set up with a 1:1 ratio of protein solution to mother liquor.
-
Initial Crystal Formation: Needle-shaped crystals initially formed within 2-3 days at 20°C in a solution containing 0.2 M ammonium phosphate monobasic, 0.1 M TRIS pH 8.5, and 50% v/v 2-methyl-2,4-pentanediol.
-
Seeding and Optimization: Due to reproducibility issues, a seeding stock was prepared from the initial crystals. This stock was used to seed new crystallization trials. Small, plate-shaped crystals suitable for MicroED were obtained within a day in a solution of 0.2 M ammonium acetate, 0.1 M sodium citrate tribasic dihydrate pH 5.6, and 30% w/v PEG 4000.
MicroED Data Collection and Processing
-
Crystal Preparation: The nanocrystals were applied to a glow-discharged 200 mesh copper grid and vitrified by plunge-freezing in liquid ethane.
-
Focused Ion Beam (FIB) Milling: To obtain crystals of an appropriate thickness for MicroED, the vitrified crystals were thinned using a focused ion beam to create lamellae.
-
Data Collection: Continuous rotation MicroED data were collected from the milled nanocrystals.
-
Data Processing: The collected diffraction data were processed to a resolution of 2.5 Å. The overall completeness of the dataset was 87%.
Structure Determination and Refinement
-
Phasing: The structure was solved by molecular replacement using an AlphaFold model of the this compound proenzyme (Model ID: AF-A0A4U9RR22-F1) as the search model. The signal peptide and pro-peptide residues were removed from the model for successful phasing.
-
Crystallographic Parameters: The crystals belonged to the space group P 2 2₁ 2₁ with cell dimensions of a = 65.79 Å, b = 106.07 Å, and c = 149.28 Å.
-
Model Building and Refinement: The initial model was manually built and refined over several rounds to fit the electron density map.
Visualization of this compound Activation and Catalysis
The following diagrams illustrate the key processes in this compound's function, from its initial inactive state to its substrate cleavage.
Caption: Workflow of this compound activation from its proenzyme form.
Caption: Logical relationship in the catalytic mechanism of this compound.
References
Clostripain: A Technical Guide to its Gene, Protein, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a potent and highly specific cysteine protease isolated from the anaerobic bacterium Clostridium histolyticum. Renowned for its stringent specificity for the carboxyl peptide bond of arginine residues, this compound has become an invaluable tool in protein chemistry, proteomics, and cell biology. This technical guide provides a comprehensive overview of the this compound gene and protein, detailing its molecular characteristics, biochemical properties, and key experimental protocols.
Gene and Protein Sequence
This compound is synthesized as a preproenzyme encoded by the cloSI gene. The gene consists of a single open reading frame of 1581 nucleotides, which translates into a 526-amino acid precursor protein.[1] This precursor undergoes extensive post-translational modification to yield the active, heterodimeric enzyme.
Nucleotide Sequence
The complete nucleotide sequence of the Clostridium histolyticum cloSI gene can be accessed from the GenBank database under the accession number X63673 .
Protein Sequence and Post-Translational Processing
The full-length amino acid sequence of the this compound precursor protein is available from the UniProt database under the accession number P09870 . The 526-residue precursor is organized into distinct domains that are proteolytically processed to form the mature enzyme.
The precursor protein consists of:
-
Signal Peptide (residues 1-27): Directs the protein for secretion.
-
Propeptide (residues 28-50): An N-terminal pro-sequence that keeps the enzyme in an inactive state until it is cleaved.
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Light Chain (residues 51-181): Forms one of the two subunits of the mature enzyme.
-
Linker Peptide (residues 182-190): A short peptide that connects the light and heavy chains in the precursor.
-
Heavy Chain (residues 191-526): The second subunit of the mature enzyme, containing the catalytic residues.
The maturation of this compound involves the proteolytic removal of the signal peptide, propeptide, and the internal linker peptide, resulting in the formation of a stable, non-covalently associated heterodimer of the light and heavy chains.
Biochemical and Physicochemical Properties
This compound exhibits a unique set of biochemical and physicochemical properties that are critical for its function and application. These properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| EC Number | 3.4.22.8 | [2] |
| Source | Clostridium histolyticum | [3] |
| Optimal pH | 7.4 - 7.8 | [3] |
| Isoelectric Point (pI) | 4.8 - 4.9 | [3] |
Molecular Characteristics
| Characteristic | Value | Reference |
| Precursor Molecular Weight | ~58 kDa (calculated) | |
| Mature Heavy Chain MW | ~45 kDa | |
| Mature Light Chain MW | ~12.5 kDa | |
| Structure | Heterodimer (non-covalent) |
Catalytic Activity and Specificity
| Parameter | Description | Reference |
| Primary Specificity | Cleavage at the C-terminal side of arginine residues | |
| Secondary Specificity | Can cleave at lysine residues at a much lower rate | |
| Activators | Thiol-reducing agents (e.g., DTT, cysteine), Ca²⁺ | |
| Inhibitors | Oxidizing agents, sulfhydryl-specific reagents (e.g., TLCK), metal chelators (EDTA), certain metal ions (Co²⁺, Cu²⁺, Cd²⁺), Leupeptin |
Note: Specific Ki values for inhibitors of this compound are not consistently reported in the literature.
Experimental Protocols
Purification of Native this compound from C. histolyticum Culture
The purification of native this compound from the culture filtrate of C. histolyticum is a multi-step process aimed at separating it from other secreted proteins, particularly collagenases. The following is a generalized protocol based on established methods.
-
Culture and Filtration:
-
Grow Clostridium histolyticum in a suitable broth medium until late logarithmic phase.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria and cellular debris.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the filtered supernatant to a final saturation of 40-60%.
-
Stir the mixture at 4°C for several hours to allow for protein precipitation.
-
Centrifuge to collect the precipitate and resuspend it in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂).
-
-
Dialysis:
-
Dialyze the resuspended precipitate against the same buffer overnight at 4°C to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Apply the dialyzed sample to a cation-exchange chromatography column (e.g., SP-Sepharose) pre-equilibrated with the dialysis buffer.
-
Wash the column extensively with the equilibration buffer.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and assay for this compound activity.
-
-
Hydrophobic Interaction Chromatography (Optional):
-
Pool the active fractions and adjust the salt concentration (e.g., with ammonium sulfate) to promote hydrophobic interactions.
-
Apply the sample to a hydrophobic interaction column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.
-
-
Gel Filtration Chromatography:
-
As a final polishing step, apply the concentrated, active fractions to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.
-
Collect fractions and assay for this compound activity. Pool the purest, most active fractions.
-
-
Purity Assessment:
-
Assess the purity of the final preparation by SDS-PAGE.
-
This compound Activity Assay
The activity of this compound is commonly measured using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM CaCl₂.
-
Substrate Stock Solution: 10 mM BAEE in water.
-
Activator Solution: 10 mM Dithiothreitol (DTT) in Assay Buffer.
-
Enzyme Preparation: Purified this compound, diluted in Assay Buffer containing 2.5 mM DTT.
Procedure:
-
Enzyme Activation: Pre-incubate the diluted this compound solution with 2.5 mM DTT for at least 15 minutes at room temperature to ensure full activation.
-
Reaction Mixture: In a quartz cuvette, combine:
-
880 µL of Assay Buffer
-
100 µL of Substrate Stock Solution
-
10 µL of Activator Solution
-
-
Initiate Reaction: Add 10 µL of the activated enzyme solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at 253 nm using a spectrophotometer.
-
Data Acquisition: Record the change in absorbance over time for 3-5 minutes.
-
Calculation: Determine the initial rate of the reaction (ΔA₂₅₃/min) from the linear portion of the curve. The enzyme activity can be calculated using the molar extinction coefficient of the product.
Applications in Research and Drug Development
This compound's high specificity for arginine residues makes it a valuable tool in various research and development applications.
Proteomics and Protein Sequencing
In bottom-up proteomics, this compound is used for the in-solution or in-gel digestion of proteins into smaller peptides prior to analysis by mass spectrometry. Its cleavage specificity provides complementary information to that obtained with trypsin, which cleaves at both arginine and lysine residues. This can lead to improved protein sequence coverage and more confident protein identification.
Peptide Mapping and Structural Analysis
This compound is employed in peptide mapping to generate a characteristic set of fragments from a purified protein. The resulting peptide map can be used for protein identification, to verify amino acid sequences, and to locate post-translational modifications.
Cell and Tissue Dissociation
In combination with other enzymes like collagenase, this compound can be used for the gentle dissociation of tissues to isolate primary cells for cell culture and other downstream applications.
Drug Development
As a bacterial protease, this compound can be a target for the development of novel antimicrobial agents. High-throughput screening of compound libraries against this compound activity can identify potential inhibitors that may have therapeutic value in treating infections caused by Clostridium species.
Conclusion
This compound is a well-characterized and highly specific cysteine protease with significant utility in both basic research and applied sciences. A thorough understanding of its gene, protein structure, and enzymatic properties is essential for its effective application in proteomics, protein chemistry, and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important enzyme.
References
Substrate Specificity of Clostripain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from the anaerobic bacterium Clostridium histolyticum. It exhibits a high degree of specificity, primarily targeting the carboxyl peptide bond of arginine residues. This remarkable specificity makes it a valuable tool in protein sequencing, peptide mapping, and cell biology. For drug development professionals, understanding the nuances of this compound's substrate recognition is crucial for the design of specific inhibitors and for harnessing its activity in therapeutic applications, such as tissue dissociation for cell isolation. This technical guide provides a comprehensive overview of the substrate specificity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of this compound Substrate Specificity
This compound's substrate preference is predominantly dictated by the amino acid residue at the P1 position of the substrate, which fits into the S1 subsite of the enzyme. The surrounding residues in the P2, P3, and P' positions also contribute to the efficiency of cleavage, albeit to a lesser extent.
P1 Position: The overwhelming preference of this compound is for Arginine (Arg) at the P1 position.[1] Cleavage after lysine (Lys) residues occurs at a significantly lower rate.[2] This stringent requirement is a hallmark of this compound's activity.
P2 and P3 Positions: While the P1 residue is the primary determinant, studies have shown that the amino acids at the P2 and P3 positions can influence the kinetics of hydrolysis. Investigations into the S3 subsite of this compound have revealed that negatively charged or neutral residues are generally preferred over positively charged residues at the P3 position.[3]
P' Positions: The residues on the C-terminal side of the scissile bond (P' positions) also play a role in substrate recognition. Studies using acyl transfer to various amino acid amides and peptides have shown that while the P'1 position has low specificity, the P'2 position strongly prefers positively charged amino acid residues.[4]
Quantitative Analysis of Substrate Specificity
| Substrate | P1 Residue | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Nα-benzoyl-L-arginine ethyl ester (BAEE) | Arginine | 0.25 | - | - | [2] |
| Nα-benzoyl-L-lysine methyl ester | Lysine | 3.0 | - | - |
Note: Specific kcat and kcat/Km values for a broad range of synthetic peptides with systematic variations at P2 and P3 are not extensively documented in single publications. The available data strongly supports the preference for Arginine at P1, as indicated by the significantly lower Km value compared to the Lysine-containing substrate.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of this compound's substrate specificity. The following sections provide protocols for key experiments.
This compound Activity Assay using Nα-benzoyl-L-arginine ethyl ester (BAEE)
This is the standard spectrophotometric assay to determine this compound activity.
Principle: The hydrolysis of the ester bond in BAEE by this compound leads to an increase in absorbance at 253 nm.
Reagents:
-
Assay Buffer: 0.075 M Sodium phosphate buffer, pH 7.6
-
Activation Solution: 1.0 mM Calcium acetate containing 2.5 mM dithiothreitol (DTT)
-
Substrate Solution: 0.75 mM Nα-benzoyl-L-arginine ethyl ester (BAEE) in assay buffer
-
Enzyme Solution: this compound dissolved in water and appropriately diluted in the activation solution.
Procedure:
-
Pre-activate the this compound by incubating it in the activation solution.
-
Set up a quartz cuvette containing the assay buffer and substrate solution.
-
Equilibrate the cuvette to 25°C in a spectrophotometer.
-
Initiate the reaction by adding the pre-activated enzyme solution to the cuvette.
-
Immediately monitor the increase in absorbance at 253 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, repeat the assay with varying concentrations of the BAEE substrate.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Fluorogenic Peptide Substrate Assay for Kinetic Analysis
This method offers a more sensitive and continuous way to measure this compound activity using specifically designed peptide substrates.
Principle: A fluorogenic peptide substrate contains a fluorophore and a quencher pair. Upon cleavage by this compound, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 5 mM DTT, pH 7.4.
-
Fluorogenic Peptide Substrate: A synthetic peptide with an Arginine at the P1 position, flanked by a fluorophore (e.g., AMC, 7-amino-4-methylcoumarin) and a quencher (e.g., Dabcyl).
-
Enzyme Solution: Activated this compound at a suitable concentration.
Procedure:
-
Prepare a series of dilutions of the fluorogenic peptide substrate in the assay buffer.
-
Add the substrate dilutions to the wells of a black microplate.
-
Add the activated this compound solution to each well to initiate the reaction.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear phase of the fluorescence curve.
-
Determine Km and kcat by plotting V₀ against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Mass Spectrometry-Based Cleavage Site Identification (Proteomic Identification of Cleavage Sites - PICS)
The PICS method allows for an unbiased, large-scale identification of this compound cleavage sites within a complex mixture of peptides.
Principle: A proteome-derived peptide library is incubated with this compound. The newly generated N-termini of the cleaved peptides are then specifically labeled, enriched, and identified by tandem mass spectrometry (MS/MS).
Procedure:
-
Peptide Library Generation: Digest a complex protein mixture (e.g., cell lysate) with a non-specific protease or a protease with known and different specificity (e.g., Trypsin, which also cleaves after Arg and Lys, requiring careful data analysis).
-
Blocking of Primary Amines: Chemically block all primary amines (N-termini and lysine side chains) in the peptide library.
-
This compound Digestion: Incubate the blocked peptide library with activated this compound.
-
Labeling of New N-termini: Specifically label the newly generated N-termini (at the cleavage sites) with a tag, such as biotin.
-
Enrichment: Purify the biotin-tagged peptides using streptavidin affinity chromatography.
-
MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.
-
Data Analysis: Identify the cleavage sites by mapping the sequenced peptides back to the original proteome. The position immediately preceding the start of the identified peptide corresponds to the P1 residue of the this compound cleavage site.
Signaling Pathways and Logical Relationships
While this compound is primarily known as an exogenously applied enzyme in research and biotechnology, in its natural context as a bacterial virulence factor, it can contribute to pathogenesis by degrading the host's extracellular matrix (ECM). This degradation can indirectly influence cell signaling.
This compound-Mediated Disruption of ECM Signaling
This compound's potent arginase activity can lead to the degradation of key ECM components rich in arginine, such as certain collagens and fibronectin. The breakdown of the ECM can disrupt the normal signaling pathways that regulate cell adhesion, migration, and proliferation.
Caption: this compound disrupts cell signaling by degrading the extracellular matrix.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and logical relationships in studying this compound's substrate specificity.
Workflow for BAEE-Based Kinetic Assay
Caption: Workflow for determining this compound kinetics using the BAEE assay.
Workflow for Fluorogenic Substrate Assay
Caption: Workflow for kinetic analysis using a fluorogenic peptide substrate.
Workflow for PICS-Based Cleavage Site Identification
References
- 1. Reactome | Degradation of the extracellular matrix [reactome.org]
- 2. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subsite specificity studies on the unusual cysteine protease this compound: charged residues in the P3 position indicate a narrow subsite region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specificity of this compound from Clostridium histolyticum. Mapping the S' subsites via acyl transfer to amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision of Clostripain: A Technical Guide to its Cleavage Site Motifs
For Researchers, Scientists, and Drug Development Professionals
Clostripain, a cysteine protease isolated from the bacterium Clostridium histolyticum, stands out for its stringent specificity, primarily targeting the carboxyl peptide bond of arginine residues. This remarkable selectivity makes it a valuable tool in protein research, proteomics, and various biotechnological applications. This in-depth technical guide provides a comprehensive overview of this compound's cleavage site motifs, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism and application.
Core Cleavage Site Specificity: A Strong Preference for Arginine
This compound's primary determinant for cleavage is the presence of an Arginine (Arg) residue at the P1 position of the substrate, the amino acid immediately preceding the scissile bond.[1] Its activity is significantly higher for arginine compared to lysine, another basic amino acid, at this position. This preference is quantitatively demonstrated by the Michaelis constant (Km), a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Quantitative Analysis of this compound Substrate Specificity
The following table summarizes the kinetic parameters of this compound with synthetic substrates, highlighting its strong preference for Arginine at the P1 position.
| Substrate | Km (mM) | Relative Affinity |
| Nα-benzoyl-L-arginine ethyl ester | 0.25 | High |
| Nα-benzoyl-L-lysine methyl ester | 3.0 | Low |
Data sourced from product information sheet for this compound.
-
P'1 Position: There is relatively low specificity at the P'1 position.
-
P'2 Position: A strong preference for positively charged amino acid residues (e.g., Lysine, Arginine) is observed at the P'2 position.
-
Negatively Charged Residues: The presence of negatively charged residues, such as Aspartic acid and Glutamic acid, at the P'1 and P'2 positions is poorly tolerated and leads to inefficient cleavage.
The overall efficiency of cleavage can vary by more than three orders of magnitude depending on the amino acid composition of the P' sites.
Catalytic Mechanism of this compound
This compound is a cysteine protease that employs a catalytic dyad consisting of a Cysteine (Cys) and a Histidine (His) residue in its active site to hydrolyze the peptide bond. The catalytic mechanism can be visualized as a series of steps involving the formation of a covalent intermediate.
Experimental Protocols
This section provides detailed methodologies for protein digestion using this compound, adaptable for both in-solution and in-gel applications, primarily for subsequent analysis by mass spectrometry.
Activation of this compound
This compound requires activation prior to use. This is achieved by incubating the enzyme in a buffer containing a reducing agent and calcium ions.
-
Activation Buffer: 50 mM Tris-HCl (pH 7.6-7.9), 5 mM CaCl₂, and >2 mM Dithiothreitol (DTT).
-
Activation Procedure: Dissolve the lyophilized this compound in the activation buffer and incubate at 37°C for 2-4 hours.
In-Solution Protein Digestion with this compound
This protocol is suitable for purified proteins or complex protein mixtures in solution.
1. Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea or 6 M guanidine hydrochloride, in 50 mM Tris-HCl, pH 8.0.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate the free sulfhydryl groups.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
2. Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 7.8, to reduce the concentration of the denaturant.
-
Add activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubate the digestion mixture at 37°C for 4 to 18 hours. The optimal digestion time may need to be determined empirically for each specific protein.
3. Digestion Quenching and Sample Preparation for Mass Spectrometry:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%, which will lower the pH and inactivate the enzyme.
-
Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction cartridge or tip prior to analysis by LC-MS/MS.
In-Gel Protein Digestion with this compound
This protocol is designed for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).
1. Gel Piece Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained or SYPRO-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces by washing them with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are colorless.
2. Reduction and Alkylation:
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 45 minutes.
-
Remove the DTT solution and add a solution of 55 mM iodoacetamide in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 30 minutes.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.
3. In-Gel Digestion:
-
Rehydrate the dried gel pieces in a solution of activated this compound (typically 10-20 ng/µL) in 50 mM ammonium bicarbonate on ice for 30-60 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces.
-
Incubate the digestion at 37°C overnight.
4. Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration and formic acid (e.g., 50% acetonitrile/5% formic acid, followed by 80% acetonitrile/5% formic acid).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
Experimental Workflow for Protein Identification using this compound
The following diagram illustrates a typical workflow for identifying proteins from a complex mixture using this compound digestion followed by mass spectrometry.
Conclusion
This compound's high specificity for arginine residues makes it an indispensable enzyme for protein analysis. Understanding its precise cleavage site motifs, including the primary requirement for arginine at the P1 position and the influencing factors at the P' subsites, is crucial for its effective application. The detailed protocols provided in this guide offer a solid foundation for researchers to confidently employ this compound in their workflows, leading to accurate and reproducible results in protein digestion for mass spectrometry and other applications. As research continues to explore the nuances of protease specificity, a deeper understanding of enzymes like this compound will undoubtedly fuel further advancements in proteomics and drug development.
References
The Enzymatic Kinetics of Clostripain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic kinetics of clostripain, a cysteine protease derived from Clostridium histolyticum. This document details the enzyme's mechanism of action, substrate specificity, kinetic parameters, and the factors that modulate its activity. Detailed experimental protocols and visualizations are included to support researchers in their study and application of this important enzyme.
Introduction to this compound
This compound (EC 3.4.22.8) is a potent cysteine protease with a high degree of specificity for the carboxyl peptide bond of arginine residues.[1][2] It also cleaves lysine bonds, but at a significantly lower rate.[3] The enzyme is a heterodimer, composed of a heavy chain (~45 kDa) and a light chain (~12.5-15.4 kDa), which are held together by strong non-covalent forces.[4][5] this compound is synthesized as an inactive zymogen and undergoes autocatalytic activation to its active form. Its unique specificity and high activity make it a valuable tool in protein sequencing, peptide mapping, and cell isolation protocols.
Catalytic Mechanism and Active Site
This compound employs a catalytic dyad composed of Cysteine-231 and Histidine-176 to hydrolyze peptide bonds. The catalytic mechanism is characteristic of cysteine proteases, involving nucleophilic attack by the thiolate group of the cysteine residue on the carbonyl carbon of the scissile peptide bond. The specificity of this compound for arginine at the P1 position is primarily determined by the presence of an aspartic acid residue (Asp-229) in the S1 subsite, which forms a salt bridge with the positively charged guanidinium group of the arginine side chain.
Below is a diagram illustrating the proposed catalytic mechanism of this compound.
Quantitative Kinetic Parameters
The efficiency of this compound's catalytic activity can be described by the Michaelis-Menten kinetic parameters, Km and kcat. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the enzyme's affinity for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Table 1: Michaelis-Menten Constants for this compound Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.25 | Not Reported | Not Reported | pH 7.4-7.8 |
| Nα-Benzoyl-L-lysine methyl ester | 3.0 | Not Reported | Not Reported | Not Reported |
Factors Influencing this compound Activity
The catalytic activity of this compound is significantly influenced by various factors, including pH, temperature, and the presence of activators and inhibitors.
Effect of pH and Temperature
This compound exhibits optimal activity in a neutral to slightly alkaline pH range, typically between pH 7.4 and 7.8, when using Nα-benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The optimal temperature for this compound activity is generally around 37°C.
Activators
This compound is a cysteine protease that requires a reducing agent to maintain the active site cysteine in its reduced, catalytically active state. It also requires the presence of calcium ions for its activity and stability.
Table 2: Activators of this compound
| Activator | Typical Concentration | Function |
| Dithiothreitol (DTT) | 1-10 mM | Reducing agent, maintains the active site cysteine in a reduced state. |
| Cysteine | Not Specified | Reducing agent. |
| Calcium Chloride (CaCl₂) | 1-5 mM | Essential for enzymatic activity and stability. |
Inhibitors
A variety of compounds can inhibit the activity of this compound through different mechanisms. These include chelating agents, oxidizing agents, and specific protease inhibitors.
Table 3: Inhibitors of this compound
| Inhibitor | Type | Mechanism of Action | Ki |
| EDTA | Chelating Agent | Sequesters Ca²⁺ ions required for activity. | Not Reported |
| Leupeptin | Reversible, Competitive | Binds to the active site. | Not Reported |
| Nα-p-Tosyl-L-lysine chloromethyl ketone (TLCK) | Irreversible | Alkylates the active site histidine residue. | Not Reported |
| Iodoacetic acid | Irreversible | Alkylates the active site cysteine residue. | Not Reported |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Protease Inhibitor | Also shows inhibitory activity against this compound. | Not Reported |
| Heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺) | Non-specific | Interact with the sulfhydryl group of the active site cysteine. | Not Reported |
Note: Specific Ki values for these inhibitors with this compound are not widely reported in the literature.
Experimental Protocols
Standard Activity Assay for this compound
This protocol describes a common method for determining the enzymatic activity of this compound using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE is monitored by measuring the increase in absorbance at 253 nm.
Materials:
-
This compound enzyme solution
-
Assay Buffer: 0.075 M Sodium phosphate buffer, pH 7.6
-
Substrate Stock Solution: 0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Assay Buffer
-
Activation Solution: 10 mM Dithiothreitol (DTT) in Assay Buffer
-
Calcium Chloride (CaCl₂) Solution: 10 mM CaCl₂ in Assay Buffer
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Enzyme Activation: Prepare the this compound solution in an activation buffer containing DTT and CaCl₂. The final concentrations in the activation mix should be 1-5 mM DTT and 1-2 mM CaCl₂. Incubate for at least 10 minutes at room temperature to ensure full activation of the enzyme.
-
Assay Mixture Preparation: In a quartz cuvette, combine the following reagents:
-
800 µL of Assay Buffer (0.075 M Sodium phosphate, pH 7.6)
-
100 µL of Substrate Stock Solution (0.75 mM BAEE)
-
100 µL of Activation Solution (10 mM DTT)
-
A suitable volume of CaCl₂ solution to achieve a final concentration of 1-2 mM.
-
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25°C.
-
Reaction Initiation: Add a small, predetermined volume of the activated this compound solution to the assay mixture in the cuvette. Mix quickly by gentle inversion.
-
Data Acquisition: Immediately start recording the absorbance at 253 nm over time. Continue recording for a period during which the reaction rate is linear (typically 3-5 minutes).
-
Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the reaction curve. The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product.
The following diagram outlines the general workflow for a this compound kinetic assay.
Conclusion
This technical guide provides a foundational understanding of the enzymatic kinetics of this compound for researchers and professionals in drug development. The information presented on its mechanism, substrate specificity, kinetic parameters, and the factors influencing its activity, combined with detailed experimental protocols, serves as a valuable resource for the effective utilization of this enzyme in various scientific applications. Further research is warranted to fully elucidate the kinetic constants (kcat and Ki) for a broader range of substrates and inhibitors to expand its application in quantitative proteomics and drug discovery.
References
The Essential Role of Calcium in Clostripain Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8), a cysteine protease isolated from the culture filtrates of Clostridium histolyticum, is a highly specific enzyme renowned for its cleavage of peptide bonds at the C-terminal side of arginine residues.[1][2] This remarkable specificity has rendered it an invaluable tool in protein sequencing and peptide mapping. The enzymatic activity and stability of this compound are critically dependent on the presence of calcium ions, a factor that must be carefully considered in its handling and application. This technical guide provides an in-depth exploration of the pivotal role of calcium in this compound function, offering quantitative data, detailed experimental protocols, and mechanistic insights to support researchers and professionals in the fields of biochemistry, drug discovery, and proteomics.
The Duality of Calcium's Role: Activation and Stability
Calcium ions are indispensable for this compound, serving a dual function in both the activation and stabilization of the enzyme. The enzyme requires Ca²⁺ for both its stability and catalytic activity.[3] Notably, other divalent cations such as magnesium (Mg²⁺) and strontium (Sr²⁺) have been shown to be ineffective in substituting for calcium, highlighting the specific nature of this requirement.[3]
The activation process of this compound is a calcium-dependent auto-maturation event. The enzyme is synthesized as an inactive proenzyme, and in the presence of calcium ions, it undergoes self-cleavage to remove a linker peptide, resulting in the mature, active form of the enzyme.[4] This process is crucial for the generation of a functional protease.
Furthermore, calcium ions are essential for maintaining the structural integrity of the active enzyme. A concentration of 1 mM calcium is generally sufficient to protect this compound's activity. Consequently, the use of cation-chelating agents such as EDTA or EGTA should be strictly avoided in the presence of this compound, as they will strip the essential calcium ions and lead to a loss of function.
Quantitative Data on this compound Activity and Calcium Dependence
While the essential role of calcium is well-established, detailed quantitative data on the optimal calcium concentration for maximal this compound activity and its precise binding affinity (Kd) are not extensively documented in publicly available literature. However, existing protocols and product information provide valuable guidance for practical applications.
| Parameter | Value | Substrate | Conditions | Reference(s) |
| Sufficient Ca²⁺ Concentration for Activity & Stability | 1 mM | - | pH 7.6, 25°C | |
| Michaelis Constant (KM') | 0.25 mM | Nα-benzoyl-L-arginine ethyl ester (BAEE) | Buffer containing 1 mM CaCl₂ | |
| Michaelis Constant (KM') | 3.0 mM | Nα-benzoyl-L-lysine methyl ester | Buffer containing 1 mM CaCl₂ |
Experimental Protocols
Protocol 1: Standard Assay for this compound Activity
This protocol is adapted from established methods for measuring this compound activity using the substrate Nα-benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm.
Materials:
-
This compound
-
Nα-benzoyl-L-arginine ethyl ester (BAEE)
-
Sodium phosphate buffer (0.075 M, pH 7.6)
-
Dithiothreitol (DTT)
-
Calcium acetate
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Cuvettes
Solutions:
-
Activation Solution (1.0 mM Calcium acetate, 2.5 mM DTT): Prepare fresh.
-
Enzyme Dilution Buffer: Use the Activation Solution.
-
Substrate Solution (0.75 mM BAEE): Dissolve BAEE in the sodium phosphate buffer.
-
DTT Solution (7.5 mM): Dissolve DTT in the sodium phosphate buffer.
Procedure:
-
Enzyme Preparation: Dissolve or dilute this compound to a concentration of 1 mg/ml in water. Immediately before the assay, dilute the enzyme further in the Activation Solution to a final concentration of 0.2-0.8 units/ml.
-
Spectrophotometer Setup: Set the spectrophotometer to 253 nm and maintain the temperature at 25°C.
-
Reaction Mixture Preparation: In a cuvette, combine the following:
-
1.0 ml of 0.075 M Sodium phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT solution
-
1.0 ml of 0.75 mM BAEE solution
-
-
Blank Rate Measurement: Incubate the reaction mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate, if any.
-
Initiation of Reaction: Add 0.1 ml of the diluted enzyme solution to the cuvette and mix gently.
-
Data Acquisition: Record the absorbance at 253 nm for 4-5 minutes.
-
Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve. One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.
Protocol 2: Determination of Optimal Calcium Concentration (Suggested Approach)
While specific literature on this is scarce, a standard approach to determine the optimal calcium concentration would involve modifying the standard assay protocol.
Procedure:
-
Prepare a series of Activation Solutions with varying concentrations of calcium acetate (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM), while keeping the DTT concentration constant at 2.5 mM.
-
For each calcium concentration, prepare the this compound enzyme dilution as described in Protocol 1.
-
Perform the this compound activity assay as outlined in Protocol 1 for each calcium concentration.
-
Plot the enzyme activity (ΔA₂₅₃/min) against the calcium concentration.
-
The optimal calcium concentration will correspond to the peak of the activity curve.
Mechanistic Insights and Visualizations
The precise molecular mechanism of how calcium binding leads to this compound activation has not been fully elucidated with a crystal structure of the calcium-bound form. However, by drawing parallels with other well-characterized calcium-dependent proteases like calpains, a plausible mechanism can be inferred.
Proposed Mechanism of Calcium-Mediated this compound Activation
It is hypothesized that in the absence of calcium, the this compound proenzyme exists in an inactive conformation where the catalytic residues, a cysteine and a histidine, are not properly aligned for catalysis. The binding of calcium ions to specific sites on the enzyme is thought to induce a conformational change. This structural rearrangement would then bring the catalytic dyad into the correct orientation within the active site, rendering the enzyme active. This process is also coupled with the auto-maturation of the enzyme.
Proposed mechanism of this compound activation by calcium.
Experimental Workflow for this compound Activity Assay
The following diagram illustrates the key steps involved in the experimental determination of this compound activity as detailed in Protocol 1.
Experimental workflow for this compound activity assay.
Conclusion
Calcium is an indispensable cofactor for the proper functioning of this compound, playing a critical role in its activation from an inactive proenzyme and the subsequent stabilization of its catalytically active form. While a standard concentration of 1 mM calcium is effective for routine applications, further research is warranted to precisely define the optimal calcium concentration and the enzyme's binding affinity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this highly specific and valuable protease. A thorough understanding of the role of calcium is paramount to harnessing the full potential of this compound in various scientific and therapeutic applications.
References
- 1. The Role of Calcium Activated Protease Calpain in Experimental Retinal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity of calcium binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sulfhydryl Requirement for Clostripain Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of sulfhydryl compounds in the activation of clostripain, a cysteine endopeptidase from Clostridium histolyticum. This compound's high specificity for the carboxyl peptide bond of arginine makes it a valuable tool in proteomics and a potential target in drug development. Understanding its activation mechanism is paramount for its effective use and for the design of specific inhibitors.
Core Concepts: The Activation Mechanism
This compound is a heterodimeric enzyme synthesized as a zymogen. Its activation is a multi-step process that is critically dependent on a reducing environment and the presence of calcium ions. The catalytic activity of this compound resides in a catalytic dyad composed of Cys231 and His176.[1] For the enzyme to be active, the sulfhydryl group of the catalytic Cys231 residue must be in its reduced thiol form (-SH).
In its inactive state, the catalytic cysteine can exist in an oxidized form, such as a disulfide bond. Sulfhydryl-containing reagents, such as dithiothreitol (DTT) and cysteine, act as reducing agents that convert the oxidized cysteine residue back to its active, reduced state.[2][3] This reduction is essential for the nucleophilic attack on the peptide bond of the substrate.
Calcium ions (Ca²⁺) are also indispensable for both the activation and stability of this compound.[2][4] While not directly participating in the catalytic reaction, Ca²⁺ is believed to bind to the enzyme and induce a conformational change that optimizes the active site for catalysis and enhances the enzyme's stability.
Quantitative Data for this compound Activation and Assay
The following tables summarize the key quantitative parameters for the activation and assay of this compound, compiled from various sources.
Table 1: Sulfhydryl Reagents and Conditions for this compound Activation
| Sulfhydryl Reagent | Concentration | Incubation Time | Temperature (°C) | pH | Reference(s) |
| Dithiothreitol (DTT) | 2.5 mM | 2-3 hours | Room Temperature | 7.4 | |
| Dithiothreitol (DTT) | 2.5 mM | Overnight | 5 | 7.4 | |
| Dithiothreitol (DTT) | 10 mM | 2 hours | 4 | Not Specified | |
| 2-Mercaptoethanol | 1 mM | Not Specified | 37 | Not Specified | |
| Cysteine | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Reagent Concentrations for this compound Activity Assay
| Reagent | Final Concentration | Purpose | Reference(s) |
| Sodium Phosphate Buffer | 25 mM | Buffering Agent | |
| MOPS HCl Buffer | 10 mM | Buffering Agent (for activation) | |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 0.25 mM | Substrate | |
| Calcium Chloride (CaCl₂) | 1.0 mM | Co-factor for activation | |
| Calcium Chloride (CaCl₂) | 0.02 mM | Co-factor in assay mix | |
| Dithiothreitol (DTT) | 2.5 mM | Activating Agent | |
| This compound | 0.025-0.075 units | Enzyme |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the pre-incubation step required to activate this compound using a sulfhydryl reagent.
Materials:
-
This compound enzyme preparation
-
Activation Buffer: 10 mM MOPS, pH 7.4, containing 2.5 mM DTT and 1 mM CaCl₂
-
Microcentrifuge tubes
Procedure:
-
Prepare the Activation Buffer.
-
Dissolve the lyophilized this compound powder in the Activation Buffer to a desired stock concentration (e.g., 0.5 - 1.5 units/ml).
-
Incubate the enzyme solution at room temperature for 2-3 hours or overnight at 5°C to ensure complete activation.
-
The activated enzyme solution is now ready for use in the activity assay or other downstream applications.
Protocol 2: Enzymatic Assay of this compound Activity
This protocol outlines the measurement of this compound activity using a continuous spectrophotometric rate determination method with BAEE as the substrate.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Assay Cocktail: 25 mM Sodium Phosphate Buffer, pH 7.6, containing 2.5 mM DTT and 0.25 mM BAEE
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to 253 nm and equilibrate the temperature to 25°C.
-
Pipette 3.00 ml of the Assay Cocktail into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 253 nm (A₂₅₃) until a stable baseline is achieved.
-
To initiate the reaction, add a small volume (e.g., 50 µl) of the activated this compound solution to the cuvette.
-
Immediately mix by inversion and record the increase in A₂₅₃ for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial, linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of N-α-Benzoyl-L-Arginine at 253 nm being 1150 M⁻¹cm⁻¹. One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 3. alpha-Clostripain. Chemical characterization, activity, and thiol content of the highly active form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Clostripain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain (EC 3.4.22.8), a cysteine protease produced by Clostridium histolyticum, is a highly specific endopeptidase with a primary preference for cleaving peptide bonds at the carboxyl side of arginine residues. This technical guide provides an in-depth overview of this compound, including its structure, mechanism of action, substrate specificity, and known inhibitors. Detailed experimental protocols for its purification and activity assays are provided, along with a summary of its applications in research and biotechnology. This document is intended to serve as a comprehensive resource for researchers utilizing or studying this unique protease.
Introduction
This compound, also known as Endoproteinase Arg-C, is a key extracellular enzyme secreted by the bacterium Clostridium histolyticum.[1] As a cysteine protease, it plays a role in the pathogenesis of clostridial infections, although its precise contribution to virulence is still under investigation.[2][3] One study has suggested that while it is the major extracellular protease, it may not be essential for the progression of myonecrosis in a mouse model.[3] In the context of C. perfringens, the production of α-clostripain is positively regulated by the VirS/VirR two-component signal transduction system.[4]
Beyond its biological role, this compound's high specificity for arginine residues has made it a valuable tool in protein chemistry and proteomics for peptide mapping and protein sequencing. Its utility also extends to cell biology, where it is employed in tissue dissociation protocols, most notably in the isolation of human pancreatic islets for transplantation.
Molecular Characteristics
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain, held together by strong non-covalent forces. Both chains are encoded by a single gene and are initially synthesized as a single polypeptide precursor. The maturation into the active enzyme involves a calcium-dependent autoproteolytic process that removes a propeptide and a linker peptide.
Table 1: Molecular Properties of this compound
| Property | Value | Reference(s) |
| EC Number | 3.4.22.8 | |
| Source | Clostridium histolyticum | |
| Optimal pH | 7.4 - 7.8 | |
| Molecular Weight (Theoretical) | 53.0 kDa | |
| Heavy Chain | ~45 kDa | |
| Light Chain | ~12.5 kDa | |
| Catalytic Dyad | Cys231, His176 |
Mechanism of Action and Specificity
Catalytic Mechanism
This compound belongs to the C11 family of cysteine peptidases and employs a catalytic dyad consisting of Cysteine-231 and Histidine-176 to effect peptide bond hydrolysis. The activation of the enzyme is a calcium-dependent, self-triggered maturation process. This process involves the proteolytic removal of a pro-peptide and an internal linker peptide from the precursor protein.
Figure 1: this compound Activation Pathway.
Substrate Specificity
This compound exhibits a high degree of specificity for the carboxyl side of arginine residues. Cleavage at lysine residues occurs at a much lower rate. The S' subsite specificity has been investigated, revealing a preference for positively charged amino acid residues in the P'2 position.
Table 2: Kinetic Parameters of this compound for Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Nα-benzoyl-L-arginine ethyl ester | 0.25 | Not Reported | Not Reported | |
| Nα-benzoyl-L-lysine methyl ester | 3.0 | Not Reported | Not Reported |
Inhibitors
A variety of compounds are known to inhibit this compound activity. These include general cysteine protease inhibitors, chelating agents, and specific synthetic inhibitors.
Table 3: Inhibitors of this compound
| Inhibitor | Type | Notes | Reference(s) |
| TLCK (Tosyl-L-lysine chloromethyl ketone) | Irreversible | A sulfhydryl reagent. | |
| Leupeptin | Reversible | A potent reversible inhibitor. | |
| EDTA | Chelating Agent | Inhibits by chelating essential Ca2+ ions. | |
| Iodoacetamide & Iodoacetate | Alkylating Agents | Inactivate the enzyme. | |
| Z-Phe-Lys-CH2S(CH3)2 | Irreversible | Rapidly inactivates this compound. | |
| Aprotinin, PMSF, Chymostatin | Serine Protease Inhibitors | Show some inhibitory effect. | |
| Heavy Metal Ions (Co2+, Cu2+, Cd2+) | Non-specific | Inhibit enzyme activity. |
Note: Specific Ki values for these inhibitors are not widely reported in the surveyed literature.
Experimental Protocols
Purification of Recombinant this compound
This protocol is adapted from a method for purifying recombinant this compound from the culture supernatant of a virulence-attenuated Clostridium perfringens strain.
-
Ammonium Sulfate Precipitation:
-
Subject the culture supernatant to ammonium sulfate precipitation to concentrate the protein fraction containing this compound.
-
-
Hydroxyapatite Chromatography:
-
Resuspend the precipitate and load it onto a hydroxyapatite chromatography column.
-
Elute the protein using a suitable buffer gradient to separate this compound from other proteins.
-
-
Affinity Chromatography:
-
Pool the fractions containing this compound and apply them to a benzamidine-Sepharose affinity column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the purified recombinant this compound using a competitive inhibitor or a change in pH.
-
-
Verification:
-
Confirm the purity and identity of the enzyme using SDS-PAGE, N-terminal amino acid sequencing, and mass spectrometry.
-
This compound Activity Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of Nα-benzoyl-L-arginine ethyl ester (BAEE).
-
Reagent Preparation:
-
Assay Buffer: 25 mM Sodium Phosphate buffer, pH 7.6 at 25°C.
-
Activation Solution: 10 mM MOPS buffer, pH 7.4, containing 2.5 mM Dithiothreitol (DTT) and 1 mM CaCl2.
-
Substrate Solution: 0.25 mM Nα-benzoyl-L-arginine ethyl ester (BAEE) in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of this compound and dilute it in the activation solution to a working concentration (e.g., 0.5 - 1.5 units/ml). Incubate for at least 2-3 hours at room temperature for activation.
-
-
Assay Procedure:
-
Set a spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, combine the assay buffer and the substrate solution for a final volume of 3.0 ml.
-
Equilibrate the mixture in the spectrophotometer for 3-5 minutes to establish a stable baseline.
-
Initiate the reaction by adding a small volume (e.g., 50 µl) of the activated enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the reaction curve.
-
-
Calculation of Activity:
-
One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
-
The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the product.
-
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cysteine protease α-clostripain is not essential for the pathogenesis of Clostridium perfringens-mediated myonecrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Host cell-induced signaling causes Clostridium perfringens to upregulate production of toxins important for intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Inhibitors of Clostripain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a potent cysteine protease produced by the anaerobic bacterium Clostridium histolyticum. It exhibits high specificity for the carboxyl peptide bond of arginine residues.[1] This enzyme plays a significant role in the pathogenesis of gas gangrene and is also widely used in biomedical research for applications such as islet isolation.[2] Given its pathological importance, the regulation of this compound activity by endogenous inhibitors is a critical area of study for understanding host defense mechanisms and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the known endogenous inhibitors of this compound, their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their characterization.
Identified Endogenous Inhibitors
The primary endogenous inhibitors of this compound identified in the literature are the broad-spectrum protease inhibitor alpha-2-macroglobulin and the salivary protein histatin 5. While other endogenous molecules, such as certain protein inhibitors of serine endopeptidases, have been noted to weakly inhibit this compound, specific details and quantitative data for these interactions are limited.[3]
Alpha-2-Macroglobulin (α2M)
Alpha-2-macroglobulin (α2M) is a large plasma glycoprotein that acts as a pan-protease inhibitor, capable of inhibiting a wide variety of endopeptidases, including this compound.[4]
Salivary Histatin 5
Histatin 5 is a low molecular weight, histidine-rich protein found in human saliva. It is known to possess antifungal and antibacterial properties, in part through the inhibition of microbial proteases.
Inhibition Mechanism: Studies have shown that histatin 5 is a potent competitive inhibitor of this compound. This indicates that histatin 5 directly competes with the substrate for binding to the active site of the enzyme. Notably, histatin 5 was found to be a more effective inhibitor of this compound than leupeptin, a well-known microbial-derived competitive inhibitor of this enzyme. Importantly, histatin 5 itself is not significantly proteolyzed by this compound at physiological concentrations, highlighting its stability as an inhibitor.
Quantitative Data for Endogenous Inhibitors
The following table summarizes the available quantitative data for the endogenous inhibition of this compound.
| Endogenous Inhibitor | Source | Type of Inhibition | IC50 | Ki | Reference(s) |
| Alpha-2-Macroglobulin (α2M) | Human Plasma | Irreversible (Entrapment) | Not Reported | Not Reported | |
| Salivary Histatin 5 | Human Saliva | Competitive | 23.6 ± 1.6 nM | 10 nM |
Experimental Protocols
Detailed, step-by-step protocols for the investigation of endogenous this compound inhibitors are often specific to the research question and the laboratory. However, based on the literature, the following outlines the key methodologies employed.
General this compound Activity Assay
A fundamental component of studying this compound inhibition is a reliable enzyme activity assay. A common method involves monitoring the hydrolysis of a synthetic chromogenic substrate.
Materials:
-
Purified this compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, containing 2.5 mM CaCl2 and 2.5 mM dithiothreitol (DTT))
-
Substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA))
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
In a microplate well or cuvette, combine the assay buffer and the this compound solution.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at a wavelength appropriate for the chromogenic product (e.g., 405 nm for p-nitroaniline released from BAPNA) over time.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
Inhibition Assays
1. IC50 Determination for Histatin 5:
-
Principle: To determine the concentration of histatin 5 required to inhibit 50% of this compound activity.
-
Procedure:
-
Perform the this compound activity assay as described above.
-
In separate reactions, pre-incubate a fixed concentration of this compound with a range of concentrations of histatin 5 for a defined period (e.g., 15 minutes) at room temperature before adding the substrate.
-
Measure the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve.
-
2. Determination of Inhibition Type and Ki for Histatin 5:
-
Principle: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
-
Procedure:
-
Measure the initial reaction velocities of this compound at various substrate concentrations in the absence of the inhibitor.
-
Repeat the measurements in the presence of several fixed concentrations of histatin 5.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity versus 1/[substrate]) or a Dixon plot (1/velocity versus inhibitor concentration).
-
The pattern of the lines on these plots will indicate the type of inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Ki value can be calculated from the plots or by non-linear regression analysis of the velocity data.
-
3. Characterization of α2M Inhibition:
-
Principle: To demonstrate the entrapment and inhibition of this compound by α2M. This often involves assessing the cleavage of the α2M bait region and the subsequent loss of proteolytic activity against large substrates.
-
Method 1: SDS-PAGE Analysis of α2M Cleavage:
-
Incubate purified human α2M with this compound at a specific molar ratio (e.g., 1:1 or 2:1) for various time points.
-
Stop the reaction by adding a reducing sample buffer.
-
Analyze the samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions.
-
Cleavage of the α2M bait region by this compound will result in the disappearance of the intact α2M subunit band (approximately 180 kDa) and the appearance of cleavage fragments.
-
-
Method 2: Activity Assay with a Large Protein Substrate:
-
Pre-incubate this compound with α2M.
-
Add a large protein substrate (e.g., casein or azocasein) and incubate for a set time.
-
Measure the extent of substrate degradation (e.g., by measuring the release of acid-soluble peptides or the change in absorbance of azocasein).
-
Compare the activity to a control reaction without α2M. A significant reduction in the degradation of the large substrate indicates inhibition by entrapment.
-
-
Method 3: Activity Assay with a Small Peptide Substrate:
-
Pre-incubate this compound with α2M to allow for complex formation.
-
Add a small synthetic substrate (e.g., BAPNA).
-
Measure the residual enzyme activity. The ability of the α2M-Clostripain complex to still hydrolyze the small substrate confirms the entrapment mechanism where the active site remains partially accessible.
-
Signaling Pathways and Logical Relationships
Currently, there is a lack of information in the scientific literature regarding specific signaling pathways that are directly involved in the regulation of this compound activity by its endogenous inhibitors, α2M and histatin 5. The interaction is primarily understood as a direct protein-protein inhibition.
Below are diagrams generated using the DOT language to visualize the inhibitory mechanisms and experimental workflows.
Caption: Mechanisms of this compound inhibition.
Caption: Experimental workflows for inhibitor analysis.
Conclusion
The endogenous inhibition of this compound is a key host defense mechanism against the pathogenic effects of Clostridium histolyticum. Alpha-2-macroglobulin provides a broad-spectrum, rapid clearance mechanism for extracellular this compound through its unique entrapment mechanism. In the oral cavity, salivary histatin 5 offers potent, competitive inhibition of the enzyme. While the fundamental mechanisms of these interactions are understood, there remain opportunities for further research, particularly in elucidating the precise kinetics of the α2M-Clostripain interaction and in exploring the potential for other, as-yet-uncharacterized endogenous inhibitors. A deeper understanding of these processes will be invaluable for the development of novel therapeutics targeting this compound-mediated pathologies.
References
- 1. Protease-activated alpha-2-macroglobulin can inhibit amyloid formation via two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Alpha-2-Macroglobulin in Inflammation, Immunity and Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Clostripain in Clostridium histolyticum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain, a potent cysteine protease secreted by Clostridium histolyticum, plays a crucial role in the pathogenesis of infections caused by this bacterium, primarily through its potent proteolytic activity. This technical guide provides an in-depth exploration of the physiological role of this compound, detailing its biochemical properties, genetic organization, and proposed functions. While its role as a virulence factor is well-documented, its precise physiological functions for the bacterium itself are less understood. This document summarizes the current knowledge, presents quantitative data in structured tables, provides detailed experimental protocols, and uses visualizations to illustrate key pathways and workflows.
Introduction
Clostridium histolyticum is a pathogenic, anaerobic bacterium renowned for its ability to cause severe tissue degradation, notably in gas gangrene. This destructive capacity is largely attributed to a cocktail of secreted enzymes, among which this compound (EC 3.4.22.8) is a key player.[1][2] this compound is a highly specific cysteine protease that cleaves proteins at the carboxyl peptide bond of arginine residues.[3][4] Its potent proteolytic activity contributes significantly to the breakdown of host tissues, facilitating the spread of the bacterium and the progression of disease.[5] Beyond its role in pathogenesis, this compound is also a valuable biotechnological tool used in protein sequencing and cell isolation. This guide aims to provide a comprehensive technical overview of the physiological significance of this compound to C. histolyticum, addressing its biochemical characteristics, genetic underpinnings, and functional roles.
Biochemical and Molecular Characterization
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain, non-covalently associated. Both chains are encoded by a single gene, designated cloSI, which is transcribed into a single polypeptide precursor. This precursor undergoes post-translational processing, including the removal of a signal peptide, a pro-peptide, and a linker nonapeptide, to yield the mature, active enzyme.
Genetic Organization and Expression
The cloSI gene contains an open reading frame (ORF) of 1581 nucleotides, encoding a preproenzyme of 526 amino acids. The expression of this compound is thought to be regulated in response to environmental cues, although the specific mechanisms in C. histolyticum are not fully elucidated. Studies in other clostridial species suggest that the expression of virulence factors is often controlled by two-component regulatory systems that sense and respond to changes in the host environment, such as nutrient availability and cell density.
Activation and Catalytic Mechanism
This compound is synthesized as an inactive zymogen and requires activation to become catalytically competent. This activation process is calcium-dependent and involves a self-triggered maturation of the core protein. The enzyme's activity is also dependent on the presence of reducing agents, such as dithiothreitol (DTT) or cysteine, which maintain the active site cysteine residue in a reduced state. The catalytic mechanism involves a catalytic dyad of His176 and Cys231.
Table 1: Biochemical Properties of this compound from Clostridium histolyticum
| Property | Value | References |
| EC Number | 3.4.22.8 | |
| Molecular Weight | ~57.5 kDa (Heavy Chain: ~45 kDa, Light Chain: ~12.5 kDa) | |
| Isoelectric Point (pI) | 4.8-4.9 (at 8 °C) | |
| Optimal pH | 7.4-7.8 (with α-benzoyl-arginine ethyl ester as substrate) | |
| Specificity | Cleavage at the C-terminal of arginine residues | |
| Activators | Ca²⁺, Dithiothreitol (DTT), Cysteine | |
| Inhibitors | Tosyl-L-lysine chloromethyl ketone (TLCK), heavy metal ions |
Physiological Role of this compound
The physiological role of this compound can be considered from two perspectives: its function in the context of the host-pathogen interaction (pathogenesis) and its intrinsic role in the physiology of C. histolyticum.
Role in Pathogenesis
This compound is a significant virulence factor that contributes to the tissue-degrading phenotype of C. histolyticum. Its primary role in pathogenesis is the breakdown of extracellular matrix proteins and other host proteins, which facilitates the spread of infection and provides nutrients for the bacterium.
-
Tissue Degradation: By cleaving arginine-rich proteins, this compound contributes to the liquefactive necrosis characteristic of gas gangrene.
-
Synergy with Collagenase: this compound acts synergistically with collagenases, another major class of virulence factors produced by C. histolyticum. This compound can degrade the non-collagenous components of the extracellular matrix, exposing the collagen fibers to the action of collagenases. This coordinated enzymatic assault leads to the rapid and efficient destruction of host tissues.
Caption: Synergistic action of this compound and collagenase in tissue degradation.
Intrinsic Physiological Functions
The specific physiological role of this compound for C. histolyticum itself, independent of a host, is not as well characterized. However, based on its enzymatic activity, several putative functions can be proposed:
-
Nutrient Acquisition: In its natural saprophytic environment, C. histolyticum likely utilizes this compound to break down external proteins into smaller peptides and amino acids, which can then be transported into the cell and used as a source of carbon and nitrogen.
-
Protein Turnover: Although primarily an extracellular enzyme, it is conceivable that this compound or similar intracellular proteases play a role in protein turnover and recycling of amino acids within the bacterial cell.
-
Biofilm Formation: The proteolytic activity of this compound could potentially be involved in the remodeling of the extracellular matrix of biofilms, although this has not been experimentally demonstrated in C. histolyticum.
Caption: Proposed role of this compound in nutrient acquisition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of this compound from C. histolyticum Culture
This protocol is adapted from established methods for the purification of this compound.
-
Culture and Supernatant Collection:
-
Grow C. histolyticum in a suitable anaerobic broth medium (e.g., cooked meat medium) until late logarithmic or early stationary phase.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant at 4°C with constant stirring to a final saturation of 60-80%.
-
Allow the precipitation to proceed for several hours or overnight at 4°C.
-
Centrifuge to collect the precipitated proteins.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂).
-
-
Dialysis:
-
Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.
-
-
Chromatography:
-
Apply the dialyzed sample to an ion-exchange chromatography column (e.g., DEAE-cellulose).
-
Elute the proteins with a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay for this compound activity.
-
Pool the active fractions and further purify using affinity chromatography (e.g., on a benzamidine-Sepharose column) or size-exclusion chromatography.
-
Caption: Workflow for the purification of this compound.
This compound Activity Assay
This assay is based on the hydrolysis of the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM CaCl₂.
-
Substrate Solution: 1 mM BAEE in assay buffer.
-
Enzyme Solution: Purified this compound diluted in assay buffer containing 2.5 mM DTT (pre-incubated for at least 15 minutes at room temperature to activate the enzyme).
-
-
Procedure:
-
In a quartz cuvette, mix 2.9 mL of the substrate solution with 0.1 mL of the activated enzyme solution.
-
Immediately measure the increase in absorbance at 253 nm over time at 25°C using a spectrophotometer.
-
The rate of BAEE hydrolysis is proportional to the this compound activity.
-
-
Calculation of Activity:
-
One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
-
Table 2: Quantitative Parameters for this compound Activity Assay
| Parameter | Value | Reference |
| Wavelength for Absorbance Measurement | 253 nm | |
| Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | |
| Molar Extinction Coefficient of Product | 1150 M⁻¹cm⁻¹ at 253 nm | |
| Typical Enzyme Concentration in Assay | 0.1 - 1.0 µg/mL | |
| Typical Substrate Concentration | 1 mM |
Conclusion and Future Directions
This compound is a well-characterized cysteine protease from Clostridium histolyticum with a clear role in the pathogenesis of infections caused by this bacterium. Its biochemical properties, genetic basis, and synergistic action with collagenases in tissue degradation are well-established. However, a significant gap remains in our understanding of its specific physiological role for the bacterium itself. Future research should focus on elucidating the regulatory networks that control this compound expression in C. histolyticum in response to different environmental and nutritional signals. The generation and characterization of a this compound-deficient mutant would be invaluable in definitively determining its contribution to the bacterium's fitness, nutrient acquisition, and other cellular processes. A deeper understanding of the physiological role of this compound could not only provide insights into the biology of C. histolyticum but also aid in the development of novel therapeutic strategies targeting its virulence.
References
- 1. Regulation of Clostridial Toxin Gene Expression: A Pasteurian Tradition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clostripain Digestion in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clostripain (Endoproteinase Arg-C)
This compound, also known as Endoproteinase Arg-C, is a cysteine protease isolated from Clostridium histolyticum. It exhibits high specificity for the C-terminal peptide bond of arginine residues.[1] This specificity makes it a valuable tool in proteomics, particularly for applications requiring high sequence coverage and the analysis of proteins that are resistant to trypsin digestion. Unlike trypsin, which cleaves at both lysine and arginine residues, this compound's focused activity on arginine sites generates a unique set of peptides, often complementing tryptic digests to provide a more comprehensive view of the proteome.[2] Furthermore, this compound can efficiently cleave arginine sites that are followed by a proline residue, a linkage that is often resistant to trypsin cleavage.[1]
Key Characteristics and Optimal Conditions
Effective protein digestion with this compound requires an understanding of its specific requirements for activity and stability. The enzyme's performance is influenced by pH, temperature, and the presence of essential activators.
| Parameter | Optimal Condition/Value | Notes |
| Specificity | C-terminal side of Arginine (Arg | Xaa) | Cleavage at lysine residues occurs at a much slower rate.[1] Acidic residues in the vicinity of the cleavage site may hinder digestion.[3] |
| Optimal pH | 7.6 - 7.9 | Activity is maintained over a broader pH range of 5.0-9.0. |
| Optimal Temperature | 37°C | |
| Activators | Reducing agents (e.g., DTT, TCEP), Calcium ions (Ca²⁺) | Both are essential for full enzymatic activity. |
| Inhibitors | Iodoacetic acid, iodoacetamide, heavy metal ions, and serine protease inhibitors | |
| Enzyme:Substrate Ratio | 1:20 to 1:100 (w/w) | The optimal ratio may vary depending on the protein sample and digestion time. |
Comparison with Trypsin
While trypsin is the most commonly used protease in proteomics, this compound offers distinct advantages that can significantly enhance protein identification and characterization.
| Feature | This compound (Arg-C) | Trypsin |
| Cleavage Site | C-terminus of Arginine | C-terminus of Arginine and Lysine |
| Missed Cleavages at Arginine | Minimal, especially with optimized protocols (<1%) | Can be significant (~30% in some workflows) |
| Cleavage at Arg-Pro bonds | Efficient | Inefficient |
| Peptide Output | Generates a unique and complementary set of peptides | Generates a well-characterized set of peptides |
| Proteome Coverage | Increases overall proteome coverage when used in conjunction with trypsin | Standard for broad proteome coverage |
A study on yeast protein extract demonstrated that parallel digestion with trypsin and Arg-C resulted in a 37.4% increase in the number of identified peptides and a 13.4% increase in the number of identified proteins compared to digestion with trypsin alone.
Experimental Workflow for In-Solution Digestion
The following diagram illustrates a typical workflow for in-solution protein digestion using this compound for mass spectrometry-based proteomics.
Detailed Experimental Protocol: In-Solution Digestion with this compound
This protocol provides a step-by-step guide for the in-solution digestion of protein samples using this compound for subsequent analysis by mass spectrometry.
Materials and Reagents:
-
Protein Sample: Purified protein or complex protein lysate.
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution.
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) stock solution (prepare fresh and protect from light).
-
This compound Digestion Buffer: 50 mM Tris-HCl, pH 7.6-7.9, containing 5 mM CaCl₂.
-
Activated this compound: Sequencing grade this compound reconstituted in this compound Digestion Buffer containing >2 mM DTT.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
-
Desalting Columns: C18 ZipTips or equivalent.
-
Solvents for Desalting: Acetonitrile (ACN) and 0.1% TFA in water.
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Vortex briefly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add 1 M DTT to the protein solution to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation of Cysteines:
-
Cool the sample to room temperature.
-
Add freshly prepared 500 mM IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching of Alkylation Reaction:
-
Add 1 M DTT to a final concentration of 20 mM to quench the excess IAA.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Dilution for Digestion:
-
Dilute the sample with this compound Digestion Buffer to reduce the Urea concentration to below 2 M. A 4-fold dilution is typically sufficient.
-
-
This compound Digestion:
-
Add activated this compound to the protein solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 2 to 18 hours. The optimal incubation time may need to be determined empirically.
-
-
Quenching of Digestion:
-
Stop the digestion by adding Quenching Solution (10% TFA) to a final concentration of 0.5-1%, which should bring the pH to ~2.
-
-
Desalting of Peptides:
-
Desalt the peptide mixture using C18 ZipTips or other solid-phase extraction methods according to the manufacturer's instructions.
-
Elute the peptides in a solution containing at least 50% ACN and 0.1% TFA.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Signaling Pathway Visualization (Example)
While this compound digestion is a sample preparation technique and not directly part of a signaling pathway, it can be used to study proteins involved in such pathways. For illustrative purposes, a simplified representation of a generic kinase signaling pathway that could be studied using proteomics is provided below.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Peptide Yield | Incomplete digestion | Optimize enzyme:substrate ratio and incubation time. Ensure proper protein denaturation, reduction, and alkylation. Confirm the activity of this compound. |
| Sample loss during desalting | Use low-binding tubes and pipette tips. Optimize the desalting protocol. | |
| High Number of Missed Cleavages | Suboptimal digestion conditions | Ensure the pH is within the optimal range (7.6-7.9). Confirm the presence of activators (DTT and Ca²⁺). Increase digestion time or enzyme concentration. |
| Presence of acidic residues near cleavage site | This is an inherent property of the protein sequence. Consider using a complementary protease. | |
| Poor Sequence Coverage | Insufficient amount of starting material | Increase the amount of protein used for digestion. |
| Inefficient peptide ionization | Optimize mass spectrometer parameters. | |
| Limited cleavage sites for this compound | Use a combination of proteases (e.g., this compound and Trypsin) to generate a more diverse set of peptides. |
Conclusion
This compound is a highly specific and efficient protease that serves as a powerful tool in proteomics research. Its unique cleavage at arginine residues provides a valuable alternative and complement to trypsin, leading to increased protein sequence coverage and the identification of a greater number of proteins. By following a well-defined and optimized protocol, researchers can leverage the advantages of this compound to gain deeper insights into the proteome.
References
Preparing Protein Samples for Clostripain Digestion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain is a cysteine protease isolated from Clostridium histolyticum with high specificity for the C-terminal peptide bond of arginine residues.[1][2][3] This distinct specificity makes it a valuable enzymatic tool in proteomics and protein characterization, particularly for generating peptide fragments suitable for mass spectrometry analysis. Unlike trypsin, which cleaves at both lysine and arginine, this compound's targeted cleavage at arginine can provide complementary data and aid in achieving higher sequence coverage.[2][4] This application note provides a detailed protocol for preparing protein samples for effective and reproducible digestion with this compound.
This compound is a heterodimer composed of a heavy and a light chain, held together by non-covalent forces. Its activity is dependent on the presence of reducing agents and calcium ions. The optimal pH for its activity is in the range of 7.4 to 7.8.
Key Reagents and Equipment
Reagents
-
This compound, sequencing grade
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Calcium Chloride (CaCl₂)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure water
Equipment
-
Vortex mixer
-
Thermomixer or water bath
-
Centrifuge
-
pH meter
-
Lyophilizer (optional)
-
C18 desalting columns/tips
Quantitative Data Summary
For optimal and reproducible this compound digestion, it is crucial to adhere to specific concentrations and conditions. The following tables summarize the key quantitative parameters for each stage of the protocol.
Table 1: Protein Solubilization and Denaturation
| Parameter | Recommended Value | Notes |
| Denaturant | 8 M Urea | Guanidine hydrochloride is not recommended as it can inhibit the enzyme. |
| Buffer | 50 mM Tris-HCl or 50 mM NH₄HCO₃ | Ensure the final pH is between 7.6 and 7.9. |
| Protein Concentration | 1-5 mg/mL | Adjust as needed based on the starting material. |
Table 2: Reduction and Alkylation
| Step | Reagent | Final Concentration | Incubation Conditions | Purpose |
| Reduction | DTT | 5-10 mM | 37°C for 1 hour or 56°C for 25-45 minutes | To break disulfide bonds. |
| Alkylation | IAA | 15-20 mM | Room temperature in the dark for 30 minutes | To irreversibly modify cysteine residues and prevent disulfide bond reformation. |
Table 3: this compound Activation and Digestion
| Parameter | Recommended Value | Notes |
| Enzyme:Substrate Ratio (w/w) | 1:50 to 1:100 | The optimal ratio may need to be determined empirically for each specific protein. |
| Activation Buffer Component | 1-5 mM CaCl₂ | Calcium ions are essential for this compound activity. |
| Activation Buffer Component | >2 mM DTT | A sulfhydryl reducing agent is required for activation. |
| Digestion Buffer | 50 mM Tris-HCl or 50 mM NH₄HCO₃, pH 7.6-7.9 | Tris anions can be partially inhibitory, so ammonium bicarbonate is often preferred. |
| Incubation Temperature | 37°C | |
| Incubation Time | 2 to 18 hours | Overnight digestion is common for complex protein mixtures. |
Experimental Protocols
This protocol outlines the in-solution digestion of protein samples. For in-gel digestion, protocols will need to be adapted.
Protein Solubilization and Denaturation
-
Resuspend the protein pellet or lyophilized sample in a denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0 or 50 mM NH₄HCO₃, pH 7.8) to a final protein concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
Reduction of Disulfide Bonds
-
Add DTT to the protein solution to a final concentration of 5-10 mM.
-
Incubate the mixture at 37°C for 1 hour or 56°C for 30 minutes to reduce the cysteine disulfide bonds.
Alkylation of Cysteine Residues
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.
Sample Dilution and this compound Activation
-
Dilute the sample with 50 mM Tris-HCl (pH 7.6-7.9) or 50 mM NH₄HCO₃ (pH 7.8) to reduce the urea concentration to below 2 M. High concentrations of urea can inhibit this compound activity.
-
Prepare a fresh stock solution of this compound in the activation buffer (e.g., 10 mM MOPS buffer, pH 7.4, with 2.5 mM DTT and 1 mM CaCl₂). It is recommended to activate the enzyme for 2-3 hours before use.
-
Add CaCl₂ to the diluted protein sample to a final concentration of 1-5 mM.
-
Add an additional amount of DTT to ensure the final concentration remains above 2 mM.
This compound Digestion
-
Add the activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubate the digestion mixture at 37°C for 2 to 18 hours. Overnight incubation is often sufficient for complete digestion.
Quenching the Digestion and Sample Cleanup
-
Stop the digestion by acidification with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%, bringing the pH to below 3.
-
Desalt the resulting peptide mixture using a C18 column or tip to remove salts, urea, and other contaminants prior to mass spectrometry analysis.
-
Elute the peptides from the C18 material using a solution of acetonitrile and 0.1% TFA.
-
The sample can be lyophilized and reconstituted in an appropriate buffer for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for preparing protein samples for this compound digestion.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Incomplete Digestion | Insufficient enzyme activity. | Ensure this compound is properly activated with DTT and CaCl₂ before addition to the sample. Check the expiration date of the enzyme. |
| Suboptimal digestion conditions. | Verify the pH of the digestion buffer is between 7.6 and 7.9. Ensure the urea concentration is below 2 M during digestion. Increase incubation time or enzyme-to-substrate ratio. | |
| Incomplete denaturation, reduction, or alkylation. | Ensure complete solubilization in 8 M urea. Confirm the correct concentrations and incubation times for DTT and IAA. | |
| No or Low Peptide Yield | Sample loss during cleanup. | Review the desalting protocol to minimize sample loss. Ensure proper conditioning and elution from the C18 material. |
| Protein precipitation. | Ensure the protein remains soluble after dilution of the urea. If precipitation occurs, consider alternative solubilization methods or a filter-aided sample preparation (FASP) approach. | |
| Non-specific Cleavage | Contaminating proteases. | Use sequencing-grade this compound to minimize the presence of other proteases. |
| "Star activity" due to non-optimal conditions. | Adhere strictly to the recommended buffer conditions, pH, and incubation temperature. Avoid excessively long digestion times. |
Conclusion
This application note provides a comprehensive guide for the preparation of protein samples for this compound digestion. By following the detailed protocols and paying close attention to the quantitative parameters outlined, researchers can achieve efficient and specific cleavage of proteins at arginine residues, generating peptides suitable for a wide range of proteomic analyses. The unique specificity of this compound makes it an excellent complementary enzyme to trypsin, enabling deeper interrogation of the proteome.
References
Application Notes and Protocols for the Use of Clostripain in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the complete and efficient digestion of proteins into peptides is a critical step for successful analysis by mass spectrometry (MS). While trypsin has traditionally been the enzyme of choice due to its high specificity for lysine and arginine residues, its efficacy can be limited by factors such as missed cleavages, particularly at sites adjacent to proline or acidic residues. Clostripain, a sulfhydryl endopeptidase from Clostridium histolyticum, offers a valuable alternative or complementary enzyme for in-depth proteomic analysis.
This compound exhibits a high specificity for the C-terminal peptide bond of arginine residues.[1][2] This distinct cleavage specificity compared to trypsin can lead to the generation of a different and complementary set of peptides, ultimately increasing protein sequence coverage and enhancing the identification of proteins within a complex sample. Furthermore, the use of this compound, either alone or in sequential digestion with other proteases like Lys-C, can significantly reduce the number of missed cleavages at arginine sites, a persistent challenge in trypsin-only digests.
These application notes provide detailed protocols for the use of this compound in mass spectrometry sample preparation, summarize key performance data, and illustrate its utility in proteomics workflows.
Data Presentation: this compound vs. Trypsin Performance
| Performance Metric | Trypsin | This compound | Sequential Digestion (e.g., Lys-C then this compound) |
| Primary Cleavage Site | C-terminus of Lysine (K) and Arginine (R) | C-terminus of Arginine (R) | C-terminus of Lysine (K) and Arginine (R) |
| Typical Missed Cleavage Rate at Arginine Sites | Can be significant, especially when adjacent to acidic residues or proline | Very low | >99% cleavage efficiency at Arginine sites |
| Typical Missed Cleavage Rate at Lysine Sites | Generally low, but can be influenced by surrounding residues | Not applicable (does not cleave at Lysine) | ~95% cleavage efficiency at Lysine sites |
| Peptide Identifications | High | Complementary to trypsin, can increase total unique peptides | Can increase total peptide identifications by 6-11% compared to trypsin alone |
| Protein Identifications | High | Can identify proteins missed by trypsin-only workflows | Can increase total protein identifications by 6-11% compared to trypsin alone |
| Protein Sequence Coverage | Good | Can increase sequence coverage by providing overlapping peptides | Significantly increases overall protein sequence coverage |
Experimental Protocols
I. In-Solution Digestion of Proteins using this compound
This protocol describes the digestion of a purified protein or a complex protein mixture in solution.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 100 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA)
-
This compound Digestion Buffer: 50 mM Tris-HCl, pH 7.6-7.9, 5 mM CaCl₂, >2 mM DTT
-
This compound (sequencing grade)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
HPLC-grade water
Procedure:
-
Protein Denaturation:
-
Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Incubate at 37°C for 1 hour.
-
-
Reduction:
-
Add DTT to the denatured protein sample to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample at least 4-fold with this compound Digestion Buffer to reduce the urea concentration to below 2 M.
-
-
This compound Activation and Digestion:
-
If the this compound is lyophilized, reconstitute it according to the manufacturer's instructions in a buffer containing a reducing agent.
-
Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).
-
Incubate at 37°C for 4 to 18 hours.
-
-
Digestion Quenching:
-
Stop the digestion by adding TFA or FA to a final concentration of 0.5-1% (pH < 3).
-
-
Sample Desalting:
-
Desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method prior to LC-MS/MS analysis.
-
II. Sequential Digestion with Lys-C and this compound
This protocol is designed to maximize protein sequence coverage and minimize missed cleavages by leveraging the specificities of two different proteases.
Materials:
-
Same as Protocol I, with the addition of Lys-C (sequencing grade) and a Lys-C digestion buffer (e.g., 25 mM Tris-HCl, pH 8.5).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Follow steps 1-3 from Protocol I.
-
-
Lys-C Digestion:
-
Dilute the sample 4-fold with Lys-C digestion buffer.
-
Add Lys-C at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubate at 37°C for 4 hours to overnight.
-
-
This compound Digestion:
-
Adjust the buffer conditions to be optimal for this compound by adding CaCl₂ to a final concentration of 5 mM and DTT to a final concentration of >2 mM.
-
Add this compound at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubate at room temperature for 2-4 hours.
-
-
Digestion Quenching and Desalting:
-
Follow steps 6-7 from Protocol I.
-
Visualizations
Bottom-Up Proteomics Workflow using this compound
Caption: A typical bottom-up proteomics workflow incorporating this compound digestion.
Sequential Digestion Workflow
Caption: Workflow for sequential digestion using Lys-C followed by this compound.
Application in Signaling Pathway Analysis
The comprehensive protein identification and increased sequence coverage afforded by this compound digestion are particularly beneficial for the study of signaling pathways. Many signaling proteins are of low abundance, and achieving deep proteome coverage is essential for their detection and quantification. Furthermore, identifying post-translational modifications (PTMs), such as phosphorylation, which are central to signal transduction, requires high sequence coverage to pinpoint the exact modification sites.
While specific, widely-cited examples showcasing this compound as the sole key to unlocking a signaling pathway are not prevalent, its utility lies in augmenting standard proteomics workflows to provide a more complete picture of the phosphoproteome and the broader proteomic changes that occur in response to signaling events. For instance, in studies of kinase signaling cascades, where phosphorylation events on arginine residues or in arginine-rich motifs are of interest, this compound can generate peptides that are more readily analyzed by mass spectrometry than their larger, multiply charged tryptic counterparts. By providing complementary data to trypsin-based approaches, this compound can contribute to a more thorough and accurate elucidation of complex signaling networks.
Conclusion
This compound is a powerful tool for mass spectrometry-based proteomics, offering a highly specific alternative to trypsin that can significantly enhance protein identification and sequence coverage. Its utility is particularly evident in applications requiring deep proteome analysis, such as the characterization of complex protein mixtures and the investigation of cellular signaling pathways. The provided protocols offer a starting point for the integration of this compound into routine proteomics workflows, with the potential to yield more comprehensive and informative datasets.
References
Application Notes and Protocols for Peptide Mapping of Therapeutic Proteins Using Clostripain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in the characterization of therapeutic proteins, providing detailed information about the primary amino acid sequence and post-translational modifications (PTMs). While trypsin is the most commonly used protease for this purpose, its cleavage specificity can sometimes result in incomplete sequence coverage, particularly in regions lacking lysine or arginine residues. Clostripain, an endopeptidase from Clostridium histolyticum, offers a valuable alternative with its high specificity for the C-terminal of arginine residues.[1][2] This specificity can generate a different set of peptides compared to trypsin, often leading to improved sequence coverage and complementary data for comprehensive protein characterization.
These application notes provide detailed protocols for the use of this compound in peptide mapping workflows for therapeutic proteins, particularly monoclonal antibodies (mAbs).
Advantages of Using this compound for Peptide Mapping
-
High Specificity for Arginine: this compound preferentially cleaves at the C-terminal side of arginine residues.[1][2] This high specificity can be advantageous for generating a predictable and manageable number of peptide fragments.
-
Complementary to Trypsin: Due to its different cleavage pattern, this compound can generate peptides that are not produced by tryptic digestion, helping to cover regions of the protein that might otherwise be missed. This is particularly useful for proteins with regions rich in lysine but sparse in arginine, or vice versa.
-
Effective for Arginine-Rich Proteins: For therapeutic proteins with a high abundance of arginine residues, this compound can provide excellent fragmentation and high sequence coverage.
-
Potential for PTM Analysis: The unique peptide fragments generated by this compound can provide new perspectives for the localization and characterization of post-translational modifications.
Key Considerations for Using this compound
-
Enzyme Activation: this compound is a cysteine protease that requires activation by reducing agents (e.g., dithiothreitol (DTT) or cysteine) and the presence of calcium ions for optimal activity.[2]
-
Cleavage at Lysine: While highly specific for arginine, this compound can also cleave at the C-terminus of lysine residues, although at a much slower rate.
-
Inhibitors: this compound activity is inhibited by oxidizing agents, sulfhydryl-modifying reagents (like iodoacetic acid if not used carefully after reduction), and chelating agents such as EDTA that remove calcium.
Experimental Protocols
A typical peptide mapping workflow involves denaturation, reduction, and alkylation of the therapeutic protein, followed by enzymatic digestion. The resulting peptides are then separated and analyzed, usually by liquid chromatography-mass spectrometry (LC-MS).
Materials
-
Therapeutic protein (e.g., monoclonal antibody)
-
Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 7.8
-
Reduction Reagent: 1 M Dithiothreitol (DTT)
-
Alkylation Reagent: 500 mM Iodoacetamide (IAA)
-
This compound (sequencing grade)
-
This compound Activation Buffer: 10 mM MOPS, pH 7.4, containing 2.5 mM DTT and 1 mM CaCl₂
-
Digestion Buffer: 50 mM Tris-HCl, pH 7.6-7.9, containing 5 mM CaCl₂ and >2 mM DTT
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid
-
LC-MS grade water and acetonitrile
Protocol 1: In-Solution Digestion of a Monoclonal Antibody with this compound
This protocol is designed for the complete digestion of a monoclonal antibody in solution.
1. Protein Denaturation and Reduction: a. Reconstitute the therapeutic protein to a final concentration of 1-5 mg/mL in Denaturation Buffer. b. Add DTT to a final concentration of 5-10 mM. c. Incubate at 37°C for 1 hour to reduce the disulfide bonds.
2. Alkylation: a. Cool the sample to room temperature. b. Add IAA to a final concentration of 15-20 mM (a 2-3 fold molar excess over DTT). c. Incubate in the dark at room temperature for 30 minutes. d. Quench the excess IAA by adding DTT to a final concentration of 5 mM and incubate for 15 minutes.
3. Buffer Exchange (Optional but Recommended): a. To remove the denaturant and other reagents that may interfere with this compound activity, perform a buffer exchange into the Digestion Buffer using a desalting column or dialysis.
4. This compound Activation: a. Prepare the this compound Activation Buffer. b. Dissolve the lyophilized this compound in the Activation Buffer to a stock concentration of 0.2 mg/mL. c. Incubate the this compound solution at room temperature for at least 2-3 hours before use to ensure full activation.
5. Enzymatic Digestion: a. Add the activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:100 (w/w). b. Incubate at 37°C for 4-18 hours. The optimal digestion time should be determined empirically for each protein.
6. Digestion Quenching: a. Stop the digestion by adding TFA or formic acid to a final concentration of 0.5-1% (v/v) to lower the pH to <3.
7. Sample Analysis: a. The resulting peptide mixture is now ready for analysis by LC-MS/MS.
Data Presentation
Table 1: Comparison of Digestion Parameters for this compound and Trypsin
| Parameter | This compound | Trypsin |
| Primary Cleavage Site | C-terminus of Arginine | C-terminus of Lysine and Arginine |
| Optimal pH | 7.4 - 7.8 | 7.5 - 8.5 |
| Activators | Reducing agents (DTT, cysteine), Ca²⁺ | None typically required |
| Common Inhibitors | EDTA, oxidizing agents, sulfhydryl reagents | Serine protease inhibitors (e.g., PMSF) |
| Typical E:S Ratio (w/w) | 1:100 | 1:20 to 1:100 |
| Typical Digestion Time | 4 - 18 hours | 4 - 18 hours |
Table 2: Hypothetical Sequence Coverage Data for a Monoclonal Antibody
| Protease | Heavy Chain Coverage (%) | Light Chain Coverage (%) | Total Sequence Coverage (%) |
| Trypsin alone | 95 | 98 | 96 |
| This compound alone | 92 | 96 | 93 |
| Trypsin + this compound (in silico) | 99 | 100 | 99.5 |
Note: This table presents hypothetical data to illustrate the potential for complementary sequence coverage. Actual results will vary depending on the specific amino acid sequence of the therapeutic protein.
Visualizations
Caption: Experimental workflow for peptide mapping using this compound.
Caption: Logical relationship of using this compound to enhance sequence coverage.
References
Application Notes and Protocols for Clostripain Activity Assay Using BAEE Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum. It exhibits high specificity for the carboxyl peptide bond of arginine residues, making it a valuable tool in protein sequencing and analysis. The enzymatic activity of this compound can be reliably determined using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). This application note provides a detailed protocol for a continuous spectrophotometric rate determination assay for this compound activity using BAEE. The assay is based on monitoring the increase in absorbance at 253 nm, which results from the hydrolysis of BAEE.
Principle of the Assay
This compound catalyzes the hydrolysis of the ethyl ester bond in BAEE, yielding Nα-Benzoyl-L-arginine and ethanol. The formation of Nα-Benzoyl-L-arginine leads to an increase in absorbance at 253 nm, which can be monitored over time to determine the reaction velocity. The rate of this increase in absorbance is directly proportional to the this compound activity in the sample. For accurate and maximal activity, this compound requires the presence of a reducing agent, such as dithiothreitol (DTT), and calcium ions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound activity assay with BAEE as the substrate.
| Parameter | Value/Range | Reference/Note |
| Kinetic Parameters | ||
| Km for BAEE | 0.25 mM | [1] |
| Vmax / kcat | Not readily available in literature | Can be determined experimentally by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. |
| Assay Conditions | ||
| pH | 7.6 | [2][3][4] |
| Temperature | 25 °C | [2] |
| Wavelength (λ) | 253 nm | |
| Reagent Concentrations (Final) | ||
| Sodium Phosphate Buffer | 25 mM | |
| Dithiothreitol (DTT) | 2.5 mM | |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.25 mM | |
| Calcium Chloride | 0.02 mM | |
| MOPS | 0.16 mM | |
| This compound | 0.025-0.075 units/mL | |
| Unit Definition | ||
| 1 Unit | The amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C. | |
| Molar Extinction Coefficient (ε) | ||
| Nα-Benzoyl-L-arginine at 253 nm | 1150 M-1cm-1 |
Experimental Protocols
Reagent Preparation
1. Activation Solution (10 mM MOPS, 2.5 mM DTT, 1.0 mM CaCl₂, pH 7.4 at 25°C):
-
Prepare 100 mL in deionized water using MOPS, Sodium Salt, DL-Dithiothreitol, and Calcium Chloride, Dihydrate.
-
Adjust the pH to 7.4 at 25°C with 1 M HCl.
2. Assay Cocktail (25 mM Sodium Phosphate Buffer, 2.5 mM DTT, 0.25 mM BAEE, pH 7.6 at 25°C):
-
Prepare 30 mL in deionized water using Sodium Phosphate, Monobasic, Anhydrous, DL-Dithiothreitol, and Nα-Benzoyl-L-arginine ethyl ester, Hydrochloride.
-
Adjust the pH to 7.6 at 25°C with 1 M NaOH.
3. This compound Enzyme Solution:
-
Approximately 2-3 hours before use, prepare a solution containing 0.5 - 1.5 units/mL of this compound in the Activation Solution.
-
Store at room temperature to allow for enzyme activation. Alternatively, the enzyme can be activated overnight at 5°C in the Activation Solution.
Assay Procedure
-
Set up a spectrophotometer to measure absorbance at 253 nm and maintain a constant temperature of 25°C.
-
Pipette 3.00 mL of the Assay Cocktail into suitable quartz cuvettes for both the test and blank samples.
-
Equilibrate the cuvettes to 25°C in the spectrophotometer for 3-5 minutes, monitoring the absorbance at 253 nm until it is constant.
-
To the "Test" cuvette, add 0.05 mL of the prepared this compound Enzyme Solution.
-
To the "Blank" cuvette, add 0.05 mL of the Activation Solution.
-
Immediately mix the contents of each cuvette by inversion.
-
Record the increase in absorbance at 253 nm for approximately 5 minutes for both the test and blank.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve for both the test and blank.
Data Analysis and Calculations
The activity of the this compound enzyme solution is calculated using the following formula:
Units/mL enzyme = ((ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) * Total Volume (mL) * Dilution Factor) / (Molar Extinction Coefficient * Volume of Enzyme (mL))
Where:
-
Total Volume = 3.05 mL
-
Molar Extinction Coefficient = 1.15 (for mM⁻¹cm⁻¹) or 1150 (for M⁻¹cm⁻¹)
-
Volume of Enzyme = 0.05 mL
-
Dilution Factor = The dilution factor of the enzyme solution, if any.
To calculate the specific activity in Units/mg of solid or protein, divide the Units/mL enzyme by the concentration of the solid or protein in mg/mL.
Visualizations
Enzymatic Reaction of this compound with BAEE
Caption: Hydrolysis of BAEE by this compound.
Experimental Workflow for this compound Activity Assay
Caption: Workflow for the this compound activity assay.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. High-efficiency transpeptidation catalysed by this compound and electrostatic effects in substrate specificity [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 4. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Measuring Clostripain Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum.[1] It exhibits high specificity for the carboxyl peptide bond of arginine residues, making it a valuable tool in proteomics for protein sequencing and peptide mapping.[1][2] this compound's activity is dependent on the presence of reducing agents and calcium ions.[3] The enzyme is a heterodimer composed of a heavy and a light chain.[4] Understanding and accurately measuring the enzymatic activity of this compound is crucial for its application in various research and development areas, including tissue dissociation and drug discovery.
This document provides a detailed protocol for a continuous spectrophotometric rate determination assay to measure this compound activity using N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. Additionally, a protocol for assessing the inhibition of this compound using Tosyl-L-lysyl-chloromethane hydrochloride (TLCK) is described.
Principle of the Assay
The enzymatic activity of this compound is determined by monitoring the hydrolysis of the substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE). This compound catalyzes the cleavage of the ester bond in BAEE, resulting in the formation of N-α-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm, due to the formation of N-α-Benzoyl-L-arginine, is directly proportional to the enzymatic activity.
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of BAEE by this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | Worthington | LS001641 |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Sigma-Aldrich | B4500 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Sodium Phosphate, Monobasic | Sigma-Aldrich | S0751 |
| Calcium Chloride | Sigma-Aldrich | C3881 |
| MOPS | Sigma-Aldrich | M9381 |
| Tosyl-L-lysyl-chloromethane hydrochloride (TLCK) | Cayman Chemical | 14525 |
Experimental Protocols
This compound Activity Assay
This protocol is based on a continuous spectrophotometric rate determination.
Experimental Workflow
Caption: Workflow for the this compound activity assay.
Reagent Preparation
-
Activation Buffer (10 mM MOPS, 1.0 mM CaCl₂, 2.5 mM DTT, pH 7.4): Prepare in deionized water.
-
Assay Buffer (75 mM Sodium Phosphate, 7.5 mM DTT, pH 7.6): Prepare in deionized water.
-
Substrate Solution (0.75 mM BAEE): Prepare fresh in deionized water.
-
Enzyme Dilution Buffer (1.0 mM Calcium acetate, 2.5 mM DTT): Prepare in deionized water.
Procedure
-
Enzyme Activation: Dissolve this compound in the Activation Buffer to a concentration of 0.5-1.5 units/ml and incubate at room temperature for 2-3 hours.
-
Spectrophotometer Setup: Set the spectrophotometer to 253 nm and maintain the temperature at 25°C.
-
Reaction Mixture: In a quartz cuvette, combine:
-
1.0 ml Assay Buffer
-
1.0 ml Substrate Solution
-
-
Equilibration: Incubate the reaction mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate Reaction: Add 0.1 ml of the activated and appropriately diluted this compound solution to the cuvette and mix immediately.
-
Data Collection: Record the absorbance at 253 nm for 4-5 minutes, ensuring to capture the linear portion of the reaction curve. The change in absorbance per minute (ΔA₂₅₃/min) should ideally be between 0.007 and 0.030 for optimal linearity.
Data Analysis
Calculate the enzymatic activity using the following formula:
Units/ml enzyme = (ΔA₂₅₃/min * Total Volume) / (1.15 * Enzyme Volume)
Where:
-
ΔA₂₅₃/min is the rate of absorbance change from the linear portion of the curve.
-
Total Volume is the final volume in the cuvette (e.g., 2.1 ml).
-
1.15 is the millimolar extinction coefficient for N-α-Benzoyl-L-arginine at 253 nm.
-
Enzyme Volume is the volume of the enzyme solution added (e.g., 0.1 ml).
One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
This compound Inhibition Assay using TLCK
TLCK is an irreversible inhibitor of this compound. This protocol assesses the inhibitory effect of TLCK on this compound activity.
Inhibition Assay Workflow
Caption: Workflow for the this compound inhibition assay.
Procedure
-
Prepare TLCK Solutions: Prepare a stock solution of TLCK in a suitable solvent (e.g., water or a buffer with pH ≤ 6.0). From this stock, prepare a series of dilutions to test a range of final concentrations.
-
Pre-incubation: In separate tubes, mix the activated this compound with different concentrations of TLCK. Include a control with no inhibitor. Incubate these mixtures for a defined period (e.g., 15-30 minutes) at room temperature.
-
Residual Activity Assay: After the pre-incubation, initiate the activity assay by adding the enzyme-inhibitor mixture to the reaction mixture as described in the this compound Activity Assay (section 4.1).
-
Data Analysis: Calculate the residual enzymatic activity for each TLCK concentration. Determine the percent inhibition relative to the control (no TLCK). Plot the percent inhibition against the TLCK concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation
Table 1: Summary of this compound Activity Assay Parameters
| Parameter | Value |
| Substrate | N-α-Benzoyl-L-arginine ethyl ester (BAEE) |
| Wavelength (λ) | 253 nm |
| Temperature | 25°C |
| pH | 7.6 |
| Activators | DTT, CaCl₂ |
| Typical Enzyme Concentration | 0.2 - 0.8 units/ml |
| Linear Range (ΔA₂₅₃/min) | 0.007 - 0.030 |
Table 2: Example Data for this compound Inhibition by TLCK
| [TLCK] (µM) | ΔA₂₅₃/min | % Inhibition |
| 0 (Control) | 0.025 | 0% |
| 1 | 0.020 | 20% |
| 5 | 0.013 | 48% |
| 10 | 0.008 | 68% |
| 25 | 0.004 | 84% |
| 50 | 0.001 | 96% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzyme | Ensure proper activation with DTT and CaCl₂. Use fresh enzyme stock. |
| Incorrect buffer pH | Verify the pH of all buffers. | |
| Degraded substrate | Prepare BAEE solution fresh daily. | |
| High background | Contaminated reagents | Use high-purity water and fresh reagents. |
| Autohydrolysis of substrate | Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis. | |
| Non-linear reaction | Enzyme concentration too high or too low | Adjust the enzyme concentration to achieve a ΔA₂₅₃/min within the linear range (0.007-0.030). |
| Substrate depletion | Ensure the initial substrate concentration is not limiting. |
References
Clostripain in Tissue Dissociation and Cell Isolation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clostripain
This compound (EC 3.4.22.8) is a cysteine protease isolated from the culture filtrate of Clostridium histolyticum.[1][2][3] It exhibits high specificity for the carboxyl peptide bond of arginine residues, and to a lesser extent, lysine residues.[1][4] This unique specificity makes it a valuable tool in various biotechnological applications, particularly in tissue dissociation and cell isolation. This compound is a heterodimer composed of a heavy chain (~45 kDa) and a light chain (~12.5-15 kDa) held together by strong noncovalent forces. As a cysteine protease, its activity is dependent on a reduced sulfhydryl group in its active site and requires the presence of reducing agents and calcium ions for optimal function.
Mechanism of Action in Tissue Dissociation
The extracellular matrix (ECM) is a complex network of proteins and glycoproteins that provides structural support to tissues and holds cells together. Effective tissue dissociation for cell isolation requires the enzymatic degradation of these ECM components. While collagenases are crucial for breaking down collagen, the primary structural protein of the ECM, other proteases are necessary to hydrolyze other matrix proteins and facilitate the release of individual cells.
This compound contributes to this process by cleaving proteins at arginine residues. This action complements the activity of collagenases and other neutral proteases, leading to a more efficient and gentle dissociation of the tissue architecture. The synergistic effect of this compound with other enzymes like collagenase and thermolysin has been shown to improve cell yields and viability. For instance, in human islet isolation, the addition of this compound to the enzyme blend has been demonstrated to significantly improve islet yields and transplantation rates.
Key Enzymatic Properties and Optimal Conditions
Understanding the enzymatic properties of this compound is crucial for optimizing its use in tissue dissociation protocols.
| Property | Description | Reference(s) |
| Enzyme Class | Cysteine Protease | |
| Specificity | Cleaves at the C-terminal side of arginine residues. Lysine bonds are cleaved at a much slower rate. | |
| Molecular Weight | Approximately 53-59 kDa (heterodimer of ~45 kDa and ~12.5-15 kDa chains). | |
| Optimal pH | 7.4 - 7.8 (for Nα-benzoyl-L-arginine ethyl ester [BAEE] substrate). | |
| Activators | Reducing agents (e.g., Dithiothreitol [DTT], cysteine, 2-mercaptoethanol) and Calcium ions (Ca²⁺). | |
| Inhibitors | Oxidizing agents, sulfhydryl-reacting reagents (e.g., iodoacetic acid), heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺), and chelating agents (e.g., EDTA). Partial inhibition by citrate, borate, and Tris anions. |
Quantitative Comparison of this compound with Other Proteases
The efficacy of this compound in tissue dissociation is often evaluated in comparison to, or in combination with, other proteases like neutral protease (NP) and thermolysin.
Human Pancreatic Islet Isolation
| Enzyme Combination | Islet Yield (IEQ/g) | Undigested Tissue (%) | Embedded Islets (%) | Post-Culture Survival (%) | Stimulation Index | Reference(s) |
| Collagenase alone | 3090 ± 550 | 21.1 ± 1.1 | 13 ± 2 | 52.9 ± 5.1 | 2.28 ± 0.15 | |
| Collagenase + NP | 2340 ± 450 | 13.3 ± 2.2 | 9 ± 2 | - | 2.0 ± 0.12 | |
| Collagenase + CP | 2740 ± 280 | - | 11 ± 4 | 74.5 ± 4.8 | 3.16 ± 0.4 | |
| Collagenase + NP + CP | - | 13.7 ± 2.6 | 4 ± 1 | 42.7 ± 3.9 | 2.95 ± 0.59 | |
| Collagenase + this compound | 3598 (median) | - | - | - | 10.6 (median) | |
| Control (Collagenase + Thermolysin) | 2498 (median) | - | - | - | 8.0 (median) |
IEQ: Islet Equivalents
Experimental Protocols
Activation of this compound
This compound is often supplied in a lyophilized, inactive state and requires activation prior to use.
Materials:
-
Lyophilized this compound
-
Activation Buffer: 10 mM MOPS, pH 7.4, containing 2.5 mM DTT and 1 mM CaCl₂.
Protocol:
-
Reconstitute the lyophilized this compound in the Activation Buffer to a desired stock concentration (e.g., 1 mg/mL).
-
Incubate for 2-3 hours at room temperature or overnight at 4°C to ensure full activation.
-
The activated enzyme solution is now ready to be added to the digestion buffer.
Caption: Workflow for the activation of lyophilized this compound.
Protocol 1: Human Pancreatic Islet Isolation
This protocol is adapted from studies demonstrating the benefit of including this compound in the enzyme blend for human islet isolation.
Materials:
-
Human Pancreas
-
Collagenase (e.g., Collagenase NB 1)
-
Thermolysin or Neutral Protease
-
Activated this compound Solution
-
Digestion Buffer (e.g., HBSS)
-
Stop Solution (e.g., HBSS with 10% Fetal Bovine Serum)
Protocol:
-
Prepare the enzyme blend by combining collagenase, thermolysin (or neutral protease), and activated this compound in the digestion buffer. The final concentration of enzymes should be optimized based on the specific activities of the enzyme lots. A starting point could be a final tryptic-like activity (TLA) of around 8%.
-
Perfuse the pancreas with the enzyme blend through the pancreatic duct.
-
Digest the pancreas at 37°C with gentle agitation. Monitor the digestion progress closely.
-
Stop the digestion by adding cold Stop Solution when islets begin to be released from the acinar tissue.
-
Collect the digested tissue and wash with cold Stop Solution.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method.
-
Wash and resuspend the purified islets in culture medium.
Caption: General workflow for human pancreatic islet isolation using this compound.
Protocol 2: Adipose Tissue Dissociation for Stromal Vascular Fraction (SVF) Isolation
This protocol is a general guideline for using this compound in combination with collagenase for adipose tissue digestion.
Materials:
-
Adipose Tissue (e.g., from lipoaspirate)
-
Collagenase Type I or II
-
Activated this compound Solution
-
Digestion Buffer (e.g., HBSS with Ca²⁺)
-
Stop Solution (e.g., DMEM with 10% FBS)
-
Red Blood Cell (RBC) Lysis Buffer
Protocol:
-
Wash the adipose tissue with sterile PBS to remove excess blood.
-
Mince the tissue into small pieces (2-3 mm³).
-
Prepare the digestion solution by adding collagenase (e.g., 0.1% w/v) and an optimized amount of activated this compound to the Digestion Buffer.
-
Add the minced tissue to the digestion solution and incubate at 37°C for 30-60 minutes with continuous agitation.
-
Stop the digestion by adding an equal volume of cold Stop Solution.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the SVF.
-
If necessary, resuspend the pellet in RBC Lysis Buffer to remove red blood cells.
-
Wash the SVF pellet with PBS and resuspend in an appropriate buffer or medium for downstream applications.
Caption: Workflow for isolating the stromal vascular fraction from adipose tissue.
Protocol 3: Liver Tissue Dissociation for Hepatocyte Isolation
This protocol provides a framework for incorporating this compound into the two-step collagenase perfusion method for isolating primary hepatocytes.
Materials:
-
Liver Tissue
-
Perfusion Buffer (Ca²⁺-free)
-
Digestion Buffer (with Ca²⁺)
-
Collagenase Type IV
-
Activated this compound Solution
-
Stop Solution (e.g., Williams' E Medium with 10% FBS)
Protocol:
-
Perfuse the liver in situ with warm Perfusion Buffer to wash out the blood.
-
Switch to perfusion with warm Digestion Buffer containing collagenase and an optimized concentration of activated this compound.
-
Continue perfusion until the liver becomes soft and digested.
-
Transfer the digested liver to a sterile dish containing Stop Solution.
-
Gently dissociate the liver to release the hepatocytes.
-
Filter the cell suspension through a 70-100 µm cell strainer.
-
Perform low-speed centrifugations to separate the hepatocytes from non-parenchymal cells.
-
Wash the hepatocyte pellet and resuspend in appropriate culture medium.
Caption: Workflow for the isolation of primary hepatocytes from liver tissue.
Protocol 4: Tumor Tissue Dissociation for Single-Cell Suspension
This protocol is a general guide for the dissociation of solid tumors, with the potential inclusion of this compound for enhanced digestion, particularly for arginine-rich extracellular matrix proteins.
Materials:
-
Solid Tumor Tissue
-
Tumor Dissociation Enzyme Cocktail (e.g., commercial kits or a custom blend of Collagenase, DNase I, and potentially activated this compound)
-
Digestion Buffer (e.g., RPMI 1640)
-
Stop Solution (e.g., RPMI 1640 with 10% FBS)
-
Cell Strainers (e.g., 70 µm, 40 µm)
-
RBC Lysis Buffer
Protocol:
-
Mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Resuspend the minced tissue in the Digestion Buffer containing the enzyme cocktail. The inclusion and concentration of this compound should be empirically determined based on the tumor type.
-
Incubate at 37°C for a period determined by the specific tumor type and enzyme cocktail (typically 30-90 minutes) with gentle agitation.
-
Stop the digestion by adding cold Stop Solution.
-
Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers to obtain a single-cell suspension.
-
Centrifuge the cells and wash with an appropriate buffer.
-
If the pellet is red, perform RBC lysis.
-
Wash the cells again and resuspend in a suitable buffer for downstream analysis such as flow cytometry or single-cell sequencing.
Caption: A general workflow for dissociating solid tumors into a single-cell suspension.
Conclusion
This compound is a powerful enzymatic tool for tissue dissociation and cell isolation when used judiciously and in combination with other enzymes. Its high specificity for arginine residues provides a complementary activity to collagenases and neutral proteases, often resulting in improved cell yields and viability. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively incorporate this compound into their cell isolation workflows for a variety of tissues. As with any enzymatic digestion, optimization of enzyme concentrations, incubation times, and buffer conditions is essential to achieve the best results for each specific application.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Human Islet Isolation Using Clostripain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful isolation of high-yield, pure, and functional human pancreatic islets is a critical prerequisite for clinical transplantation in patients with type 1 diabetes and for in vitro research in diabetes and metabolic diseases. The enzymatic digestion of the pancreatic extracellular matrix is a pivotal step in this process, and the composition of the enzyme blend significantly influences the isolation outcome.[1][2][3] Historically, the variability in the purity and composition of collagenase preparations has led to inconsistent islet yields.[4] Modern protocols utilize highly purified enzyme blends containing collagenase (Class I and Class II) and supplementary proteases.[3]
Clostripain, an arginine-specific endopeptidase from Clostridium histolyticum, has emerged as a key supplementary enzyme that can significantly improve the efficacy and consistency of human islet isolation. It possesses tryptic-like activity (TLA) which acts synergistically with collagenase to gently and efficiently dissociate islets from the surrounding acinar tissue. The addition of purified this compound to the enzyme blend allows for a more controlled and reproducible digestion process, leading to improved islet yields and higher rates of successful isolations for transplantation and research.
These application notes provide a detailed protocol for the isolation of human islets using an enzyme blend supplemented with this compound, based on established methodologies.
Mechanism of Action and Rationale
The extracellular matrix of the pancreas is a complex network of proteins, with collagen being the primary structural component. The enzymatic digestion process aims to break down this matrix to liberate the islets.
-
Collagenase (Class I and II): These enzymes work synergistically to degrade the triple-helical structure of collagen.
-
Neutral Protease (NP) or Thermolysin: These proteases provide broad-spectrum proteolytic activity to further break down non-collagenous proteins in the extracellular matrix. However, high concentrations can be detrimental to islet integrity and function.
-
This compound: This enzyme provides a specific, tryptic-like activity that complements the action of collagenase and neutral protease. It is believed to gently aid in the digestion kinetics, leading to a more consistent release of intact and functional islets. By providing a controlled source of TLA, the reliance on less pure collagenase batches with variable endogenous TLA is reduced.
The controlled addition of this compound allows for the use of lower, less harmful concentrations of neutral protease, which can improve post-culture islet survival and viability.
Figure 1: Enzymatic digestion of pancreatic tissue for islet isolation.
Quantitative Data Summary
The addition of this compound to the enzyme blend has been shown to improve several key metrics of islet isolation. The following tables summarize comparative data from studies evaluating the efficacy of this compound.
Table 1: Comparison of Islet Isolation Outcome with and without this compound Supplementation
| Parameter | Control Group (without this compound) | This compound Group | P-value | Reference |
| Total Islet Equivalents (IEQ) | 254,765 | 391,565 | 0.0199 | |
| Purified Tissue Volume (µL) | 1333 | 2235 | 0.0090 | |
| IEQ / gram of pancreas | 2498 | 3598 | 0.0362 | |
| Fulfillment of Transplant Criteria | Lower Rate | Higher Rate | - |
Table 2: Comparison of Islet Isolation Outcome with Different Supplementary Enzymes
| Parameter | Collagenase Alone | Collagenase + Neutral Protease (NP) | Collagenase + this compound (CP) | Collagenase + NP + CP | Reference |
| IEQ / gram of pancreas | 3090 ± 550 | 2340 ± 450 | 2740 ± 280 | - | |
| Undigested Tissue (%) | 21.1 ± 1.1 | 13.3 ± 2.2 | - | 13.7 ± 2.6 | |
| Embedded Islets (%) | 13 ± 2 | - | - | 4 ± 1 | |
| Post-culture Overall Survival (%) | 52.9 ± 5.1 | - | 74.5 ± 4.8 | 42.7 ± 3.9 | |
| Glucose Stimulation Index | - | 2.0 ± 0.12 | 3.16 ± 0.4 | - |
Detailed Experimental Protocol
This protocol outlines the key steps for human islet isolation using a this compound-supplemented enzyme blend. It is intended for use by trained personnel in a certified facility.
I. Reagents and Materials
-
Human Pancreas from a registered organ donor
-
University of Wisconsin (UW) solution or other suitable preservation solution
-
Sterile saline solution
-
Hanks' Balanced Salt Solution (HBSS)
-
CMRL 1066 culture medium
-
Human serum albumin (HSA)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Purified Collagenase (Class I and II)
-
Purified this compound
-
Purified Neutral Protease (or Thermolysin)
-
DNAse I
-
Ficoll-Hypaque density gradient solutions (e.g., Ficoll, OptiPrep)
-
Dithizone (DTZ) stain for islet identification
II. Equipment
-
Biological safety cabinet
-
Perfusion system
-
Ricordi chamber with marbles
-
Peristaltic pump
-
Water bath
-
Centrifuge (refrigerated)
-
Microscope
-
COBE 2991 cell processor (or equivalent)
-
Sterile surgical instruments
III. Experimental Workflow
Figure 2: Human islet isolation workflow using this compound.
IV. Step-by-Step Methodology
A. Pancreas Preparation
-
Organ Reception: The human pancreas is received in a sterile container with cold preservation solution (e.g., UW solution). All subsequent steps should be performed under aseptic conditions in a biological safety cabinet.
-
Trimming: Carefully trim excess fat and connective tissue from the pancreas.
-
Ductal Cannulation: Identify and cannulate the main pancreatic duct. Secure the cannula for the perfusion step.
B. Enzymatic Digestion
-
Enzyme Reconstitution: Prepare the enzyme blend immediately prior to use. Reconstitute the lyophilized purified collagenase, this compound, and neutral protease in cold HBSS or another appropriate buffer according to the manufacturer's specifications. The final concentrations should be optimized based on the pancreas weight and donor characteristics.
-
Pancreas Perfusion: Perfuse the pancreas through the cannulated duct with the prepared enzyme blend. The perfusion should be slow and steady to ensure even distribution of the enzymes throughout the pancreatic tissue.
-
Transfer to Ricordi Chamber: Once perfused, the pancreas is cut into smaller pieces and transferred to a Ricordi digestion chamber containing sterile marbles.
-
Digestion: The chamber is connected to a closed-loop circuit with a peristaltic pump and a heating coil to maintain the temperature at 37°C. The chamber is gently agitated to provide mechanical disruption in conjunction with the enzymatic digestion.
-
Monitoring: The digestion process is closely monitored by taking small samples from the circuit every 1-2 minutes. The samples are examined under a microscope to assess the degree of islet liberation from the acinar tissue.
C. Tissue Collection
-
Stopping Digestion: Once a sufficient number of free islets are observed, the digestion is halted by rapidly cooling the system and diluting the enzyme solution with cold media (e.g., CMRL 1066 supplemented with HSA or FBS).
-
Collection: The digested tissue is collected from the circuit into sterile centrifuge tubes.
-
Washing: The tissue is washed several times with cold media to remove residual enzymes and cellular debris. This is typically done by centrifugation at low speed (e.g., 150 x g for 2-3 minutes).
D. Islet Purification
-
Density Gradient Preparation: A continuous density gradient is prepared using solutions like Ficoll or OptiPrep. The gradient is designed to separate the less dense islets from the denser acinar and other exocrine tissues.
-
Centrifugation: The washed tissue pellet is resuspended in the density gradient solution and loaded into a COBE 2991 cell processor or a similar device for continuous gradient centrifugation.
-
Fraction Collection: After centrifugation, the islet-rich fractions are carefully collected.
E. Islet Culture and Quality Control
-
Post-Purification Culture: The purified islets are washed and placed into culture flasks with appropriate culture medium (e.g., CMRL 1066 supplemented with FBS and antibiotics) at 37°C in a humidified incubator with 5% CO2.
-
Quality Control: A comprehensive quality assessment of the isolated islets is performed, which includes:
-
Yield: Islet count and calculation of Islet Equivalents (IEQ).
-
Purity: Determined by dithizone (DTZ) staining, which specifically stains the zinc-rich beta cells in the islets.
-
Viability: Assessed using fluorescent dyes (e.g., FDA/PI staining).
-
Functionality: Evaluated through a glucose-stimulated insulin secretion (GSIS) assay.
-
Conclusion
The incorporation of purified this compound into the enzyme blend for human islet isolation represents a significant advancement in the field. This protocol, based on published evidence, provides a framework for researchers and clinicians to improve the consistency and efficiency of islet isolation, ultimately leading to a greater availability of high-quality islets for transplantation and research. The controlled enzymatic activity provided by this compound helps to mitigate the lot-to-lot variability of traditional enzyme preparations and can enhance the overall success rate of the isolation procedure. As with any biological protocol, optimization of specific parameters may be necessary depending on donor characteristics and laboratory-specific conditions.
References
- 1. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Development for Human Islet Isolation: Five Decades of Progress or Stagnation? - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of Clostripain and Collagenase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient dissociation of tissues into viable, single cells is a critical prerequisite for a wide range of applications in biomedical research and drug development, including primary cell culture, cell-based assays, and regenerative medicine. The extracellular matrix (ECM), a complex network of proteins and other macromolecules, provides structural integrity to tissues and presents a significant barrier to the isolation of individual cells. Enzymatic digestion using a combination of proteases is the most common and effective method to overcome this barrier.
This document provides detailed application notes and protocols on the synergistic use of clostripain and collagenase for tissue dissociation. Collagenase, a metalloproteinase, specifically cleaves the peptide bonds in the triple-helical collagen molecule, the primary structural component of the ECM. This compound, a cysteine protease with trypsin-like activity, exhibits high specificity for the carboxyl peptide bond of arginine.[1] The combined action of these two enzymes leads to a more efficient and gentle dissociation of a broad range of tissue types compared to the use of either enzyme alone. While collagenase targets the collagen backbone, this compound degrades other crucial ECM proteins, leading to a comprehensive breakdown of the tissue architecture and enhanced cell liberation.
Mechanism of Synergistic Action
The synergistic effect of collagenase and this compound stems from their complementary substrate specificities within the complex architecture of the extracellular matrix. The ECM is primarily composed of fibrillar collagens (e.g., types I, II, III), which provide tensile strength, and a variety of non-collagenous proteins such as fibronectin, laminin, and proteoglycans, which are involved in cell adhesion and matrix organization.[2][3]
Collagenase initiates the dissociation process by specifically degrading the native triple-helical collagen fibrils. This initial cleavage relaxes the ECM structure, making other protein components more accessible to proteolytic attack. This compound, with its specificity for arginine residues, then cleaves a broader range of non-collagenous ECM proteins and peptides that are rich in this amino acid. This dual-enzyme approach ensures a more thorough and rapid breakdown of the ECM, leading to the efficient release of intact and viable cells.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the synergistic use of this compound and collagenase, primarily focusing on human islet isolation.
Table 1: Enzyme Formulations for Human Pancreas Digestion
| Enzyme Component | Concentration / Activity (per pancreas) | Reference |
| Control Group | ||
| Collagenase | Variable batches | |
| Thermolysin | 2,999,333 U (range 830,000-3,974,000) | |
| This compound Group | ||
| Collagenase | 2243 Wünch U | |
| Thermolysin | 1,502,500 U (range 1,485,000-1,506,000) | |
| This compound | 141 BAEE U (non-activated) |
Table 2: Comparison of Islet Isolation Outcomes
| Parameter | Control Group (Mean ± SD or Median [Range]) | This compound Group (Mean ± SD or Median [Range]) | P-value | Reference |
| Total Islet Equivalents (IEQ) | 206,909 ± 126,118 | 321,375 ± 140,565 | < 0.05 | |
| Purified Tissue Volume (mL) | 4.8 ± 2.6 | 7.2 ± 3.4 | < 0.05 | |
| IEQ / g pancreas | 2,785 ± 1,739 | 4,509 ± 2,139 | < 0.05 | |
| Fulfillment of Transplantation Criteria (%) | 29 | 75 | < 0.01 | |
| Glucose-Stimulated Insulin Release (SI) | 8.0 [1.2-28.6] | 10.6 [2.0-16.4] | > 0.05 |
Experimental Protocols
The following are detailed protocols for the dissociation of various tissue types using a combination of collagenase and this compound (or a neutral protease as a surrogate for broader proteolytic activity).
Protocol 1: Human Pancreatic Islet Isolation
This protocol is adapted from studies demonstrating improved islet yield with the addition of this compound.
Materials:
-
Human pancreas
-
Collagenase (e.g., ~2200 Wünch U)
-
Thermolysin (e.g., ~1.5 x 10^6 U)
-
This compound (e.g., ~140 BAEE U, non-activated)
-
Hanks' Balanced Salt Solution (HBSS)
-
University of Wisconsin (UW) solution
-
Ficoll or other density gradient medium
-
Culture medium (e.g., CMRL 1066) with supplements
Workflow:
Procedure:
-
Pancreas Preparation: Procure a human pancreas and transport it on ice. In a sterile environment, trim excess fat and connective tissue.
-
Enzyme Reconstitution: Reconstitute collagenase, thermolysin, and this compound in cold HBSS to the desired concentrations as specified in Table 1.
-
Ductal Perfusion: Cannulate the main pancreatic duct and perfuse the pancreas with the chilled enzyme solution until the gland is fully distended.
-
Controlled Digestion: Transfer the perfused pancreas to a digestion chamber and incubate at 37°C with gentle agitation. Monitor the digestion process closely by taking small samples to assess islet liberation.
-
Dissociation and Collection: Once a significant number of free islets are observed, stop the digestion by adding cold HBSS or culture medium containing serum. Gently dissociate the remaining tissue mechanically.
-
Islet Purification: Wash the digested tissue pellet and purify the islets from acinar and other cellular debris using a density gradient (e.g., Ficoll).
-
Culture and Assessment: Culture the purified islets in appropriate media. Assess islet viability, purity, and function (e.g., glucose-stimulated insulin secretion) before transplantation or further experimentation.
Protocol 2: Adipose Tissue Dissociation for Stromal Vascular Fraction (SVF) Isolation
This protocol is a general guideline for the isolation of SVF cells from adipose tissue, incorporating a crude collagenase that contains this compound and other proteases, or a combination of purified enzymes.
Materials:
-
Lipoaspirate or excised adipose tissue
-
Collagenase Type I or a crude collagenase preparation (containing this compound activity)
-
Phosphate-Buffered Saline (PBS) or HBSS
-
Bovine Serum Albumin (BSA)
-
DNase I (optional)
-
Red Blood Cell Lysis Buffer
-
Stromal cell culture medium
Procedure:
-
Tissue Washing: Wash the adipose tissue extensively with sterile PBS or HBSS to remove blood and lipids.
-
Enzyme Preparation: Prepare the digestion solution by dissolving collagenase (e.g., 0.1-0.2% w/v) in PBS or HBSS, supplemented with BSA (e.g., 1% w/v) and optionally DNase I (to reduce clumping from released DNA).
-
Enzymatic Digestion: Mince the washed adipose tissue and incubate it in the digestion solution at 37°C for 30-60 minutes with continuous agitation.
-
Inactivation and Filtration: Stop the digestion by adding an equal volume of culture medium containing serum. Filter the cell suspension through a series of sterile meshes (e.g., 100 µm followed by 40 µm) to remove undigested tissue.
-
Cell Pellet Collection: Centrifuge the filtered cell suspension to obtain a pellet of the stromal vascular fraction (SVF).
-
Red Blood Cell Lysis: Resuspend the SVF pellet in red blood cell lysis buffer and incubate for a short period to remove contaminating erythrocytes.
-
Final Wash and Culture: Wash the SVF pellet with PBS or culture medium, resuspend in fresh culture medium, and plate for culture or use in downstream applications.
Protocol 3: Liver Tissue Dissociation for Hepatocyte Isolation
This protocol describes a two-step perfusion method for isolating hepatocytes from liver tissue, which can be adapted to include a neutral protease with activities similar to this compound.
Materials:
-
Liver tissue
-
Perfusion buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)
-
EGTA
-
Collagenase Type IV
-
Neutral Protease (e.g., Dispase® or a preparation containing this compound-like activity)
-
Hepatocyte culture medium
Procedure:
-
Pre-perfusion: Perfuse the liver via the portal vein with a warm (37°C) perfusion buffer containing EGTA to chelate calcium ions and loosen cell-cell junctions.
-
Enzyme Perfusion: Switch to a second perfusion solution containing collagenase and a neutral protease in a calcium-containing buffer. Continue perfusion until the liver becomes soft and digested.
-
Tissue Dissociation: Transfer the digested liver to a petri dish containing culture medium. Gently dissociate the tissue using a sterile cell scraper or by gentle pipetting to release the hepatocytes.
-
Cell Filtration and Purification: Filter the cell suspension through a sterile mesh (e.g., 70-100 µm) to remove undigested tissue. Purify the hepatocytes from non-parenchymal cells by low-speed centrifugation steps, where the heavier hepatocytes pellet while other cells remain in the supernatant.
-
Cell Plating: Resuspend the purified hepatocyte pellet in appropriate culture medium and plate on collagen-coated dishes.
Protocol 4: Cartilage Dissociation for Chondrocyte Isolation
This protocol outlines a method for isolating chondrocytes from articular cartilage, a tissue with a dense ECM rich in type II collagen and proteoglycans. A sequential digestion approach is often employed.
Materials:
-
Articular cartilage
-
Pronase or Trypsin (for pre-digestion)
-
Collagenase Type II (often with higher this compound activity)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Cartilage Preparation: Harvest articular cartilage and mince it into small pieces (1-2 mm³).
-
Pre-digestion (Optional but Recommended): Incubate the cartilage pieces in a solution of pronase or trypsin for 30-60 minutes at 37°C to remove the superficial proteoglycan layer and allow for better penetration of collagenase.
-
Collagenase Digestion: Wash the cartilage pieces to remove the pre-digestion enzyme and then incubate in a solution of Collagenase Type II overnight (12-18 hours) at 37°C with gentle agitation.
-
Cell Collection and Filtration: After digestion, collect the cell suspension and filter it through a sterile mesh (e.g., 70 µm) to remove any undigested cartilage fragments.
-
Washing and Counting: Wash the isolated chondrocytes with culture medium containing FBS to inactivate any remaining enzyme activity. Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Cell Culture: Plate the chondrocytes at a suitable density for monolayer culture or use them for 3D culture systems.
Conclusion
The synergistic application of this compound and collagenase offers a powerful and versatile tool for the efficient and gentle dissociation of a wide variety of tissues. By targeting both the collagenous and non-collagenous components of the extracellular matrix, this enzyme combination maximizes the yield of viable, functional cells for downstream applications. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to optimize their tissue dissociation procedures and advance their research and therapeutic development efforts. Empirical optimization of enzyme concentrations, digestion times, and mechanical dissociation forces is recommended for each specific tissue type and application to achieve the best possible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Extracellular Matrix Molecules: Potential Targets in Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The extracellular matrix: Structure, composition, age-related differences, tools for analysis and applications for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clostripain in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain, a cysteine protease derived from Clostridium histolyticum, is a highly specific enzyme that preferentially cleaves peptide bonds at the C-terminal side of arginine residues.[1][2] This specificity makes it a valuable tool in regenerative medicine, primarily for the gentle and effective dissociation of tissues to isolate viable cells for research, cell therapy, and tissue engineering applications.[3] Unlike broader-spectrum proteases, the targeted action of this compound can help preserve cell surface proteins and maintain cell function. These application notes provide detailed protocols and data for the use of this compound in the isolation of various cell types relevant to regenerative medicine.
Key Applications
This compound is particularly effective for the dissociation of tissues to isolate:
-
Pancreatic Islets: For research and transplantation in diabetes treatment.
-
Mesenchymal Stem Cells (MSCs): From sources such as umbilical cord and adipose tissue.
-
Chondrocytes: For cartilage repair and tissue engineering.
-
Fibroblasts: For skin regeneration and wound healing studies.
Data Presentation
The efficacy of this compound, often used in conjunction with collagenase, is demonstrated by improved cell yield and viability.
| Application | Enzyme Combination | Key Quantitative Outcomes | Reference |
| Human Pancreatic Islet Isolation | Collagenase + Thermolysin + this compound | Islet Equivalents (IEQ) / gram of pancreas: 3598 (with this compound) vs. 2498 (control) Transplantation Rate: 100% (12/12 with this compound) vs. 46% (11/24 control) | [3] |
| Human Pancreatic Islet Isolation | Collagenase + this compound | Post-culture Overall Survival: 74.5% (with this compound) vs. 52.9% (collagenase alone) vs. 42.7% (Collagenase + Neutral Protease + this compound) | [4] |
| Human Skin Fibroblast & Keratinocyte Isolation | Two-step digestion (Thermolysin then Collagenase/Trypsin) vs. One-step (mechanical and Collagenase/Trypsin) | Epithelial Cell Yield (cells/cm²): 3.28 x 10⁶ (Two-step) vs. 9.52 x 10⁵ (One-step) Epithelial Cell Viability: 93% (Two-step) vs. 85% (One-step) | |
| Human Chondrocyte Isolation | Collagenase II vs. Trypsin | Chondrocyte Yield (cells/gram of cartilage): Significantly higher with Collagenase II compared to Trypsin. |
Experimental Protocols
General Guidelines for this compound Activation and Use
This compound is a sulfhydryl enzyme that requires activation by a reducing agent for maximal activity.
Activation Protocol:
-
Reconstitute this compound: Reconstitute lyophilized this compound in a suitable buffer (e.g., 10 mM MOPS, pH 7.4, with 1 mM CaCl₂) to the desired stock concentration.
-
Add Reducing Agent: Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 2.5 mM.
-
Incubate: Incubate the solution at room temperature for 2-3 hours, or overnight at 5°C, to allow for complete activation of the enzyme.
-
Storage: Activated this compound solution should be kept on ice until use.
Protocol for Isolation of Human Umbilical Cord Mesenchymal Stem Cells (MSCs)
This protocol is adapted from methods utilizing enzymatic digestion for the isolation of MSCs from the Wharton's jelly of the umbilical cord.
Materials:
-
Fresh human umbilical cord
-
Phosphate Buffered Saline (PBS), sterile
-
Digestion Buffer: DMEM containing 0.1% Collagenase Type II and 0.05% activated this compound
-
Complete Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
70 µm cell strainer
Procedure:
-
Tissue Preparation: Wash the umbilical cord thoroughly with sterile PBS to remove blood.
-
Mincing: Transfer the cord to a sterile petri dish and mince the Wharton's jelly into small pieces (approximately 1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing the Digestion Buffer.
-
Incubation: Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Neutralization: Stop the digestion by adding an equal volume of Complete Culture Medium.
-
Filtration: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifugation: Centrifuge the filtered suspension at 300 x g for 10 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in Complete Culture Medium. Plate the cells in T75 flasks.
-
Culture: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 3-4 days.
Protocol for Isolation of Human Chondrocytes from Articular Cartilage
This protocol is based on established methods for chondrocyte isolation using a sequential enzymatic digestion.
Materials:
-
Human articular cartilage
-
PBS, sterile
-
Pronase solution (1 mg/mL in DMEM)
-
Digestion Buffer: DMEM containing 0.5 mg/mL Collagenase Type II and 0.1 mg/mL activated this compound
-
Complete Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin
-
70 µm cell strainer
Procedure:
-
Tissue Preparation: Obtain full-thickness cartilage shavings from the articular surface. Wash the cartilage pieces three times with sterile PBS.
-
Mincing: Finely mince the cartilage into small fragments (approximately 1 mm³).
-
Pre-digestion with Pronase: Incubate the minced cartilage in the Pronase solution for 30 minutes at 37°C with gentle agitation to remove non-cartilaginous tissue.
-
Washing: Wash the cartilage pieces twice with sterile PBS to remove the Pronase.
-
Enzymatic Digestion: Resuspend the cartilage pieces in the Digestion Buffer.
-
Incubation: Incubate overnight (16-18 hours) at 37°C with continuous gentle agitation.
-
Filtration: Filter the digest through a 70 µm cell strainer.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspension and Plating: Discard the supernatant, resuspend the chondrocyte pellet in Complete Culture Medium, and plate in culture flasks.
-
Culture: Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
Visualizations
Signaling Pathways and Workflows
References
Application Notes and Protocols: Utilizing Clostripain for Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain, a cysteine protease isolated from Clostridium histolyticum, is a valuable enzymatic tool for the controlled degradation of the extracellular matrix (ECM).[1] Its high specificity for the carboxyl peptide bond of arginine residues makes it particularly useful for targeted protein cleavage.[1] While often used as a component of crude collagenase preparations for tissue dissociation, purified this compound offers a more defined and controlled approach for specific ECM remodeling studies, cell biology applications, and as a potential therapeutic agent.[2][3]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in ECM degradation, cell viability assessment, and analysis of its effects on cell signaling.
Mechanism of Action
This compound is a heterodimeric enzyme composed of a heavy and a light chain.[4] As a cysteine protease, its catalytic activity relies on a cysteine residue in the active site. The enzyme demonstrates a strong preference for cleaving proteins at the C-terminal side of arginine residues, with a much lower activity towards lysine residues. This specificity allows for predictable degradation of target proteins within the ECM. For optimal activity, this compound requires the presence of reducing agents, such as dithiothreitol (DTT) or 2-mercaptoethanol, and calcium ions.
The degradation of the ECM by this compound can indirectly influence cell behavior by altering the physical and biochemical cues presented to cells. This includes changes in cell adhesion, migration, and signaling pathways mediated by cell surface receptors like integrins.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound. Note that optimal conditions can vary depending on the specific application, substrate, and cell type, and empirical determination is often necessary.
Table 1: General Properties and Optimal Conditions for this compound Activity
| Parameter | Value | Reference |
| Source | Clostridium histolyticum | |
| Enzyme Class | Cysteine Protease | |
| Specificity | C-terminal of Arginine | |
| Molecular Weight | ~53 kDa (heterodimer) | |
| Optimal pH | 7.4 - 7.8 | |
| Optimal Temperature | 37°C | |
| Activators | Reducing agents (e.g., DTT, 2-mercaptoethanol), Ca2+ | |
| Common Inhibitors | TLCK (tosyl-L-lysine chloromethyl ketone), PMSF, Leupeptin |
Table 2: Recommended Starting Conditions for ECM Degradation
| ECM Component | This compound Concentration (Units/mL)* | Incubation Time | Temperature (°C) | Notes |
| Fibronectin | 0.1 - 1.0 | 1 - 4 hours | 37 | Monitor degradation by SDS-PAGE. |
| Laminin | 0.1 - 1.0 | 1 - 4 hours | 37 | This compound shows less degradative activity towards laminin-511 compared to some neutral proteases. |
| Collagen (Type I) | 0.5 - 2.0 | 2 - 6 hours | 37 | Often used in conjunction with collagenase for efficient digestion. |
| General Tissue Dissociation | Variable (component of crude collagenase) | Variable | 37 | The ratio of this compound to collagenase is critical and tissue-dependent. |
*One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nα-benzoyl-L-arginine ethyl ester (BAEE) per minute at 25°C and pH 7.6.
Experimental Protocols
Protocol 1: In Vitro Degradation of Purified ECM Proteins
This protocol describes a general method for assessing the degradation of a purified ECM protein (e.g., fibronectin, laminin) by this compound.
Materials:
-
Purified this compound
-
Purified ECM protein (e.g., human plasma fibronectin, laminin from Engelbreth-Holm-Swarm murine sarcoma)
-
Activation Buffer: 50 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 5 mM DTT
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 10 mM CaCl2
-
Quenching Buffer: 4X SDS-PAGE sample buffer
-
Deionized water
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain reagents
Procedure:
-
Activate this compound: Prepare a stock solution of this compound in deionized water. Immediately before use, dilute the enzyme to the desired working concentration in Activation Buffer. Incubate for 15 minutes at 37°C.
-
Prepare ECM Substrate: Dissolve the purified ECM protein in Reaction Buffer to a final concentration of 1 mg/mL.
-
Initiate Digestion: In a microcentrifuge tube, combine the activated this compound solution with the ECM protein solution at a desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop Reaction: Immediately stop the reaction at each time point by adding an equal volume of 4X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze Degradation: Analyze the collected samples by SDS-PAGE. Visualize the protein bands by Coomassie Brilliant Blue or silver staining to observe the disappearance of the intact ECM protein and the appearance of degradation fragments.
Protocol 2: Cell Viability Assay (MTT Assay) Following this compound Treatment
This protocol assesses the cytotoxic effects of this compound on a cell line of interest (e.g., human dermal fibroblasts).
Materials:
-
Human dermal fibroblasts (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Purified this compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate overnight to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 Units/mL). Include a vehicle control (serum-free medium only).
-
Cell Treatment: Remove the complete medium from the wells and wash once with PBS. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value of this compound for the specific cell line.
Protocol 3: Analysis of Focal Adhesion Kinase (FAK) Signaling
This protocol provides a general workflow to investigate the effect of this compound-mediated ECM degradation on integrin signaling, using the phosphorylation of Focal Adhesion Kinase (FAK) as a readout.
Materials:
-
Cell line of interest (e.g., fibroblasts) cultured on an ECM-coated surface (e.g., fibronectin-coated plates)
-
Purified this compound
-
Serum-free cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed cells on ECM-coated plates and grow to sub-confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium.
-
This compound Treatment: Treat the cells with a non-cytotoxic concentration of this compound (determined from Protocol 2) in serum-free medium for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-FAK (Tyr397).
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total FAK to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for phospho-FAK and total FAK. Normalize the phospho-FAK signal to the total FAK signal to determine the relative change in FAK phosphorylation upon this compound treatment.
Visualizations
Caption: Workflow for in vitro ECM protein degradation by this compound.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Simplified signaling pathway of this compound's effect on FAK.
Conclusion
This compound is a potent and specific protease for the degradation of arginine-containing proteins in the extracellular matrix. Its utility extends from basic research in cell-matrix interactions to applications in tissue engineering and drug development. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this enzyme. It is crucial to empirically optimize the reaction conditions for each specific experimental setup to achieve the desired outcome. Further research into the precise cleavage sites of this compound on various ECM components and its detailed effects on cellular signaling will continue to expand its applications in biomedical science.
References
Application Notes and Protocols for Activation of Lyophilized Clostripain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum.[1] It exhibits high specificity for the carboxyl peptide bond of arginine residues, and to a lesser extent, lysine residues.[2][3] This enzyme is supplied in a lyophilized form and exists in two states: an oxidized, native form and a reduced, activated form, with the latter demonstrating significantly higher enzymatic activity.[4][5] Activation is crucial for its function and requires the presence of a reducing agent and calcium ions. These application notes provide a detailed protocol for the reconstitution and activation of lyophilized this compound for use in various research applications, including tissue dissociation and protein sequencing.
Key Characteristics of this compound
| Characteristic | Value | Source |
| Enzyme Commission (EC) Number | 3.4.22.8 | |
| Source Organism | Clostridium histolyticum | |
| Molecular Weight | ~53-59 kDa (heterodimer) | |
| Optimal pH | 7.4 - 7.8 | |
| Isoelectric Point (pI) | 4.8 - 4.9 |
Quantitative Data Summary
Table 1: Reconstitution and Activation Buffer Components
| Component | Recommended Concentration | Purpose | Notes |
| Buffer | 10 mM MOPS or 0.075 M Sodium Phosphate | Maintain pH | Tris anions can be partially inhibitory. |
| Reducing Agent | 2.5 mM - 7.5 mM Dithiothreitol (DTT) | Enzyme Activation | Cysteine or 2-mercaptoethanol can also be used. |
| Calcium Salt | 1.0 mM Calcium Acetate or 1 mM CaCl₂ | Enzyme Stability & Activity | Calcium is essential for activity. |
| pH | 7.4 - 7.6 | Optimal Activity | Adjust pH at the desired temperature. |
Table 2: Activators and Inhibitors of this compound
| Class | Examples | Effect |
| Activators | Dithiothreitol (DTT), Cysteine, 2-mercaptoethanol, Calcium ions (Ca²⁺) | Essential for maximal enzymatic activity. |
| Inhibitors | EDTA, EGTA, Iodoacetic acid, Phenylmethanesulfonyl fluoride (PMSF), Leupeptin, Antipain, Oxidizing agents, Heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺), TLCK | Reduce or eliminate enzymatic activity. |
Experimental Protocol: Activation of Lyophilized this compound
This protocol details the steps for reconstituting and activating lyophilized this compound to prepare a working stock solution.
Materials
-
Lyophilized this compound
-
Sterile, deionized water or a suitable buffer (e.g., 10 mM MOPS)
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl₂) or Calcium Acetate
-
pH meter
-
Sterile microcentrifuge tubes and pipette tips
-
Ice bath
Procedure
-
Prepare Activation Buffer:
-
Prepare a 10 mM MOPS buffer (or 0.075 M Sodium Phosphate buffer).
-
Add CaCl₂ to a final concentration of 1 mM.
-
Add DTT to a final concentration of 2.5 mM.
-
Adjust the pH of the buffer to 7.4 at 25°C.
-
Filter-sterilize the buffer using a 0.22 µm filter with low protein-binding properties (e.g., PVDF or PES).
-
-
Reconstitute Lyophilized this compound:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Carefully open the vial and add the appropriate volume of the prepared Activation Buffer to achieve the desired stock concentration (e.g., 0.2 mg/mL).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
-
Activate the Enzyme:
-
Incubate the reconstituted this compound solution for 2-3 hours at room temperature or overnight at 5°C to ensure full activation.
-
During this incubation period, the reducing agent (DTT) will reduce the disulfide bonds, leading to the active form of the enzyme.
-
-
Storage of Activated this compound:
-
The freshly activated enzyme solution should be kept on ice for immediate use.
-
For short-term storage (up to one week), store the solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the activated enzyme solution into single-use volumes and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for this compound Activation
Caption: Workflow for the activation of lyophilized this compound.
Diagram 2: Logical Relationship of this compound Activation
Caption: Key components and logic of this compound activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
Optimizing Clostripain Concentration for Effective Tissue Digestion: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain, a cysteine protease isolated from Clostridium histolyticum, is a valuable enzymatic tool for tissue dissociation and protein digestion due to its high specificity for the C-terminal peptide bond of arginine residues.[1][2] This specificity makes it particularly useful for applications such as cell isolation for primary cell culture, tissue engineering, and proteomics sample preparation. Achieving optimal digestion with this compound requires careful consideration of several factors, including enzyme concentration, temperature, pH, and the presence of essential co-factors. This application note provides a detailed guide to determining the optimal this compound concentration for various research applications.
This compound is a heterodimeric enzyme composed of a heavy and a light chain.[2] Its catalytic activity is dependent on a sulfhydryl group in the active site, which requires the presence of reducing agents for activation. Furthermore, calcium ions are essential for maintaining the enzyme's structural integrity and maximal activity.
Key Principles of this compound Digestion
Several critical parameters influence the efficacy of this compound digestion. Understanding these factors is crucial for optimizing experimental outcomes.
-
Specificity : this compound primarily cleaves at the C-terminal side of arginine residues. It also cleaves lysine bonds, but at a significantly slower rate.
-
Activation : The enzyme requires the presence of reducing agents such as dithiothreitol (DTT), cysteine, or 2-mercaptoethanol to maintain its active state by preventing oxidation of the active site sulfhydryl group. Activation typically requires pre-incubation with a reducing agent for a set period before use.
-
Calcium Dependence : Calcium ions (Ca²⁺) are essential for this compound activity. Therefore, digestion buffers should be supplemented with calcium, and chelating agents like EDTA or citrate, which would sequester calcium, must be avoided.
-
pH Optimum : The optimal pH for this compound activity generally falls within the range of 7.2 to 7.8.
-
Inhibitors : this compound activity is inhibited by oxidizing agents, sulfhydryl-reacting reagents (e.g., iodoacetic acid), heavy metal ions, and certain protease inhibitors like leupeptin and antipain.
Determining Optimal this compound Concentration
The ideal concentration of this compound is application-dependent and should be determined empirically. The primary goal is to achieve efficient digestion of the target tissue or protein while minimizing non-specific damage and cell death.
General Guidelines for Concentration Range
The recommended starting point for optimizing this compound concentration often involves varying the enzyme-to-substrate (E:S) ratio.
| Application | Typical Enzyme:Substrate Ratio (w/w) | Recommended Starting Concentration |
| Protein Digestion for Mass Spectrometry | 1:20 to 1:100 | 1:50 |
| Tissue Dissociation (e.g., Islet Isolation) | Varies based on tissue type and purity of enzyme | Often used in combination with collagenase. A common approach is to supplement collagenase with this compound to achieve a desired tryptic-like activity (TLA) level, for instance, up to 8%. |
Experimental Protocol: Optimizing this compound Concentration for Tissue Digestion
This protocol provides a framework for systematically determining the optimal this compound concentration for the dissociation of a specific tissue type.
Materials:
-
This compound (lyophilized powder)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 7.6-7.8)
-
Calcium Chloride (CaCl₂)
-
Dithiothreitol (DTT) or other suitable reducing agent
-
Target tissue
-
Stop Solution (e.g., ice-cold culture medium with 10% Fetal Bovine Serum, as serum contains protease inhibitors like α-1-antitrypsin)
-
Cell counting and viability assay reagents (e.g., Trypan Blue)
Procedure:
-
Reconstitution of this compound:
-
Reconstitute the lyophilized this compound in a suitable buffer (e.g., 10 mM MOPS, pH 7.4, with 2.5 mM DTT and 1 mM CaCl₂) to create a stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Digestion Buffer:
-
Prepare the digestion buffer (e.g., 50 mM Tris-HCl, pH 7.6) and supplement it with the required co-factors. A typical final concentration is 1-5 mM CaCl₂ and 1-2.5 mM DTT.
-
-
Activation of this compound:
-
Dilute the this compound stock solution to the desired working concentrations in the prepared digestion buffer.
-
Incubate the enzyme solution at 37°C for a recommended period (e.g., 2-3 hours) to ensure full activation by the reducing agent.
-
-
Tissue Preparation:
-
Wash the tissue with a sterile, calcium-free buffer (e.g., PBS) to remove any contaminants.
-
Mince the tissue into small, uniform pieces to increase the surface area for enzymatic digestion.
-
-
Titration of this compound Concentration:
-
Set up a series of digestion reactions with varying this compound concentrations (e.g., a range of E:S ratios from 1:100 to 1:20).
-
Add the prepared tissue pieces to each reaction tube containing the activated this compound solution.
-
-
Incubation:
-
Incubate the reactions at 37°C. The optimal incubation time will vary depending on the tissue type and the this compound concentration and may range from 1 to several hours. Monitor the digestion progress visually (e.g., tissue dissociation) at regular intervals.
-
-
Termination of Digestion:
-
Once the desired level of digestion is achieved, terminate the reaction by adding an equal volume of ice-cold Stop Solution. Reducing the temperature is also an effective way to decrease enzyme activity.
-
-
Cell Isolation and Analysis:
-
Gently triturate the digested tissue to release the cells.
-
Filter the cell suspension through a cell strainer to remove any undigested tissue fragments.
-
Wash the isolated cells with fresh culture medium.
-
Determine the cell yield and viability for each this compound concentration tested.
-
-
Data Analysis and Optimization:
-
Compare the cell yield and viability across the different this compound concentrations.
-
The optimal concentration will be the one that provides the highest yield of viable cells.
-
Data Presentation
The following tables summarize key quantitative data for optimizing this compound digestion.
Table 1: Recommended Buffer Conditions and Co-factors for this compound Activity
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 7.8 | Optimal pH for enzymatic activity. |
| Temperature | 37°C | Optimal temperature for enzymatic activity. |
| Calcium (Ca²⁺) | 1 - 5 mM | Essential co-factor for enzyme stability and activity. |
| Reducing Agent (DTT) | 1 - 2.5 mM | Required for enzyme activation and to maintain the active site. |
Table 2: Troubleshooting Guide for this compound Digestion
| Issue | Potential Cause | Suggested Solution |
| Low Cell Yield | Incomplete digestion due to insufficient enzyme concentration or activity. | Increase this compound concentration, extend incubation time, or ensure proper activation and buffer conditions. |
| Low Cell Viability | Over-digestion due to excessive enzyme concentration or prolonged incubation. | Decrease this compound concentration, shorten incubation time, or use a more effective stop solution. |
| Inconsistent Results | Variability in tissue source, incomplete enzyme activation, or inaccurate reagent preparation. | Standardize tissue preparation, ensure complete activation of this compound before use, and verify the concentration and pH of all solutions. |
Visualizing the Experimental Workflow and Influencing Factors
To aid in understanding the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cell Yield with Clostripain Digestion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during tissue digestion with Clostripain, specifically focusing on optimizing cell yield and viability.
Troubleshooting Guide: Poor Cell Yield
Low cell yield is a common issue in primary cell isolation. This guide provides a systematic approach to troubleshooting and resolving this problem when using this compound for tissue digestion.
Question: My cell yield is consistently low after this compound digestion. What are the potential causes and how can I improve it?
Answer:
Low cell yield can stem from several factors, ranging from suboptimal enzyme activity to issues with the tissue itself. Below is a step-by-step guide to identify and address the root cause.
Step 1: Evaluate Enzyme Activity and Preparation
This compound requires specific conditions for optimal activity. Ensure your enzyme preparation and digestion buffer are correctly formulated.
-
Activation: this compound is a cysteine protease that requires a reducing agent for maximal activity.[1] In its non-activated state, only about 10% of the enzyme is active.[2]
-
Recommendation: Always activate this compound with a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol prior to use. A typical activation involves pre-incubation with the reducing agent.[3]
-
-
Calcium Requirement: this compound activity is dependent on the presence of calcium ions (Ca²⁺).[4][5]
-
Recommendation: Ensure your digestion buffer contains an adequate concentration of Ca²⁺, typically in the range of 1.0-2.0 mM. Avoid using buffers containing chelating agents like EDTA or phosphate-buffered saline (PBS) for prolonged storage of the enzyme, as they can sequester calcium and inhibit activity.
-
-
pH: The optimal pH for this compound activity is between 7.4 and 7.8.
-
Recommendation: Verify the pH of your digestion buffer and adjust as necessary.
-
Step 2: Optimize Digestion Parameters
The concentration of this compound, incubation time, and temperature are critical variables that directly impact cell yield and viability.
-
Enzyme Concentration: Using too little enzyme will result in incomplete tissue digestion, while too much can lead to cell damage and lysis.
-
Recommendation: Perform a concentration optimization experiment. Start with the concentration recommended in the literature or by the manufacturer and test a range of concentrations above and below that point.
-
-
Incubation Time: Insufficient incubation time will lead to incomplete dissociation, whereas prolonged exposure can damage cells.
-
Recommendation: Optimize the incubation time in conjunction with the enzyme concentration. Monitor the dissociation process visually and stop the reaction when the tissue appears sufficiently dissociated.
-
-
Temperature: Most enzymatic digestions are performed at 37°C.
-
Recommendation: Ensure your incubator is properly calibrated. Deviations from the optimal temperature can significantly affect enzyme activity.
-
Step 3: Consider the Synergistic Effect with Other Enzymes
This compound is often used in combination with other enzymes, most notably collagenase, to achieve efficient tissue dissociation.
-
Synergy with Collagenase: this compound has a synergistic effect with collagenase, aiding in the breakdown of the extracellular matrix. The presence of tryptic-like activity, for which this compound is responsible, has been shown to improve the efficacy of islet isolation.
-
Recommendation: If you are not already doing so, consider using this compound as a supplementary enzyme with collagenase. The optimal ratio of the two enzymes will need to be determined empirically for your specific tissue type.
-
Step 4: Assess Tissue Quality and Preparation
The quality of the starting tissue is a crucial factor that is often overlooked.
-
Tissue Handling: Proper handling of the tissue from collection to digestion is essential to maintain cell viability.
-
Recommendation: Minimize the time between tissue collection and processing. Keep the tissue in an appropriate transport medium and on ice to reduce metabolic activity and cell death.
-
-
Mechanical Dissociation: Proper mincing of the tissue increases the surface area for enzymatic action.
-
Recommendation: Mince the tissue into small, uniform pieces (e.g., 1-2 mm³) before adding the enzyme solution. Avoid overly aggressive mechanical disruption, which can damage cells.
-
Step 5: Evaluate Post-Digestion Cell Handling
Cell loss and damage can also occur after the enzymatic digestion is complete.
-
Enzyme Inactivation: Failure to stop the enzymatic reaction can lead to continued protease activity and cell damage.
-
Recommendation: Quench the digestion by adding a solution containing serum (e.g., fetal bovine serum) or a specific protease inhibitor. Diluting the enzyme solution with an excess of cold buffer can also help to slow down the reaction.
-
-
Cell Collection and Washing: Harsh centrifugation or excessive pipetting can physically damage the isolated cells.
-
Recommendation: Use gentle centrifugation speeds (e.g., 100-200 x g) and minimize vigorous pipetting.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for my specific cell isolation?
A1: The optimal concentration of this compound is highly dependent on the tissue type, species, and the purity of the enzyme preparation. It is always recommended to perform a pilot experiment to determine the optimal concentration for your specific application. A good starting point is often in the range of 0.1 to 1 mg/mL when used in combination with collagenase.
Q2: How can I determine the activity of my this compound lot?
A2: The activity of Clostrip-ain is typically measured using a synthetic peptide substrate such as Nα-benzoyl-L-arginine ethyl ester (BAEE). The assay measures the increase in absorbance at 253 nm as the substrate is hydrolyzed. It is important to note that different suppliers may use different unit definitions, so it is crucial to refer to the manufacturer's certificate of analysis. Lot-to-lot variability in enzyme activity is a known issue, making it important to test each new lot.
Q3: Can I reuse my this compound solution?
A3: It is not recommended to reuse this compound solutions. The enzyme's activity can decrease over time, especially after activation. For consistent and reproducible results, it is best to prepare a fresh solution for each experiment.
Q4: My cell viability is low, even though the tissue seems to be well-digested. What could be the problem?
A4: Low cell viability with good tissue dissociation often points to over-digestion. This can be caused by an enzyme concentration that is too high, an incubation time that is too long, or a combination of both. Try reducing the enzyme concentration or the incubation time. Additionally, ensure that the digestion is promptly stopped and the cells are handled gently during the washing and collection steps. Some researchers have also reported that this compound itself can be damaging or toxic to cells.
Q5: Are there any inhibitors I can use to stop the this compound digestion?
A5: Yes, several inhibitors can be used to stop this compound activity. These include general cysteine protease inhibitors like iodoacetic acid and specific inhibitors such as leupeptin and antipain. Additionally, adding serum-containing media is an effective way to inhibit a broad range of proteases.
Data Presentation
Table 1: Factors Affecting this compound Activity
| Factor | Optimal Condition/Effect | Recommendation |
| pH | 7.4 - 7.8 | Use a buffered solution within this pH range. |
| Temperature | Typically 37°C | Maintain a constant and accurate temperature during incubation. |
| Activators | Reducing agents (e.g., DTT, 2-mercaptoethanol), Calcium ions (Ca²⁺) | Pre-activate with a reducing agent and ensure Ca²⁺ is present in the buffer. |
| Inhibitors | Iodoacetic acid, Leupeptin, Antipain, EDTA, Heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺) | Use to quench the reaction or avoid if not intended. |
Table 2: Troubleshooting Poor Cell Yield and/or Viability
| Observation | Potential Cause | Suggested Solution |
| Low Yield, High Viability | Incomplete tissue digestion | Increase enzyme concentration, increase incubation time, or add a synergistic enzyme like collagenase. |
| High Yield, Low Viability | Over-digestion, cell damage | Decrease enzyme concentration, decrease incubation time, or use a protease inhibitor to stop the reaction promptly. |
| Low Yield, Low Viability | Suboptimal enzyme activity, poor tissue quality, harsh cell handling | Check enzyme activation and buffer composition, ensure fresh and properly handled tissue, and use gentle cell processing techniques. |
| Inconsistent Results | Lot-to-lot enzyme variability | Test and validate each new lot of this compound before use in critical experiments. |
Experimental Protocols
Protocol 1: this compound Activity Assay
This protocol is adapted from standard procedures for measuring this compound activity using the substrate Nα-benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
This compound
-
Nα-benzoyl-L-arginine ethyl ester (BAEE)
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl₂)
-
Sodium Phosphate buffer (pH 7.6)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.6, containing 1 mM CaCl₂.
-
Substrate Solution: Prepare a 1 mM BAEE solution in the assay buffer.
-
Enzyme Activation Solution: Prepare a solution of 2.5 mM DTT in the assay buffer.
-
-
Activate Enzyme:
-
Dissolve this compound in the enzyme activation solution to a concentration of approximately 1 mg/mL.
-
Incubate at room temperature for at least 2-3 hours to ensure full activation.
-
Dilute the activated enzyme solution with the assay buffer to a working concentration (e.g., 10-50 µg/mL).
-
-
Perform Assay:
-
Set the spectrophotometer to 253 nm and 25°C.
-
Add 2.9 mL of the substrate solution to a quartz cuvette and place it in the spectrophotometer.
-
Allow the substrate solution to equilibrate to 25°C.
-
Add 0.1 mL of the diluted, activated enzyme solution to the cuvette, mix quickly, and start recording the absorbance at 253 nm for 5 minutes.
-
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for the product of BAEE hydrolysis.
-
Protocol 2: Primary Cell Isolation from Tissue using this compound and Collagenase
This is a general protocol and should be optimized for your specific tissue type.
Materials:
-
Fresh tissue sample
-
This compound
-
Collagenase (Type I, II, IV, or a blend, depending on the tissue)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Dithiothreitol (DTT)
-
Fetal Bovine Serum (FBS) or a specific protease inhibitor
-
Cell strainer (e.g., 70-100 µm)
-
Sterile instruments for mincing
Procedure:
-
Tissue Preparation:
-
Place the fresh tissue in a sterile petri dish containing ice-cold HBSS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scissors or scalpels.
-
Wash the minced tissue pieces 2-3 times with cold HBSS to remove excess blood and debris.
-
-
Enzyme Solution Preparation:
-
Prepare the digestion buffer: HBSS containing 1 mM CaCl₂ and 2.5 mM DTT.
-
Dissolve Collagenase to the desired concentration (e.g., 0.5-2 mg/mL).
-
Add this compound to the collagenase solution to the desired final concentration (e.g., 0.1-1 mg/mL).
-
Warm the enzyme solution to 37°C.
-
-
Tissue Digestion:
-
Transfer the minced tissue to a sterile conical tube.
-
Add the pre-warmed enzyme solution to the tissue.
-
Incubate at 37°C with gentle agitation for a predetermined time (e.g., 30-90 minutes). Monitor the digestion progress visually.
-
-
Stopping the Digestion:
-
Once the tissue is sufficiently dissociated, add an equal volume of cold HBSS containing 10% FBS to inactivate the enzymes.
-
-
Cell Collection:
-
Filter the cell suspension through a sterile cell strainer to remove any undigested tissue clumps.
-
Centrifuge the filtered cell suspension at a low speed (e.g., 150 x g) for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, cold culture medium.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the cell suspension and determine the total cell number and viability using a hemocytometer and Trypan Blue exclusion, or an automated cell counter.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor cell yield.
References
- 1. vitacyte.com [vitacyte.com]
- 2. OBM Transplantation | Evolution of Enzyme Requirements for Human Islet Isolation [lidsen.com]
- 3. Optimizing Tissue Dissociation for High-Yield Single Cell Recovery | The Scientist [the-scientist.com]
- 4. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Clostripain-Based Tissue Dissociation: Technical Support Center
Welcome to the technical support center for Clostripain-based tissue dissociation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during enzymatic tissue dissociation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in tissue dissociation?
A: this compound is a cysteine protease produced by the bacterium Clostridium histolyticum.[1] Its primary role in tissue dissociation is to work synergistically with other enzymes, like collagenase and neutral proteases, to break down the extracellular matrix (ECM).[2][3] It is an arginine-specific endopeptidase, meaning it selectively hydrolyzes peptide bonds at the carboxyl group of arginine residues, and to a lesser extent, lysine.[1][2] This specificity complements the action of other proteases, leading to more efficient and gentle release of cells from the tissue matrix.
Q2: Why is this compound often used in combination with other enzymes like collagenase?
A: this compound is rarely used alone. Purified collagenase by itself is often inefficient at completely dissociating tissue because of the complex structure of the ECM, which contains more than just collagen. This compound provides a complementary proteolytic activity, specifically a trypsin-like activity (TLA), that helps digest non-collagen proteins and other ECM components. This synergistic action leads to shorter digestion times and higher yields of liberated cells. The combination of collagenase (to break down collagen fibers) and proteases like this compound (to degrade other proteins) is essential for effective tissue dissociation.
Q3: What are the essential co-factors and optimal conditions for this compound activity?
A: this compound activity is dependent on several key factors:
-
Reducing Agents: As a cysteine protease, this compound requires a reducing environment for maximal activity. Its catalytic sulfhydryl group must be in a reduced state. Therefore, the inclusion of reducing agents like dithiothreitol (DTT) is often necessary to activate the enzyme fully.
-
Calcium Ions (Ca²⁺): Calcium is required for both the stability and activity of this compound. Digestion buffers should contain an adequate concentration of calcium, typically around 5 mM.
-
pH: The optimal pH for this compound activity is generally between 7.6 and 9.0.
Q4: What are the common inhibitors of this compound?
A: this compound activity can be significantly reduced or eliminated by several substances. It is crucial to avoid these in your digestion buffer and subsequent wash steps unless enzyme neutralization is intended.
-
Chelating Agents: Agents like EDTA and EGTA strongly inhibit activity by removing the essential Ca²⁺ ions.
-
Oxidizing Agents: These agents can oxidize the critical sulfhydryl group in the active site, rendering the enzyme inactive.
-
Sulfhydryl Reagents: Reagents that react with sulfhydryl groups, such as iodoacetamide and tosyl-L-lysine chloromethyl ketone (TLCK), will irreversibly inhibit this compound.
-
Heavy Metal Ions: Ions such as Co²⁺, Cu²⁺, and Cd²⁺ are known inhibitors.
-
Certain Buffer Anions: Citrate and borate anions can cause partial inhibition.
Troubleshooting Guide
Problem 1: Low Cell Yield or Incomplete Dissociation
Q: My tissue is not fully dissociating, resulting in large clumps and a low yield of single cells. What could be the cause?
A: Incomplete dissociation is a common issue that can stem from several factors related to the enzyme, the tissue, or the protocol itself.
Possible Causes & Solutions:
-
Suboptimal Enzyme Activity:
-
Activation: this compound requires a reducing environment for full activity. Ensure you have included a suitable reducing agent (e.g., DTT) in your digestion buffer if you are using a purified form.
-
Inhibitors: Verify that your buffers are free from inhibitors like EDTA, EGTA, or heavy metals. Phosphate in buffers can also chelate calcium, leading to a loss of activity over time.
-
Lot-to-Lot Variability: Crude enzyme preparations are known for significant lot-to-lot variation. It is best practice to pre-test new lots of enzymes to ensure they perform adequately for your specific application.
-
-
Incorrect Enzyme Combination:
-
Synergy is Key: this compound works best as part of an enzyme blend. Its trypsin-like activity is complementary to collagenase and other neutral proteases. If you are using highly purified collagenase, the lack of other proteases like this compound could be the reason for poor dissociation. Consider using a crude collagenase preparation (which naturally contains this compound and other proteases) or adding a purified neutral protease to your mix.
-
-
Protocol and Tissue-Specific Issues:
-
Tissue Preparation: The way tissue is prepared significantly impacts digestion efficiency. Ensure the tissue is minced into small, uniform pieces (e.g., 1-2 mm³) to maximize the surface area exposed to the enzymes.
-
Digestion Time & Temperature: Over-digestion can harm cells, while under-digestion leads to low yield. Optimize the incubation time and ensure the temperature is maintained at the enzyme's optimum (typically 37°C).
-
Mechanical Agitation: Gentle but consistent agitation during incubation is critical to break apart the tissue as the ECM is digested. This can be achieved with a rocker platform or gentle pipetting.
-
Troubleshooting Workflow: Low Cell Yield
Caption: A decision tree for troubleshooting low cell yield in tissue dissociation.
Problem 2: Poor Cell Viability
Q: I have a good cell yield, but the viability is very low. Could the this compound be cytotoxic?
A: Yes, while effective, proteases can damage cell membranes if not used correctly, leading to poor viability. Crude preparations of C. histolyticum supernatant can contain cytotoxic factors.
Possible Causes & Solutions:
-
Over-Digestion:
-
Excessive Incubation: Leaving cells exposed to proteases for too long is a primary cause of cell death. Perform a time-course experiment to find the shortest time required for effective dissociation.
-
Enzyme Concentration: The concentration of this compound and other proteases should be just enough to dissociate the tissue. Using too high a concentration can damage cells. Start with published protocols and titrate the enzyme concentration down.
-
-
Cytotoxic Contaminants:
-
Crude Preparations: Crude collagenase contains various clostridial proteases, including this compound, but may also have other uncharacterized cytotoxic enzymes or endotoxins. If cytotoxicity is a persistent issue, consider switching to a more purified enzyme blend.
-
TLCK Inhibition: Interestingly, inhibiting this compound with TLCK does not always eliminate the cytotoxic effect of crude supernatants, indicating other damaging factors may be present.
-
-
Mechanical Stress:
-
Harsh Handling: Excessive mechanical force, such as vigorous pipetting or vortexing, can easily lyse cells. Handle the cell suspension gently at all stages.
-
DNase is Key: When cells die, they release DNA, which creates a viscous mesh that traps and kills other cells. Including DNase I in your digestion and wash buffers is critical to prevent this clumping and improve viability.
-
-
Suboptimal Buffers:
-
Protective Agents: Including BSA or fetal bovine serum (FBS) in the collection buffer can help protect cells from further enzymatic activity and mechanical stress after dissociation is complete.
-
Data & Protocols
Quantitative Data Summary
The addition of this compound to standard enzyme blends has been shown to significantly improve isolation outcomes, particularly for human pancreatic islets.
Table 1: Impact of this compound on Human Islet Isolation Yields
| Parameter | Control Group (No this compound) | This compound Group | P-value | Reference |
|---|---|---|---|---|
| Total Islet Equivalents (IE) | 254,765 | 391,565 | 0.0199 | |
| Purified Tissue Volume (µL) | 1,333 | 2,235 | 0.0090 |
| IE per gram of Pancreas | 2,498 | 3,598 | 0.0362 | |
Data from a retrospective study comparing 12 organs processed with this compound to 24 matched controls.
Experimental Protocol: General Tissue Dissociation
This protocol provides a general framework. Optimization of enzyme concentrations, incubation times, and temperature is essential for each specific tissue type.
Materials:
-
Tissue sample
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS, Ca²⁺/Mg²⁺-free
-
Digestion Buffer: HBSS with Ca²⁺ and Mg²⁺
-
Enzymes: Collagenase (Type I, II, IV, or V), this compound, Neutral Protease, DNase I
-
Stop/Collection Buffer: HBSS with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA)
-
Sterile instruments (scalpels, forceps), Petri dishes, conical tubes
-
Cell strainer (e.g., 70-100 µm)
Procedure:
-
Preparation (on ice): a. Place the fresh tissue sample in a sterile Petri dish containing ice-cold Wash Buffer. b. Mince the tissue into small pieces (1-3 mm³) using sterile scalpels. c. Wash the tissue fragments several times with cold Wash Buffer to remove excess blood and debris.
-
Enzymatic Digestion: a. Prepare the Digestion Buffer containing the desired concentrations of enzymes. For example: Collagenase (50-200 U/mL), this compound, and DNase I (10-30 µg/mL). Pre-warm the buffer to 37°C. b. Transfer the minced tissue to a 50 mL conical tube and add the pre-warmed Digestion Buffer. c. Incubate at 37°C on a rocking or shaking platform for a predetermined time (e.g., 15-60 minutes). Monitor the dissociation progress visually.
-
Cell Collection: a. Stop the digestion by adding an equal volume of cold Stop/Collection Buffer. The serum proteins will help inhibit the proteases. b. Gently pipette the suspension up and down to further dissociate any remaining clumps. Avoid creating bubbles. c. Filter the cell suspension through a sterile cell strainer into a new conical tube to remove undigested tissue.
-
Washing: a. Centrifuge the filtered cell suspension at a low speed (e.g., 100-300 x g) for 5-10 minutes at 4°C. b. Discard the supernatant and gently resuspend the cell pellet in fresh, cold Stop/Collection Buffer. c. Repeat the wash step 1-2 times as needed.
-
Quantification: a. Resuspend the final pellet in a suitable buffer for cell counting. b. Use a hemocytometer or automated cell counter with a viability stain (e.g., Trypan Blue) to determine the total cell yield and viability.
General Dissociation Workflow
Caption: A standard workflow for this compound-based enzymatic tissue dissociation.
Synergistic Action of Dissociation Enzymes
Caption: Synergistic degradation of the ECM by a multi-enzyme blend.
References
- 1. worthingtonweb.com [worthingtonweb.com]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue dissociation enzymes for isolating human islets for transplantation: factors to consider in setting enzyme acceptance criteria - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Clostripain to collagenase ratio for islet isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Clostripain to collagenase ratio for successful pancreatic islet isolation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the enzyme blend for islet isolation?
A1: this compound is a supplemental protease that enhances the efficiency of pancreas digestion during islet isolation.[1] It possesses tryptic-like activity, which synergizes with collagenase to more effectively break down the pancreatic exocrine matrix.[1] The addition of this compound can lead to improved islet yields and higher rates of successful transplantations by gently aiding in the consistent release of a high number of intact and functional islets.[1] Historically, the tryptic-like activity was an impurity in less purified collagenase batches; however, with modern purification methods, purified this compound can be added in a controlled manner to the enzyme blend.[1]
Q2: Can this compound be used as a standalone enzyme for pancreas digestion?
A2: While it is possible to isolate a decent number of human islets using collagenase supplemented only with this compound, a combination of proteases often yields better results.[2] Using collagenase alone may result in a higher proportion of undigested tissue and embedded islets. The synergistic action of multiple proteases, including this compound and a neutral protease, generally leads to a more complete digestion and a lower percentage of trapped islets.
Q3: What is the impact of adding this compound on islet functionality?
A3: The addition of this compound to the enzyme blend has been shown to maintain proper islet functionality. Studies have demonstrated that islets isolated with this compound supplementation exhibit a positive insulin response to glucose challenges. In some cases, the stimulation index was significantly higher compared to supplementation with neutral protease alone.
Q4: Is there a difference in enzyme requirements for isolating islets from younger versus older donors?
A4: Yes, isolating islets from younger donors often presents challenges, frequently resulting in low islet recovery. This is attributed to the difficulty in separating islets from the surrounding acinar tissue, leading to a high percentage of mantled or embedded islets. To address this, modified islet isolation and purification methods are often necessary for younger donors, which may include adjusting the enzyme composition and dose. One approach involves splitting the pancreas and testing different enzyme mixtures to determine the optimal formulation for that specific donor type.
Troubleshooting Guide: Low Islet Yield
Low islet yield is a common issue in islet isolation. This guide provides a systematic approach to troubleshooting this problem.
Islet Isolation Troubleshooting Logic
Caption: Troubleshooting logic for low islet yield.
| Problem | Possible Cause | Recommended Solution |
| High percentage of undigested tissue | Inadequate enzyme activity or suboptimal enzyme ratio. | - Verify the activity of the collagenase and supplemental proteases. Be aware of lot-to-lot variability.- Increase the concentration of this compound and/or neutral protease in the enzyme blend.- Ensure the collagenase blend has an optimal ratio of Class I (C1) and Class II (C2) collagenase. |
| Insufficient digestion time. | - Extend the digestion time and monitor the dissociation process closely by taking regular samples. | |
| High percentage of embedded or mantled islets | Ineffective liberation of islets from the acinar tissue, often seen in pancreata from young donors. | - For young donors, consider using a modified enzyme formulation.- Implement a rescue purification step to recover trapped islets.- Optimize the ratio of this compound and neutral protease to enhance tissue separation. |
| Low islet viability (fragmented islets) | Over-digestion due to excessive enzyme activity or prolonged digestion time. | - Reduce the digestion time.- Decrease the concentration of supplemental proteases. |
| Excessive mechanical stress during dissociation or purification. | - Ensure gentle mechanical dissociation.- Optimize the density gradient for purification to minimize stress on the islets. |
Data on Enzyme Composition and Islet Isolation Outcome
The following table summarizes the results from a study comparing different enzyme compositions for human islet isolation.
| Enzyme Composition | Islet Yield (IEQ/g pancreas) | Undigested Tissue (%) | Embedded Islets (%) | Post-culture Survival (%) | Stimulation Index |
| Collagenase alone | 3090 ± 550 | 21.1 ± 1.1 | 13 ± 2 | - | - |
| Collagenase + Neutral Protease (NP) | 2340 ± 450 | 13.3 ± 2.2 | 9 ± 2 | - | 2.0 ± 0.12 |
| Collagenase + this compound (CP) | 2740 ± 280 | - | 11 ± 4 | 74.5 ± 4.8 | 3.16 ± 0.4 |
| Collagenase + NP + CP | - | 13.7 ± 2.6 | 4 ± 1 | 42.7 ± 3.9 | - |
| Data adapted from a comparative study on supplementary enzymes for human islet isolation. |
Experimental Protocol: Human Islet Isolation
This protocol outlines the key steps for isolating human pancreatic islets using a collagenase-based digestion method supplemented with this compound.
Islet Isolation Workflow
Caption: A simplified workflow for human islet isolation.
1. Pancreas Procurement and Preparation:
-
The pancreas is procured from a donor and transported in a preservation solution.
-
Upon arrival at the isolation facility, the pancreas is carefully dissected from surrounding tissues like the duodenum and spleen.
-
The pancreatic duct is located and cannulated for enzyme perfusion.
2. Enzyme Blend Preparation:
-
Prepare the enzyme solution containing collagenase, this compound, and a neutral protease in a suitable buffer (e.g., Hank's Balanced Salt Solution).
-
The specific concentrations and ratios of the enzymes should be optimized based on the pancreas characteristics (e.g., donor age, fibrosis) and laboratory-specific protocols.
3. Pancreas Perfusion and Digestion:
-
The prepared enzyme blend is perfused into the pancreas through the cannulated duct.
-
The distended pancreas is then transferred to a digestion chamber (e.g., a Ricordi chamber) for mechanical and enzymatic dissociation.
-
The temperature of the system is maintained at approximately 37°C.
-
The digestion process is closely monitored by taking small samples of the digest and staining them (e.g., with dithizone) to visualize the release of free islets.
4. Tissue Collection and Islet Purification:
-
Once a sufficient number of free islets are observed, the digestion is stopped by cooling the tissue and adding a solution to inhibit enzyme activity.
-
The digested tissue is collected and washed to remove residual enzymes.
-
Islets are then purified from the exocrine tissue using density gradient centrifugation (e.g., with a Ficoll or iodixanol-based solution).
5. Islet Quality Assessment:
-
After purification, the islets are collected, washed, and assessed for quality.
-
Quality control measures include determining islet yield (Islet Equivalents, IEQ), purity, viability (e.g., using fluorescent dyes), and function (e.g., glucose-stimulated insulin secretion).
References
Technical Support Center: Preventing Clostripain-Induced Cell Damage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Clostripain-induced cell damage during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cell damage?
This compound (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum.[1] It exhibits high specificity for the carboxyl peptide bond of arginine residues.[1] This enzymatic activity can be detrimental to cells in culture, as it can cleave cell surface proteins, disrupt the extracellular matrix, and potentially trigger apoptotic pathways, leading to cell damage and death.[2][3]
Q2: My cells are showing poor viability after tissue dissociation with a collagenase preparation. Could this compound be the cause?
Yes. Crude collagenase preparations often contain various proteases, including this compound.[4] If your cell isolation protocol results in low viability, high levels of this compound activity in your enzyme blend could be a contributing factor.
Q3: How can I inhibit this compound activity in my experiments?
This compound activity can be inhibited by several classes of compounds. These include irreversible inhibitors like Nα-tosyl-L-lysine chloromethyl ketone (TLCK) and reversible inhibitors such as leupeptin. Additionally, as a cysteine protease, its activity is dependent on a reducing environment and calcium ions. Therefore, chelating agents like EDTA and oxidizing agents can also inhibit its function.
Q4: Are there any alternatives to using broad-spectrum protease inhibitors?
Optimizing the experimental conditions can help minimize this compound-induced damage. This includes using the lowest effective concentration of the enzyme, minimizing incubation time, and performing dissociations at a lower temperature to reduce enzymatic activity. Using purified collagenase with well-defined and lower levels of secondary proteases like this compound is also a viable strategy.
Troubleshooting Guides
Issue 1: High Cell Death Observed After Tissue Digestion
Possible Cause: Excessive proteolytic activity from this compound in the collagenase mixture.
Solutions:
-
Inhibitor Addition: Supplement your digestion buffer with a specific this compound inhibitor.
-
TLCK (Nα-tosyl-L-lysine chloromethyl ketone): An irreversible inhibitor of trypsin-like proteases, including this compound. A typical starting concentration is 10-100 µM.
-
Leupeptin: A reversible inhibitor of serine and cysteine proteases. A general working concentration is 10-100 µM.
-
-
Optimize Digestion Conditions:
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Enzyme Concentration: Titrate the concentration of your collagenase/Clostripain preparation to find the minimum amount required for effective dissociation.
-
Incubation Time: Reduce the duration of cell exposure to the enzyme.
-
Temperature: Perform the digestion at a lower temperature (e.g., room temperature or on ice) to decrease enzyme activity.
-
-
Use Purified Enzymes: Switch to a highly purified collagenase with low or no contaminating this compound activity.
Issue 2: Poor Cell Attachment and Spreading Post-Dissociation
Possible Cause: Cleavage of cell surface adhesion proteins by this compound.
Solutions:
-
Inhibitor Use: Employ inhibitors as described in Issue 1 to protect cell surface proteins.
-
Calcium Chelation: Since this compound requires calcium for activity, the inclusion of a chelating agent like EDTA in the post-digestion wash buffer can help inactivate residual enzyme. Caution: Do not include EDTA during the primary digestion if using calcium-dependent collagenases.
-
Serum Quenching: After digestion, transfer cells to a medium containing serum. Alpha-2-macroglobulin in serum is a known inhibitor of many proteases.
Quantitative Data on this compound Inhibitors
Direct and comprehensive IC50 values for a wide range of inhibitors against this compound are not extensively reported in the literature. However, based on available information, the following table summarizes key inhibitors and their characteristics. Researchers should perform dose-response experiments to determine the optimal concentration for their specific application.
| Inhibitor | Type | Mechanism of Action | Reported K_i / IC50 Values (for other proteases) | Notes |
| Nα-tosyl-L-lysine chloromethyl ketone (TLCK) | Irreversible | Alkylates the active site histidine residue of trypsin-like proteases. | IC50 for Caspase-3: 12.0 µM, Caspase-6: 54.5 µM, Caspase-7: 19.3 µM | Known to irreversibly inactivate this compound. |
| Leupeptin | Reversible | Forms a covalent hemiacetal with the active site cysteine. | K_i for Cathepsin B: 6 nM, Calpain: 10 nM, Trypsin: 35 nM | A potent reversible inhibitor of this compound. |
| EDTA | Chelating Agent | Sequesters Ca²⁺ ions, which are essential for this compound activity. | N/A | Use with caution as it can inhibit other metalloproteases like collagenase. |
| Heavy Metal Ions (e.g., Cu²⁺, Cd²⁺) | Non-specific | Interact with the active site sulfhydryl group. | N/A | Generally not recommended for cell-based applications due to cytotoxicity. |
| Aza-peptide epoxides and Michael acceptors | Covalent | Covalently modify the active site cysteine. | Potent and selective inhibitors of the CD clan of proteases, which includes this compound. | Specific IC50 values for this compound are not readily available. |
Experimental Protocols
Protocol 1: Measuring this compound-Induced Cell Damage using the MTT Assay
This protocol provides a method to quantify cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in a 96-well plate
-
This compound solution
-
Inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing different concentrations of this compound, with or without various concentrations of the inhibitor to be tested.
-
Include control wells with medium only (no cells), cells in medium (untreated), and cells with inhibitor alone.
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessing Cell Lysis with the Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
This compound solution
-
Inhibitor stock solutions
-
LDH assay kit (commercially available)
-
Culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If cells are in suspension, centrifuge the plate and collect the supernatant.
-
LDH Reaction:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
Visualizations
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: A putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Evaluating this compound Inhibitors
Caption: Workflow for assessing the efficacy of this compound inhibitors.
Logical Relationship of Factors for Preventing Cell Damage
Caption: Key strategies to prevent this compound-induced cell damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Cysteine Protease α-Clostripain is Not Essential for the Pathogenesis of Clostridium perfringens-Mediated Myonecrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cysteine protease α-clostripain is not essential for the pathogenesis of Clostridium perfringens-mediated myonecrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
Clostripain Enzymatic Activity: A Technical Support Guide to Buffer pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer pH on Clostripain enzymatic activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from buffer pH.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzymatic Activity | Suboptimal Buffer pH: this compound activity is highly dependent on pH.[1][2][3] | Ensure the buffer pH is within the optimal range of 7.4-7.8 for proteolytic activity.[1][4] For transpeptidase activity, a broader range of pH 7.6-9.0 may be suitable. Verify the pH of your final reaction mixture. |
| Incorrect Buffer System: Certain buffer components can inhibit this compound activity. | Use recommended buffers such as sodium phosphate or Tris-HCl. Avoid buffers containing citrate or borate, as they can be inhibitory. | |
| Enzyme Inactivation: Extreme pH values can lead to irreversible denaturation of the enzyme. | Prepare all solutions and store the enzyme in a buffer with a pH that ensures stability. Avoid exposing the enzyme to highly acidic or alkaline conditions. | |
| Missing Activators: this compound requires reducing agents and calcium ions for optimal activity. | Supplement your buffer with a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol and a source of calcium ions (e.g., calcium acetate or CaCl2). | |
| Inconsistent or Variable Results | Buffer pH Fluctuation: The buffering capacity may be insufficient to maintain a stable pH throughout the experiment. | Use a buffer with a pKa value close to the desired pH and ensure its concentration is adequate (e.g., 0.075 M Sodium phosphate). Re-measure the pH of the buffer before each use. |
| Temperature Effects on Buffer pH: The pH of some buffers, like Tris, is sensitive to temperature changes. | Calibrate your pH meter at the intended experimental temperature. If using a temperature-sensitive buffer, adjust the pH at the temperature of the assay. | |
| Unexpected Cleavage or Specificity | Shift in Optimal pH for Different Substrates: The optimal pH can vary slightly depending on the substrate being used. | For novel substrates, it may be necessary to perform a pH optimization experiment to determine the ideal conditions. The optimal pH for Nα-benzoyl-L-arginine ethyl ester is 7.4-7.8. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound's proteolytic activity is in the range of 7.4 to 7.8. When acting as a transpeptidase, its maximal activity is observed between pH 7.6 and 9.0.
Q2: Which buffer systems are recommended for this compound assays?
A2: Sodium phosphate and Tris-HCl buffers are commonly used and recommended for this compound assays. For instance, a 0.075 M sodium phosphate buffer at pH 7.6 is used in standard assay protocols.
Q3: Are there any buffer components that I should avoid?
A3: Yes, certain anions can be inhibitory to this compound. It is advisable to avoid citrate and borate buffers.
Q4: Does the pH of the buffer affect the stability of this compound?
A4: Yes, like most enzymes, this compound is stable within a specific pH range. Extreme pH values, both high and low, can lead to irreversible denaturation and loss of activity. It is crucial to maintain the enzyme in a suitable buffer pH during storage and handling.
Q5: My results are inconsistent. Could the buffer pH be the issue?
A5: Inconsistent results can indeed be a consequence of pH-related issues. This could be due to a fluctuating pH in your reaction mixture, which can happen if the buffer capacity is insufficient. Also, be mindful that the pH of certain buffers, like Tris, is sensitive to temperature.
Q6: Do I need to add anything else to the buffer for optimal this compound activity?
A6: Yes, this compound requires both a reducing agent and calcium ions for maximal activity. Therefore, your buffer should be supplemented with an activator like dithiothreitol (DTT) or cysteine, and a source of calcium, such as calcium acetate or calcium chloride.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's optimal pH and assay conditions.
Table 1: Optimal pH for this compound Activity
| Activity Type | Substrate | Optimal pH Range | Reference |
| Proteolytic | α-benzoyl-arginine ethyl ester | 7.4 - 7.8 | |
| Proteolytic | L-arginine methyl ester | 7.2 | |
| Transpeptidase | - | 7.6 - 9.0 |
Table 2: Recommended Buffer and Additive Concentrations
| Component | Concentration | Purpose | Reference |
| Sodium Phosphate Buffer | 0.075 M | Maintain pH 7.6 | |
| Dithiothreitol (DTT) | 2.5 mM - 7.5 mM | Reducing agent/Activator | |
| Calcium Acetate/Chloride | 1.0 mM | Co-factor/Activator |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a general procedure to determine the optimal pH for this compound with a specific substrate.
-
Prepare a series of buffers: Prepare a set of buffers (e.g., 50 mM sodium phosphate) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.
-
Prepare Enzyme Solution: Dissolve this compound in a suitable, neutral pH buffer containing activators (e.g., 2.5 mM DTT and 1 mM CaCl2) to a stock concentration.
-
Prepare Substrate Solution: Dissolve the substrate of interest in deionized water or a suitable solvent.
-
Set up the reaction: In a microplate or cuvette, combine the buffer of a specific pH, the substrate solution, and the necessary activators.
-
Initiate the reaction: Add a small volume of the diluted enzyme solution to start the reaction.
-
Monitor the reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry).
-
Calculate Activity: Determine the initial reaction velocity for each pH value.
-
Plot the data: Plot the enzyme activity as a function of pH to identify the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Logical relationship between buffer pH and this compound enzymatic activity.
References
reducing autolysis of Clostripain during digestion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize clostripain autolysis during protein digestion experiments.
Troubleshooting Guide
Issue: Low or No Enzyme Activity
If you are observing reduced or absent this compound activity, it may be due to autolysis or improper activation. Follow these steps to troubleshoot the issue.
-
Did you include a reducing agent in your activation buffer? this compound requires a reducing agent, such as dithiothreitol (DTT), for its activity. Autolysis can occur in the absence of an adequate concentration of a reducing agent.
-
Is calcium present in your digestion buffer? Calcium ions are crucial for the stability of this compound and to minimize its autolysis. The presence of calcium helps maintain the enzyme's structural integrity, thus preserving its activity.
-
Was the enzyme stored correctly? this compound should be stored at -20°C. Improper storage can lead to a loss of activity.
Frequently Asked Questions (FAQs)
1. What is this compound autolysis and why is it a problem?
This compound, a cysteine protease, has the ability to cleave itself, a process known as autolysis. This self-digestion leads to the inactivation of the enzyme, which can result in incomplete digestion of the target protein and inconsistent experimental results.
2. How can I minimize this compound autolysis?
Several strategies can be employed to reduce the autolysis of this compound:
-
Inclusion of Calcium: Calcium ions (Ca2+) bind to this compound and stabilize its structure, making it less susceptible to autolysis.
-
Presence of a Reducing Agent: A reducing agent like DTT is necessary to maintain the active site cysteine in a reduced state for catalytic activity.
-
Use of a Specific Inhibitor: Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is an irreversible inhibitor of this compound that can be added to stop the digestion reaction and prevent further autolysis.
3. What is the optimal concentration of calcium and DTT to use?
The optimal concentrations can vary depending on the specific experimental conditions. However, a good starting point is:
-
Calcium Chloride (CaCl2): 1-5 mM
-
Dithiothreitol (DTT): 2-5 mM
4. Can I use other reducing agents besides DTT?
Yes, other reducing agents like β-mercaptoethanol can also be used. However, DTT is generally preferred due to its higher reducing potential and lower volatility.
5. How does TLCK inhibit this compound?
TLCK is an active-site-directed reagent that specifically and irreversibly inhibits this compound by alkylating a histidine residue in its active site. This modification prevents the enzyme from binding to and cleaving its substrates, including itself.
Quantitative Data on Autolysis Reduction
The following table summarizes the effect of different additives on this compound stability.
| Additive | Concentration | Effect on Autolysis | Reference |
| Calcium Chloride (CaCl2) | 1-5 mM | Significantly reduces autolysis and stabilizes enzyme activity. | |
| Dithiothreitol (DTT) | 2-5 mM | Essential for activation; helps maintain stability. | - |
| TLCK | 0.1-1 mM | Irreversibly inhibits this compound, halting all activity including autolysis. |
Experimental Protocols
Protocol 1: Activation of this compound
-
Prepare an activation buffer containing 50 mM Tris-HCl, pH 7.6, and 2-5 mM DTT.
-
Reconstitute lyophilized this compound in the activation buffer to a stock concentration of 1 mg/mL.
-
Incubate the enzyme solution at room temperature for 30-60 minutes to ensure full activation.
Protocol 2: Protein Digestion with this compound
-
Prepare a digestion buffer containing 50 mM Tris-HCl, pH 7.6, and 1-5 mM CaCl2.
-
Add the target protein to the digestion buffer.
-
Add the activated this compound to the protein solution at an enzyme-to-substrate ratio of 1:100 to 1:500 (w/w).
-
Incubate the digestion reaction at 37°C for 2-18 hours.
-
To stop the reaction, add TLCK to a final concentration of 0.1-1 mM.
This compound Activation and Autolysis Pathway
This compound exists as a zymogen and requires proteolytic activation. Once active, it is susceptible to autolysis, a process that is inhibited by calcium ions.
Clostripain Technical Support Center: Navigating the Effects of Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Clostripain, with a specific focus on the impact of chelating agents like EDTA on its enzymatic activity. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of calcium in this compound activity?
This compound is a calcium-dependent cysteine protease.[1][2] Calcium ions are essential for both its stability and enzymatic activity.[2][3] The binding of calcium is believed to induce a conformational change in the enzyme, which is necessary for its proper function.
Q2: How does EDTA affect this compound activity?
EDTA (ethylenediaminetetraacetic acid) is a strong chelating agent that binds divalent cations, including calcium. By sequestering calcium ions from the reaction buffer, EDTA effectively removes the essential cofactor required for this compound's function, leading to a loss of enzymatic activity.[1] Therefore, EDTA is considered an inhibitor of this compound.
Q3: Besides EDTA, what other common laboratory reagents can inhibit this compound?
Several other substances can inhibit this compound activity. These include:
-
Other Chelating Agents: Citrate and borate anions can also partially inhibit the enzyme by chelating calcium ions.
-
Oxidizing Agents: As a cysteine protease, the sulfhydryl group in the active site is susceptible to oxidation, which can be caused by various oxidizing agents.
-
Heavy Metal Ions: Ions such as Co²⁺, Cu²⁺, and Cd²⁺ are known inhibitors.
-
Sulfhydryl-reacting Reagents: Reagents like TLCK (tosyl-L-lysine chloromethyl ketone) can irreversibly inhibit the enzyme by modifying the active site cysteine residue.
Q4: Is the inhibition of this compound by EDTA reversible?
Yes, the inhibition of this compound by EDTA is generally reversible. Since EDTA's inhibitory action is based on the removal of calcium ions, the enzyme's activity can often be restored by introducing an excess of calcium to the solution to overcome the chelating effect of EDTA.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound, particularly in the context of potential contamination with chelating agents.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound activity | Presence of EDTA or other chelating agents in buffers or sample. | 1. Review the composition of all buffers and solutions used in your experiment. Ensure they are free from EDTA, citrate, or phosphate, which can chelate calcium. 2. If the source of contamination is unknown, prepare fresh, chelator-free buffers. 3. To rescue an experiment, you can try adding an excess of calcium chloride (e.g., 1-5 mM final concentration) to the reaction mixture. However, it is always best to identify and eliminate the source of contamination. |
| Insufficient calcium concentration. | The optimal calcium concentration for this compound activity is typically around 1-5 mM. Verify the calcium concentration in your reaction buffer. | |
| Lack of a reducing agent. | This compound is a cysteine protease and requires a reducing environment for optimal activity. Ensure that a reducing agent like Dithiothreitol (DTT) or L-cysteine (typically 1-5 mM) is included in your assay buffer. | |
| Incorrect pH. | The optimal pH for this compound activity is between 7.4 and 7.8. Check and adjust the pH of your buffers accordingly. | |
| Inconsistent or variable enzyme activity between experiments. | Contamination of stock solutions or reagents with chelating agents. | 1. Aliquot stock solutions of buffers and reagents to avoid repeated contamination of the entire stock. 2. Use dedicated labware for experiments involving this compound to prevent cross-contamination. |
| Improper enzyme storage. | Store this compound according to the manufacturer's instructions, typically at -20°C or below, to maintain its stability and activity. |
Data Presentation: The Impact of EDTA on this compound Activity
The following table summarizes the inhibitory effect of various concentrations of EDTA on the relative activity of this compound. This data is crucial for understanding the sensitivity of the enzyme to chelating agents and for designing experiments where trace amounts of EDTA may be present.
| EDTA Concentration (mM) | Relative this compound Activity (%) |
| 0 | 100 |
| 0.1 | 75 |
| 0.5 | 30 |
| 1.0 | 10 |
| 5.0 | < 5 |
Note: The values presented are approximate and may vary depending on the specific experimental conditions, such as the initial calcium concentration, pH, and temperature.
Experimental Protocols
Protocol for Assessing this compound Activity
This protocol provides a standard method for measuring the enzymatic activity of this compound using a spectrophotometric assay with Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.
Materials:
-
This compound enzyme solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM CaCl₂ and 2.5 mM DTT
-
Substrate Solution: 1 mM BAEE in deionized water
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, mix 900 µL of Assay Buffer with 50 µL of the Substrate Solution.
-
Incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the this compound enzyme solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 253 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction (ΔA₂₅₃/min) from the linear portion of the curve. The activity of the enzyme can be calculated using the molar extinction coefficient of the product.
Protocol for Reversing EDTA Inhibition
This protocol describes how to restore the activity of this compound that has been inhibited by EDTA.
Materials:
-
EDTA-inhibited this compound solution
-
Calcium Chloride (CaCl₂) stock solution (e.g., 100 mM)
-
Assay components as described in the activity assay protocol
Procedure:
-
To the EDTA-inhibited this compound solution, add CaCl₂ to a final concentration that is in molar excess of the EDTA concentration. For example, if the EDTA concentration is 1 mM, add CaCl₂ to a final concentration of 5-10 mM.
-
Incubate the solution for 15-30 minutes at room temperature to allow the calcium to displace the EDTA from the enzyme.
-
Proceed with the this compound activity assay as described above to confirm the restoration of enzymatic activity.
Visualizing the Mechanism and Workflow
Mechanism of EDTA Inhibition on this compound Activity
Caption: Mechanism of this compound inhibition by EDTA.
Experimental Workflow for Troubleshooting this compound Activity
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Clostripain Digestion: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for clostripain digestion. Whether you are performing protein digestion for mass spectrometry or dissociating tissues for single-cell analysis, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound digestion?
A1: The optimal incubation time for this compound digestion is highly dependent on the specific application, including the nature of the substrate (protein or tissue), the desired outcome (complete digestion vs. cell viability), enzyme concentration, and temperature. For protein digestion for mass spectrometry, incubation times can range from 2 to 18 hours. For tissue dissociation, shorter incubation times are generally preferred to maintain cell viability. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific sample and experimental goals.
Q2: What are the ideal conditions for this compound activity?
A2: this compound is a cysteine protease that requires specific conditions for maximal activity. Key factors include:
-
pH: The optimal pH range is 7.4-7.8.[1]
-
Temperature: The recommended temperature for digestion is 37°C.[2][3]
-
Activation: this compound is a sulfhydryl-dependent enzyme and requires a reducing agent for activation. Dithiothreitol (DTT) or 2-mercaptoethanol are commonly used.[4] The enzyme must be pre-incubated with the reducing agent for activation before use.[4]
-
Cofactors: Calcium ions (Ca²⁺) are essential for this compound activity and stability.
Q3: What are common inhibitors of this compound?
A3: Several substances can inhibit this compound activity. It is important to avoid these in your digestion buffer and sample preparation:
-
Serum: Serum contains protease inhibitors that can significantly reduce this compound activity.
-
Metal Chelators: EDTA and other metal chelators will remove the essential Ca²⁺ ions, leading to enzyme inactivation.
-
Heavy Metals: Ions such as Co²⁺, Cu²⁺, and Cd²⁺ can inhibit this compound.
-
Oxidizing agents: These can interfere with the reducing environment required for this compound activity.
Q4: Can I perform a rapid digestion with this compound?
A4: While overnight digestions are common, rapid digestion protocols can be developed. Factors that can shorten the incubation time include optimizing the enzyme-to-substrate ratio (a higher ratio may speed up the reaction) and ensuring all other conditions (pH, temperature, activators) are optimal. For some applications, incubation times as short as 60 minutes have been reported for other proteases, and similar principles can be applied to optimize this compound digestion. However, it is essential to validate that the shorter incubation time achieves the desired level of digestion without compromising the integrity of the sample.
Troubleshooting Guides
Incomplete Protein Digestion
| Problem | Possible Cause | Solution |
| Low or no protein digestion | Inactive enzyme: Improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature (-20°C). - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a control substrate. |
| Suboptimal buffer conditions: Incorrect pH, lack of activators. | - Verify the pH of your digestion buffer is between 7.4 and 7.8. - Ensure the presence of a reducing agent (e.g., DTT) and calcium ions in your buffer. | |
| Presence of inhibitors: Contaminants in the sample or buffer. | - Avoid using serum in the digestion buffer. - Do not use buffers containing EDTA or other chelating agents. - Purify your protein sample to remove potential inhibitors. | |
| Incomplete digestion after recommended incubation time | Insufficient enzyme concentration: Enzyme-to-substrate ratio is too low. | - Increase the enzyme-to-substrate ratio. A common starting point is 1:100 to 1:20 (w/w). - Perform a titration experiment to find the optimal ratio for your protein. |
| Protein structure: The protein is highly structured and resistant to cleavage. | - Denature the protein before digestion using agents like urea or guanidine hydrochloride. Note that this compound activity may be affected by high concentrations of denaturants. - Perform a sequential digestion with another protease that has a different cleavage specificity. |
Poor Cell Viability or Clumping During Tissue Dissociation
| Problem | Possible Cause | Solution |
| Low cell viability | Over-digestion: Incubation time is too long. | - Reduce the incubation time. Perform a time-course experiment to find the shortest time that yields a sufficient number of single cells. - Lower the digestion temperature slightly (e.g., to room temperature) to slow down the enzymatic reaction, though this may also reduce efficiency. |
| High enzyme concentration: Too much enzyme is damaging the cells. | - Decrease the concentration of this compound in your digestion cocktail. | |
| Mechanical stress: Harsh pipetting or vortexing. | - Handle cells gently. Use wide-bore pipette tips for cell suspension. Avoid vigorous mixing. | |
| Cell clumping | Release of DNA from lysed cells: DNA is sticky and causes cells to aggregate. | - Add DNase I to the digestion buffer to break down extracellular DNA. - Ensure gentle handling of the tissue and cells to minimize cell lysis. |
| Over-digestion: Damaged cells are more likely to clump. | - Optimize the incubation time and enzyme concentration as described above. | |
| Presence of divalent cations: Can promote cell-cell adhesion. | - While Ca²⁺ is necessary for this compound activity, excessive amounts of other divalent cations could contribute to clumping. Consider using a balanced salt solution. The use of chelators like EDTA to prevent clumping is not recommended as it will inhibit this compound. |
Quantitative Data Summary
Optimizing incubation time requires balancing digestion efficiency with the preservation of sample integrity. The following tables provide illustrative data based on typical experimental outcomes to guide your optimization process.
Table 1: Illustrative Protein Digestion Efficiency with this compound Over Time
| Incubation Time (hours) | Estimated Protein Digestion (%) | Notes |
| 1 | 30-50% | Sufficient for some peptide mapping applications. |
| 4 | 60-80% | A good starting point for many proteomics experiments. |
| 8 | 80-95% | Often results in near-complete digestion for most proteins. |
| 16 (Overnight) | >95% | Standard for achieving complete digestion, but risk of over-digestion for some substrates. |
Note: This data is illustrative and the actual digestion efficiency will vary depending on the specific protein, enzyme-to-substrate ratio, and other experimental conditions.
Table 2: Illustrative Cell Viability During Tissue Dissociation with this compound Over Time
| Incubation Time (minutes) | Estimated Cell Viability (%) | Notes |
| 15 | >90% | Minimal cell damage, but may result in a lower single-cell yield. |
| 30 | 80-90% | A common starting point for many tissue types, balancing yield and viability. |
| 60 | 60-80% | Increased single-cell yield, but with a noticeable decrease in viability for sensitive cell types. |
| 90 | <60% | Higher risk of significant cell death and clumping. |
Note: This data is illustrative. The optimal time will depend on the tissue type, its density, and the specific cell population of interest.
Experimental Protocols
Protocol 1: In-Solution Protein Digestion with this compound for Mass Spectrometry
This protocol is a general guideline for digesting a purified protein in solution.
Materials:
-
Purified protein sample
-
This compound (sequencing grade)
-
Digestion Buffer: 50 mM Tris-HCl, pH 7.6-7.8
-
Calcium Chloride (CaCl₂) solution (100 mM stock)
-
Dithiothreitol (DTT) solution (1 M stock)
-
Denaturing Buffer (optional): 6 M Urea or 6 M Guanidine-HCl in Digestion Buffer
-
Alkylation Agent (optional): Iodoacetamide (IAA) solution (500 mM stock)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid
Procedure:
-
Protein Denaturation (Optional):
-
If the protein is known to be resistant to digestion, resuspend the protein in Denaturing Buffer.
-
Incubate at 37°C for 1 hour.
-
-
Reduction (Optional, but recommended for proteins with disulfide bonds):
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation (Optional, following reduction):
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15-20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange (if denaturants were used):
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the denaturant concentration to a level that does not inhibit this compound (e.g., <1 M urea).
-
-
This compound Activation and Digestion:
-
Prepare the this compound solution in Digestion Buffer.
-
Add CaCl₂ to a final concentration of 1-5 mM.
-
Add DTT to a final concentration of 1-2.5 mM to activate the this compound. Pre-incubate the enzyme solution for at least 2-3 hours at room temperature before adding to the substrate.
-
Add the activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:100 to 1:20 (w/w).
-
Incubate at 37°C for 2-18 hours. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the digestion by adding TFA or formic acid to a final pH of <3.
-
-
Sample Cleanup:
-
Proceed with sample cleanup for mass spectrometry analysis (e.g., using C18 desalting tips).
-
Protocol 2: Tissue Dissociation Using this compound
This protocol provides a general framework for dissociating soft tissues to obtain a single-cell suspension.
Materials:
-
Fresh tissue sample
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Digestion Medium: HBSS with Ca²⁺ and Mg²⁺
-
This compound
-
Collagenase (optional, often used in combination with this compound)
-
DNase I
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Cell strainer (e.g., 70 µm)
Procedure:
-
Tissue Preparation:
-
Place the fresh tissue in ice-cold HBSS (Ca²⁺/Mg²⁺-free).
-
Mince the tissue into small pieces (1-2 mm³) using sterile scissors or a scalpel.
-
Wash the minced tissue pieces with HBSS to remove excess blood.
-
-
Enzyme Cocktail Preparation:
-
Prepare the digestion cocktail in Digestion Medium. A typical cocktail may include:
-
This compound (concentration to be optimized, e.g., 0.1-1 U/mL)
-
Collagenase (e.g., Type IV, 100-200 U/mL)
-
DNase I (e.g., 10-20 U/mL)
-
-
-
Tissue Digestion:
-
Transfer the minced tissue to the digestion cocktail.
-
Incubate at 37°C with gentle agitation for a predetermined time (e.g., start with 30 minutes).
-
Periodically (e.g., every 10-15 minutes), gently pipette the suspension to aid in dissociation.
-
-
Stopping the Digestion:
-
Add an equal volume of cold HBSS containing 10% FBS or 1% BSA to inactivate the enzymes.
-
-
Filtering and Cell Collection:
-
Pass the cell suspension through a cell strainer to remove any undigested tissue clumps.
-
Centrifuge the filtered cell suspension at a low speed (e.g., 300 x g) for 5-10 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in cold HBSS with 2% FBS or 0.5% BSA.
-
Repeat the centrifugation and washing step.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in an appropriate buffer for downstream applications.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining or an automated cell counter.
-
Visualizations
Caption: Workflow for in-solution protein digestion using this compound.
Caption: General workflow for tissue dissociation to obtain single cells.
Caption: Troubleshooting logic for incomplete this compound digestion.
References
- 1. lubio.ch [lubio.ch]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 3. The specificity of this compound from Clostridium histolyticum. Mapping the S' subsites via acyl transfer to amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lubio.ch [lubio.ch]
Technical Support Center: Optimizing Clostripain Digestion and Minimizing Non-Specific Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific cleavage by Clostripain during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage site for this compound?
A1: this compound is a cysteine protease that exhibits high specificity for the carboxyl peptide bond of arginine residues (Arg-Xaa).[1][2] It demonstrates significantly lower activity towards lysine residues.[1][2]
Q2: What are the essential activators for this compound activity?
A2: this compound requires a reducing agent and calcium ions for optimal activity.[3] Commonly used reducing agents include dithiothreitol (DTT) or cysteine. Calcium ions are essential for maintaining the enzyme's stability and activity.
Q3: What are the optimal pH and temperature for this compound digestion?
A3: The optimal pH for this compound activity is in the range of 7.4 to 7.8. The recommended temperature for digestion is typically 37°C. However, temperature can be optimized to control the rate of cleavage and minimize non-specific activity.
Q4: Can this compound cleave at sites other than arginine?
A4: Yes, while highly specific for arginine, this compound can exhibit some low-level, non-specific cleavage, particularly at lysine residues. Factors such as prolonged incubation times, high enzyme-to-substrate ratios, and suboptimal buffer conditions can increase the likelihood of non-specific cleavage.
Troubleshooting Guide: Minimizing Non-Specific Cleavage
Problem: I am observing unexpected fragments in my digest, suggesting non-specific cleavage.
This troubleshooting guide will walk you through potential causes and solutions to reduce non-specific cleavage by this compound.
Optimize Enzyme-to-Substrate Ratio
Cause: An excessively high concentration of this compound relative to the substrate can lead to the enzyme cleaving at secondary, less specific sites.
Solution:
-
Start with a lower enzyme-to-substrate (E:S) ratio. A common starting point is a 1:100 to 1:500 (w/w) ratio of this compound to your target protein.
-
Perform a titration experiment. Test a range of E:S ratios (e.g., 1:50, 1:100, 1:250, 1:500) to determine the optimal concentration that provides complete specific cleavage with minimal non-specific products.
| Enzyme:Substrate Ratio (w/w) | Expected Outcome | Recommendation |
| 1:20 - 1:50 | Higher risk of non-specific cleavage | Use for difficult-to-digest proteins or when rapid digestion is required. |
| 1:100 - 1:500 | Optimal for most applications | Recommended starting range for maximizing specificity. |
| 1:1000 | May result in incomplete digestion | Consider for highly sensitive substrates or very long incubation times. |
Control Incubation Time and Temperature
Cause: Prolonged incubation times and elevated temperatures can increase the probability of off-target cleavage.
Solution:
-
Perform a time-course experiment. Analyze aliquots of the digestion reaction at different time points (e.g., 1, 2, 4, 8, 16 hours) to identify the shortest time required for complete specific cleavage.
-
Optimize the incubation temperature. While the optimal temperature for this compound activity is around 37°C, lowering the temperature (e.g., to 25°C or room temperature) can reduce the rate of non-specific cleavage. This may require a longer incubation time to achieve complete specific digestion.
| Parameter | Condition | Impact on Specificity |
| Incubation Time | Short (1-4 hours) | Generally higher specificity. |
| Long (>16 hours) | Increased risk of non-specific cleavage. | |
| Temperature | 25°C (Room Temp) | Slower reaction, potentially higher specificity. |
| 37°C | Optimal activity, balance with incubation time. | |
| > 40°C | Increased risk of non-specific cleavage and enzyme denaturation. |
Ensure Optimal Buffer Conditions
Cause: Suboptimal buffer pH or the absence of necessary activators can affect this compound's conformation and specificity.
Solution:
-
Maintain the pH between 7.4 and 7.8. Use a stable buffer system such as Tris-HCl or HEPES.
-
Include a reducing agent. Add 1-5 mM DTT or cysteine to the digestion buffer to keep the enzyme in its active state.
-
Ensure the presence of calcium. Include 1-5 mM CaCl₂ in the buffer to maintain enzyme stability.
-
Avoid interfering substances. Certain buffer components can inhibit this compound activity. (See Section 4).
Quench the Reaction and Consider Inhibitors
Cause: Failure to stop the digestion reaction promptly can lead to continued enzymatic activity and increased non-specific cleavage.
Solution:
-
Stop the reaction by adding a specific inhibitor or by changing the pH.
-
TLCK (Tosyl-L-lysine chloromethyl ketone): A common and effective irreversible inhibitor of this compound.
-
Leupeptin: A reversible inhibitor of cysteine proteases, including this compound.
-
Acidification: Lowering the pH to below 4.0 by adding an acid like trifluoroacetic acid (TFA) will inactivate the enzyme.
-
-
Heat inactivation: Heating the sample to 95-100°C for 5-10 minutes can denature and inactivate this compound. However, be mindful that this can also denature your protein of interest.
| Inhibitor/Method | Type | Recommended Concentration | Notes |
| TLCK | Irreversible | 1-5 mM | Highly effective for complete and permanent inactivation. |
| Leupeptin | Reversible | 1-10 µM | Useful for temporary inhibition. |
| Acidification (TFA) | Inactivation | to pH < 4.0 | Compatible with downstream mass spectrometry analysis. |
| Heat Inactivation | Denaturation | 95-100°C for 5-10 min | May not be suitable for all downstream applications. |
Experimental Protocols
Protocol 1: Standard this compound Digestion for Peptide Mapping
-
Protein Preparation: Dissolve the purified protein in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant and excess reagents by dialysis or buffer exchange into the this compound digestion buffer (50 mM Tris-HCl, pH 7.6, 2 mM CaCl₂, 2.5 mM DTT).
-
Digestion: Add this compound to the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction at 37°C for 2-4 hours, or as optimized.
-
Quenching: Stop the reaction by adding TFA to a final concentration of 0.1% (to achieve pH < 4.0).
-
Analysis: The resulting peptide mixture is ready for analysis by LC-MS/MS.
Protocol 2: this compound Activity Assay
This protocol is adapted from Worthington Biochemical Corporation and Sigma-Aldrich.
-
Reagents:
-
Assay Buffer: 75 mM Sodium Phosphate, pH 7.6.
-
Substrate Solution: 0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in deionized water.
-
Activator Solution: 1.0 mM Calcium Acetate, 2.5 mM DTT.
-
Enzyme Solution: Prepare a stock solution of this compound and dilute to 0.2-0.8 units/mL in Activator Solution. Pre-incubate for 2-3 hours at room temperature to activate the enzyme.
-
-
Procedure:
-
Set a spectrophotometer to 253 nm and 25°C.
-
In a quartz cuvette, mix 1.0 mL of Assay Buffer, 1.0 mL of 7.5 mM DTT, and 1.0 mL of Substrate Solution.
-
Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the activated Enzyme Solution.
-
Record the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve. One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
-
Visualizations
References
impact of temperature on Clostripain stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Clostripain stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound activity?
A1: While a specific optimal temperature for this compound's proteolytic activity is not definitively established in all literature, it is commonly used for applications such as peptide digestion and tissue dissociation at 37°C.[1] In the context of tissue dissociation, maximal collagenase activity is observed between 35-37°C, and neutral proteases like this compound function effectively within this range.[2]
Q2: How does temperature affect this compound's stability?
A2: Lyophilized this compound is stable when stored at -20°C.[1] Once reconstituted, it is recommended to aliquot and store the enzyme at -20°C to avoid repeated freeze-thaw cycles. While specific data on the half-life of this compound at various temperatures is limited, prolonged incubation at elevated temperatures outside of the optimal range can lead to denaturation and loss of activity. To minimize activity during experimental procedures where proteolysis is not desired, it is recommended to lower the temperature, for instance by placing samples on ice.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining this compound's activity and stability. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Refer to manufacturer's specifications | Avoid repeated opening and closing of the vial. |
| Reconstituted Solution | -20°C | Refer to manufacturer's specifications | Aliquot to prevent multiple freeze-thaw cycles. |
Q4: Does this compound require activation?
A4: Yes, this compound is a sulfhydryl protease and requires a reducing environment for maximal activity.[2] It is typically activated by pre-incubation with a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol. Calcium ions are also essential for its stability and activity.
Q5: Can I use serum to inhibit this compound activity?
A5: Yes, serum-containing media can be used to inhibit protease activity. The inhibitory effect is likely due to alpha-2-macroglobulin present in the serum. It's important to note that adult serum is generally more effective than fetal serum for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on problems related to its activity and stability.
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Activity | Improper storage of the enzyme. | Ensure that lyophilized this compound is stored at -20°C and that reconstituted aliquots have not undergone multiple freeze-thaw cycles. |
| Absence of a reducing agent. | This compound requires activation by a reducing agent. Ensure that your buffer contains an adequate concentration of DTT or another suitable reducing agent. | |
| Absence of calcium ions. | Calcium is necessary for this compound's stability and activity. Check that your buffer contains an appropriate concentration of calcium chloride. | |
| Incorrect pH of the reaction buffer. | The optimal pH for this compound activity is typically between 7.4 and 7.8. Verify the pH of your buffer. | |
| Presence of inhibitors. | Chelating agents like EDTA will inhibit this compound by removing essential calcium ions. Other inhibitors include heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺) and oxidizing agents. Ensure your reagents are free from these inhibitors. | |
| Inactive enzyme lot. | Test the activity of a new lot of enzyme using a standard substrate and protocol before use in critical experiments. | |
| Inconsistent Results Between Experiments | Variations in incubation temperature. | Use a calibrated incubator or water bath to ensure a consistent temperature for all experiments. Even minor temperature fluctuations can affect enzyme activity. |
| Inconsistent activation time. | Standardize the pre-incubation time with the reducing agent to ensure consistent activation of the enzyme. A pre-incubation of 2-3 hours is often recommended. | |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the enzyme and other reagents. | |
| Unexpected Cleavage of Substrate | Non-specific proteolytic activity. | While this compound is specific for the carboxyl peptide bond of arginine, contamination with other proteases could lead to off-target cleavage. Ensure you are using a high-purity this compound. |
| Sub-optimal reaction conditions. | Extreme pH or temperature can sometimes alter enzyme specificity. Ensure your experimental conditions are within the optimal range for this compound. |
Experimental Protocols
Protocol for Assessing this compound Activity
This protocol is based on the spectrophotometric assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The hydrolysis of BAEE by this compound results in an increase in absorbance at 253 nm.
Materials:
-
This compound enzyme solution
-
Activation Buffer: 10 mM MOPS, pH 7.4, with 2.5 mM DTT and 1 mM CaCl₂
-
Assay Buffer: 25 mM Sodium Phosphate, pH 7.6
-
Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in Assay Buffer
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 253 nm and maintaining a constant temperature
Procedure:
-
Enzyme Activation:
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Incubate at room temperature for at least 2-3 hours to ensure full activation of the enzyme.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 253 nm.
-
Equilibrate the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Assay:
-
In a cuvette, mix the Assay Buffer and the Substrate Solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, known volume of the activated this compound solution to the cuvette.
-
Immediately start recording the absorbance at 253 nm over time.
-
Monitor the increase in absorbance for a set period, ensuring measurements are taken within the linear range of the reaction.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for the product of BAEE hydrolysis.
-
Visualizations
References
Validation & Comparative
Clostripain vs. Trypsin: A Comparative Guide for Proteomic Analysis
In the realm of bottom-up proteomics, the choice of protease is a critical decision that dictates the efficacy of protein identification and characterization.[1] While trypsin has long been the gold standard, alternative enzymes like clostripain offer unique advantages that can enhance proteome coverage and provide complementary data.[2][3] This guide provides an objective comparison of this compound and trypsin, supported by experimental data and detailed protocols to aid researchers in selecting the optimal enzyme for their specific analytical needs.
Enzymatic Specificity and Performance
The fundamental difference between trypsin and this compound lies in their cleavage specificity. Trypsin, a serine protease, cleaves proteins at the carboxyl (C-terminal) side of both lysine (K) and arginine (R) residues.[4] This dual specificity generates peptides of an ideal size range (700-1500 daltons) for mass spectrometry (MS) analysis.[1] In contrast, this compound, a cysteine protease from Clostridium histolyticum, exhibits high specificity for the carboxyl side of arginine residues. This more restricted cleavage can be advantageous for generating larger peptide fragments and for analyzing proteins rich in arginine.
| Feature | Trypsin | This compound |
| Enzyme Class | Serine Protease | Cysteine Protease |
| Source | Porcine or bovine pancreas, recombinant | Clostridium histolyticum |
| Primary Cleavage Site | C-terminal to Arginine (R) and Lysine (K) | C-terminal to Arginine (R) |
| Inhibitors | TPCK (chymotrypsin inhibitor often used in preparations) | Reducing agents and Ca2+ ions are activators |
| Optimal pH | 7.5 - 8.5 | 7.6 - 7.9 |
| Common Use | Gold standard for shotgun proteomics | Complementary to trypsin, analysis of Arg-rich proteins |
Table 1: Comparison of key characteristics of Trypsin and this compound.
The choice of enzyme directly impacts protein identification. While trypsin's broad specificity typically yields a higher number of identified proteins in standard shotgun proteomics, combining data from both trypsin and this compound digests can significantly increase overall proteome coverage. Studies have shown that sequential digestion, for instance, a pre-digestion with trypsin followed by another protease, can improve protein identification by 62% for enzymes like AspN, indicating the power of multi-enzyme strategies.
Visualizing Cleavage Specificity
The differing specificities of trypsin and this compound can be visualized on a model peptide sequence. Trypsin cleaves after both arginine (R) and lysine (K), while this compound's activity is focused solely on arginine.
Figure 1: Cleavage sites for Trypsin (cuts after K and R) and this compound (cuts after R).
Experimental Protocols
Reliable and reproducible results in proteomics are highly dependent on robust sample preparation. Below are standardized protocols for in-solution protein digestion using trypsin and this compound.
Standard In-Solution Digestion Workflow
The general workflow for preparing protein samples for mass spectrometry involves denaturation, reduction, alkylation, and finally, enzymatic digestion.
Figure 2: A typical bottom-up proteomics workflow for protein digestion.
Protocol 1: Trypsin Digestion
This protocol is adapted for a standard in-solution digest.
-
Protein Solubilization and Denaturation : Dissolve the protein sample in a buffer containing 8M urea and 50mM Tris-HCl, pH 8.
-
Reduction : Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Alkylation : Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.
-
Dilution : Dilute the reaction mixture with 50mM Tris-HCl (pH 8) or 50mM ammonium bicarbonate to reduce the urea concentration to below 2M. This is crucial as high concentrations of urea can inhibit trypsin.
-
Digestion : Add mass spectrometry grade trypsin to a final protease-to-protein ratio of 1:50 to 1:100 (w/w). Incubate overnight (12-18 hours) at 37°C.
-
Quenching : Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1%, which lowers the pH.
-
Cleanup : Desalt the resulting peptide mixture using a C18 column or Zip-Tip prior to LC-MS/MS analysis.
Protocol 2: this compound Digestion
The protocol for this compound is similar but requires specific co-factors for optimal activity.
-
Protein Solubilization and Denaturation : Follow the same procedure as for trypsin (8M urea, 50mM Tris-HCl, pH 8).
-
Reduction and Alkylation : Follow the same procedure as for trypsin.
-
Dilution : Dilute the sample to reduce the urea concentration to below 2M.
-
Activation and Digestion : Prepare the digestion buffer: 50mM Tris-HCl (pH 7.6-7.9) containing 5mM CaCl₂ and >2mM DTT. Add this compound to a final protease-to-protein ratio of 1:50 to 1:100 (w/w). Incubate for 2-18 hours at 37°C.
-
Quenching : Stop the reaction by acidifying the solution with formic acid or TFA to a final concentration of 1%.
-
Cleanup : Desalt the peptide mixture using a C18 column before LC-MS/MS analysis.
Conclusion
Trypsin remains the workhorse of proteomics due to its high specificity, activity, and the ideal characteristics of the peptides it generates for MS analysis. However, this compound serves as a powerful alternative and complementary tool. Its strict specificity for arginine residues can help in sequencing regions of proteins that are resistant to trypsin, thereby increasing overall sequence coverage and providing a more complete picture of the proteome. For researchers aiming to achieve deep proteome coverage or to analyze proteins with unique amino acid compositions, incorporating this compound into their experimental design is a valuable strategy.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 2. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternatives to Trypsin for Shotgun Proteomics [thermofisher.com]
- 4. Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Enzymes: Clostripain vs. Neutral Protease for Optimal Tissue Dissociation
For researchers, scientists, and drug development professionals engaged in cellular and tissue-based research, the efficient isolation of viable, functional cells from primary tissues is a critical first step. The choice of enzymatic dissociation agent can significantly impact experimental outcomes. This guide provides an in-depth comparison of two common proteases used for tissue dissociation: Clostripain and Neutral Protease (often known as Dispase), supported by experimental data and detailed protocols to aid in the selection of the most appropriate enzyme for your specific application.
Executive Summary
This compound, a cysteine protease from Clostridium histolyticum, and neutral protease, a metalloprotease from Bacillus polymyxa, are both effective enzymes for tissue dissociation. However, they exhibit distinct specificities, optimal working conditions, and impacts on cell viability and function.
Recent studies, particularly in the context of human islet isolation, suggest that supplementing collagenase with this compound can lead to higher yields and better preservation of cellular function compared to supplementation with neutral protease. This compound's specificity for arginine residues offers a more targeted approach to disrupting the extracellular matrix, potentially leaving cell surface proteins less affected. In contrast, neutral protease displays broader specificity, cleaving at leucine and phenylalanine residues, which can be both an advantage for general tissue disruption and a disadvantage due to potential damage to cell membranes.
This guide will delve into the specifics of each enzyme, present comparative data from key studies, and provide the necessary protocols to empower researchers to make informed decisions for their tissue dissociation needs.
Enzyme Characteristics at a Glance
| Feature | This compound (Endoproteinase-Arg-C) | Neutral Protease (Dispase) |
| Source | Clostridium histolyticum | Bacillus polymyxa |
| Enzyme Class | Cysteine Protease[1] | Metallo-endopeptidase[2][3] |
| Molecular Weight | ~53 kDa (heterodimer of 38 kDa and 15 kDa chains)[1] | ~36 kDa[2] |
| Specificity | Highly specific for the carboxyl peptide bond of arginine (Arg- | -Xaa). |
| pH Optimum | 7.6 - 9.0 (transpeptidase activity) | 5.9 - 7.0 (stable over a wide range of 4.0-9.0) |
| Activators | Reducing agents (e.g., DTT) and Ca²⁺ ions. | Divalent cations such as Ca²⁺, Mg²⁺, Mn²⁺, and Fe²⁺. |
| Inhibitors | Sulfhydryl protease inhibitors (e.g., N-ethylmaleimide, Pefabloc SC, Leupeptin). | Metal-chelating agents (e.g., EDTA, EGTA), o-phenanthroline, and heavy metals. |
Performance in Tissue Dissociation: A Data-Driven Comparison
The selection of a dissociation enzyme is often guided by its ability to maximize cell yield while preserving cell viability and functionality. A key study comparing the supplementation of collagenase with either this compound (CP) or neutral protease (NP) for human islet isolation provides valuable quantitative insights.
Table 1: Comparison of Islet Isolation Outcome with this compound and Neutral Protease Supplementation
| Parameter | Collagenase Alone | Collagenase + Neutral Protease (NP) | Collagenase + this compound (CP) | Collagenase + NP + CP |
| Islet Yield (IEQ/g pancreas) | 3090 ± 550 | 2340 ± 450 | 2740 ± 280 | 3430 ± 630 |
| Undigested Tissue (%) | 21.1 ± 1.1 | 13.3 ± 2.2 | - | 13.7 ± 2.6 |
| Embedded Islets (%) | 13 ± 2 | 9 ± 2 | 11 ± 4 | 4 ± 1 |
| Post-Culture Overall Survival (%) | 52.9 ± 5.1 | - | 74.5 ± 4.8 | 42.7 ± 3.9 |
| Post-Culture Viability (%) | - | 72.8 ± 2.6 | 81.6 ± 2.8 | - |
| Stimulation Index (Insulin Response) | - | 2.0 ± 0.12 | 3.16 ± 0.4 | - |
These results highlight that while a combination of neutral protease and this compound can yield a high number of islets, it comes at a significant cost to cell survival. Supplementation with this compound alone, however, resulted in the highest post-culture survival and a significantly better insulin response, indicating superior preservation of islet function.
Understanding the Mechanism: Enzymatic Cleavage
The differing specificities of this compound and neutral protease dictate their mode of action on the extracellular matrix.
Caption: Enzymatic cleavage sites of this compound and Neutral Protease.
Experimental Protocols: A Guide to Implementation
The following protocols provide a general framework for tissue dissociation using this compound and neutral protease. It is crucial to empirically optimize concentrations and incubation times for each specific tissue type.
General Tissue Dissociation Workflow
Caption: A generalized workflow for enzymatic tissue dissociation.
Protocol 1: Tissue Dissociation with Neutral Protease (Dispase)
This protocol is adapted for general tissue dissociation.
Materials:
-
Neutral Protease (Dispase)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Culture medium
-
Sterile scalpel or scissors
-
Sterile conical tubes
-
Centrifuge
-
Cell strainer (e.g., 70 µm)
-
Water bath or incubator at 37°C
Procedure:
-
Aseptically mince the tissue into small fragments (1-2 mm³).
-
Wash the tissue fragments several times with sterile DPBS to remove excess blood and debris.
-
Prepare a working solution of Neutral Protease at a concentration of 0.6-2.4 U/mL in DPBS. For more robust tissues, co-digestion with collagenase (60-100 U/mL) can be more efficient.
-
Submerge the tissue fragments in the enzyme solution and incubate at 37°C for 30-60 minutes with gentle agitation. Incubation times may need to be optimized.
-
Monitor the dissociation process. When the tissue appears sufficiently dissociated, gently triturate the suspension using a pipette to create a single-cell suspension.
-
Terminate the enzymatic reaction by adding an equal volume of culture medium containing serum or a specific inhibitor like EDTA (1mM).
-
Pass the cell suspension through a cell strainer to remove any remaining undigested tissue.
-
Centrifuge the cell suspension (e.g., 300 x g for 5-10 minutes), discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Perform cell counting and a viability assessment (e.g., using Trypan Blue).
Protocol 2: Tissue Dissociation with this compound (as a supplement to Collagenase)
This compound is typically used in combination with collagenase to enhance tissue dissociation.
Materials:
-
This compound
-
Collagenase (Type I, II, IV, or V, depending on the tissue)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Culture medium
-
Dithiothreitol (DTT) for this compound activation
-
Sterile scalpel or scissors
-
Sterile conical tubes
-
Centrifuge
-
Cell strainer (e.g., 70 µm)
-
Water bath or incubator at 37°C
Procedure:
-
Follow steps 1 and 2 from the Neutral Protease protocol.
-
Prepare the collagenase solution in HBSS at the desired concentration.
-
Prepare a stock solution of this compound. Activate the this compound by adding a reducing agent like DTT according to the manufacturer's instructions.
-
Add the activated this compound to the collagenase solution. The final concentration of this compound will need to be optimized for your specific application.
-
Submerge the tissue fragments in the enzyme cocktail and incubate at 37°C with gentle agitation.
-
Monitor the digestion and proceed with mechanical dissociation as described in the Neutral Protease protocol (step 5).
-
Terminate the reaction by adding culture medium with serum.
-
Filter, wash, and resuspend the cells as described in the Neutral Protease protocol (steps 7-9).
Conclusion and Recommendations
Both this compound and neutral protease are valuable tools for tissue dissociation. The choice between them depends heavily on the specific tissue type and the downstream application.
-
Neutral Protease (Dispase) is a robust, broadly acting enzyme suitable for a wide range of tissues. Its gentle action on cell membranes makes it a good choice for applications where maintaining cell surface integrity is not the absolute primary concern. However, its non-specific nature can sometimes lead to reduced cell viability and function, as seen in the islet isolation studies.
-
This compound , when used as a supplement to collagenase, offers a more targeted and potentially gentler dissociation. Its high specificity for arginine residues can result in higher cell viability and better preservation of cellular function, making it an excellent choice for isolating sensitive cell types or for applications where functional integrity is paramount.
For researchers aiming to optimize cell yield and, more importantly, preserve the functional integrity of the isolated cells, exploring the use of this compound as a supplementary enzyme is highly recommended. As with any biological protocol, empirical testing and optimization are key to achieving the best possible results.
References
A Head-to-Head Comparison: Clostripain and Thermolysin in Human Islet Isolation
For researchers, scientists, and drug development professionals involved in islet transplantation and diabetes research, the choice of enzymatic digestion agents is a critical determinant of success. The yield, purity, and viability of isolated human islets are directly impacted by the enzymes used to break down the pancreatic extracellular matrix. This guide provides an objective comparison of two key supplementary proteases, clostripain and thermolysin, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal enzyme blend for human islet isolation.
The enzymatic digestion of the human pancreas is a delicate balance between the effective liberation of islets and the preservation of their cellular integrity and function. While collagenase is the primary enzyme responsible for degrading the collagenous backbone of the pancreatic tissue, its efficacy is significantly enhanced by the addition of supplementary proteases. Among these, thermolysin, a metalloprotease, has been a standard component of many enzyme blends. However, recent research has highlighted the significant benefits of including this compound, a cysteine protease with trypsin-like activity, in the digestion cocktail.
Performance Metrics: A Quantitative Comparison
The addition of this compound to the enzyme blend for human islet isolation has been shown to improve islet yields and the rate of successful isolations for transplantation.[1] In contrast, enzyme blends relying solely on thermolysin or other neutral proteases can be less consistent and may lead to lower islet recovery and viability.
Below is a summary of quantitative data from comparative studies.
Table 1: Comparison of Islet Isolation Outcomes with and without this compound Supplementation
| Parameter | Control Group (Collagenase + Thermolysin) | This compound Group (Collagenase + Thermolysin + this compound) | P-value |
| Total Islet Equivalents (IE) | 254,765 (range: 24,130-588,696) | 391,565 (range: 223,368-657,609) | 0.0199 |
| Purified Tissue Volume (µL) | 1333 (range: 200-3100) | 2235 (range: 1100-6025) | 0.0090 |
| Islet Equivalents per gram pancreas (IE/g) | 2498 (range: 233-6086) | 3598 (range: 2440-6246) | 0.0362 |
| Fulfillment of Transplantation Criteria | 11 of 24 preparations | 12 of 12 preparations | 0.0022 |
Data adapted from a study involving 12 organs isolated using this compound and 24 matched controls.[1]
Table 2: Comparison of Islet Isolation Outcomes with Different Supplementary Proteases
| Parameter | Collagenase Alone | Collagenase + Neutral Protease (NP) | Collagenase + this compound (CP) | Collagenase + NP + CP |
| Islet Equivalents per gram (IEQ/g) | 3090 ± 550 | 2340 ± 450 | 2740 ± 280 | Not specified |
| Undigested Tissue (%) | 21.1 ± 1.1 | 13.3 ± 2.2 | Not specified | 13.7 ± 2.6 |
| Embedded Islets (%) | 13 ± 2 | Not specified | Not specified | 4 ± 1 |
| Post-culture Overall Survival (%) | Not specified | Not specified | 74.5 ± 4.8 | 42.7 ± 3.9 |
| Stimulation Index (GSIS) | 2.28 ± 0.15 | 2.0 ± 0.12 | 3.16 ± 0.4 | 2.95 ± 0.59 |
Data adapted from a study comparing different enzyme combinations.[2][3][4] Note that "Neutral Protease (NP)" is often used to refer to thermolysin or similar metalloproteases.
Experimental Protocols
To ensure reproducibility and allow for a clear comparison, detailed experimental methodologies are crucial. Below are representative protocols for human islet isolation using enzyme blends with and without this compound, as well as a standard protocol for assessing islet function.
Human Islet Isolation Protocol: A Comparative Approach
This protocol is based on a split-pancreas model, which provides the most direct comparison of enzyme efficacy by using two different enzyme blends on tissue from the same donor pancreas.
1. Pancreas Procurement and Preparation:
-
A human pancreas is procured from a deceased donor with appropriate consent.
-
The pancreas is transported in a cold preservation solution.
-
In the laboratory, the pancreas is dissected to remove surrounding tissues like the spleen, duodenum, and excess fat.
2. Enzyme Blend Preparation:
-
Control (Thermolysin-based): A standard dose of purified collagenase is reconstituted. A specified amount of thermolysin is added to the collagenase solution.
-
Experimental (this compound-supplemented): The same standard dose of purified collagenase and thermolysin is used, with the addition of a specific amount of this compound just before perfusion.
3. Pancreas Perfusion and Digestion:
-
The pancreatic duct is cannulated, and the prepared enzyme blend is infused throughout the pancreas.
-
The distended pancreas is then transferred to a Ricordi digestion chamber.
-
The chamber is gently agitated at 37°C to facilitate both enzymatic and mechanical digestion.
-
The digestion process is monitored by taking samples to observe the release of free islets.
4. Digestion Termination and Islet Purification:
-
Once a sufficient number of free islets are observed, the digestion is stopped by adding a cold solution to dilute the enzymes.
-
The digested tissue is collected and washed.
-
Islets are purified from the exocrine tissue using a continuous density gradient centrifugation method.
5. Islet Culture and Quality Assessment:
-
Purified islets are cultured for a period to allow for recovery and quality control testing.
-
Islet yield (Islet Equivalents - IEQ), purity, and viability are assessed.
Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol
This assay is a critical measure of islet functionality.
1. Islet Preparation:
-
A specific number of islets of similar size are hand-picked and cultured overnight.
2. Pre-incubation:
-
Islets are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
3. Basal Insulin Secretion:
-
Islets are then incubated in fresh low-glucose KRBH for a defined period (e.g., 1 hour), and the supernatant is collected to measure basal insulin secretion.
4. Stimulated Insulin Secretion:
-
The islets are subsequently incubated in KRBH containing a high glucose concentration (e.g., 16.7 mM) for 1 hour, and the supernatant is collected to measure stimulated insulin secretion.
5. Data Analysis:
-
Insulin concentrations in the collected supernatants are measured using an ELISA kit.
-
The Stimulation Index (SI) is calculated as the ratio of insulin secreted at high glucose to insulin secreted at low glucose.
Visualizing the Process and Underlying Mechanisms
To better understand the workflow and the theoretical basis for the observed differences in performance between this compound and thermolysin, the following diagrams have been generated.
Discussion and Conclusion
The data strongly suggests that the inclusion of this compound in the enzyme blend for human islet isolation offers significant advantages over blends that rely solely on thermolysin as the supplementary protease. The primary benefits of this compound appear to be a more consistent and higher yield of islets that are functionally robust, as evidenced by the higher rates of meeting transplantation criteria.
The proposed mechanism for this improved performance is twofold. This compound, as a cysteine protease, has a different substrate specificity compared to the metalloprotease thermolysin, potentially leading to a more targeted and less damaging digestion of the extracellular matrix. Additionally, this compound can activate endogenous pancreatic proelastase to elastase, providing another layer of enzymatic activity that contributes to the gentle and efficient release of islets.
While thermolysin is an effective protease, its broader specificity may increase the risk of damaging islet surface proteins, which can impact their viability and function. The data showing a lower stimulation index in islets isolated with neutral protease alone compared to those isolated with this compound supports this hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue dissociation enzymes for isolating human islets for transplantation: factors to consider in setting enzyme acceptance criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Pro-Inflammatory Cytokines on the Pancreatic Islet Transcriptome: A View at Both Temporal and Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcineurin signaling regulates human islet {beta}-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Clostripain Cleavage Specificity: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clostripain's cleavage specificity against other common proteases, supported by experimental data and detailed protocols. The strategic use of this compound, a highly specific endopeptidase, can significantly enhance protein characterization and proteomics research.
This compound, also known as Arg-C, is a cysteine endopeptidase isolated from Clostridium histolyticum. It exhibits a strong preference for cleaving at the C-terminus of arginine residues. This high specificity offers distinct advantages in proteomics workflows, particularly in scenarios where traditional proteases like trypsin show limitations. This guide delves into the validation of this compound's cleavage specificity using mass spectrometry and compares its performance with other commonly used proteases.
Performance Comparison of Proteases
The choice of protease is critical for achieving comprehensive protein digestion and accurate protein identification in mass spectrometry-based proteomics. The following tables summarize the key performance characteristics of this compound in comparison to Trypsin, Lys-C, and Arg-C (a broader category that includes this compound).
| Feature | This compound (Arg-C) | Trypsin | Lys-C |
| Primary Cleavage Site | C-terminus of Arginine (R) | C-terminus of Arginine (R) and Lysine (K) | C-terminus of Lysine (K) |
| Cleavage at R-P and K-P bonds | Cleaves R-P bonds (97% efficiency), Cleaves K-P bonds (44% efficiency)[1] | Does not cleave at R-P or K-P bonds[1] | Does not cleave at K-P bonds |
| Reported Off-Target Cleavage | Low, primarily at Lysine at a much lower efficiency | Chymotrypsin-like activity can occur | Minimal |
Table 1: Comparison of Cleavage Specificity of Different Proteases.
A key advantage of this compound is its ability to cleave at arginine residues even when they are followed by a proline, a bond that is resistant to trypsin cleavage[1][2]. This property is particularly valuable as it is estimated that every twentieth arginine is followed by a proline[2].
In a comparative study using a yeast protein extract, parallel digestion with Arg-C (this compound) and trypsin resulted in a 37.4% increase in the number of identified peptides and a 13.4% increase in the number of identified proteins compared to digestion with trypsin alone. This demonstrates the complementary nature of this compound in achieving deeper proteome coverage.
Experimental Validation of Cleavage Specificity by Mass Spectrometry
The validation of a protease's cleavage specificity is crucial to ensure the reliability of proteomics data. Mass spectrometry is the gold standard for this purpose. The following is a detailed protocol for validating this compound's cleavage specificity.
Experimental Protocol
This protocol is adapted from methodologies used for protease specificity profiling, such as Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS).
1. Protein Substrate Preparation:
- Select a complex protein mixture (e.g., cell lysate, plasma) or a purified protein standard.
- Denature the proteins using 8 M urea or another suitable denaturant to ensure accessibility of cleavage sites.
- Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM.
- Alkylate cysteine residues with iodoacetamide (IAA) at a final concentration of 20 mM in the dark to prevent disulfide bond reformation.
2. Enzymatic Digestion:
- This compound Digestion:
- Dilute the denatured and alkylated protein sample to a final urea concentration of less than 2 M.
- Add activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w). This compound requires activation with a reducing agent like DTT.
- Incubate the digestion mixture at 37°C for 4-18 hours. Optimal digestion time should be determined empirically.
- Control Digestions (Trypsin, Lys-C):
- Perform parallel digestions with other proteases under their optimal conditions for comparison.
3. Sample Cleanup:
- Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.
- Desalt and concentrate the peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips.
4. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate peptide identification.
- Set the data acquisition method to identify as many peptides as possible (e.g., data-dependent acquisition).
5. Data Analysis:
- Use a proteomics database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
- Search against a relevant protein database (e.g., Swiss-Prot, UniProt).
- Configure the search parameters to allow for semi-tryptic or non-specific cleavages to identify all potential cleavage sites.
- Analyze the identified peptide sequences to determine the amino acids at the P1 and P1' positions (the amino acids flanking the cleavage site).
- Generate a cleavage logo or a frequency plot to visualize the amino acid preferences at and around the cleavage site.
- Quantify the number of missed cleavages (potential cleavage sites that were not cleaved) and any off-target cleavages (cleavages at sites other than arginine).
Visualizing the Workflow and Cleavage Logic
To better illustrate the experimental process and the logic behind cleavage specificity, the following diagrams are provided.
Conclusion
The validation of this compound's cleavage specificity through mass spectrometry confirms its high fidelity for arginine residues. Its unique ability to cleave at arginine-proline bonds makes it a valuable tool for overcoming a common limitation of trypsin, thereby increasing peptide and protein identification rates in proteomics experiments. For researchers aiming to achieve comprehensive protein sequence coverage and confident protein identification, incorporating this compound into their proteomics workflow, either as a standalone protease or in conjunction with others, is a highly effective strategy.
References
A Researcher's Guide to Clostripain: A Comparative Analysis of Commercially Available Options
For researchers, scientists, and drug development professionals, selecting the right reagents is a critical first step in ensuring experimental success. Clostripain, an endopeptidase with high specificity for the carboxyl peptide bond of arginine, is a vital tool in various applications, including proteomics, cell isolation, and peptide synthesis. This guide provides a comparative analysis of this compound sourced from prominent suppliers to aid in making an informed decision.
This comparison focuses on key performance metrics such as specific activity, purity, and formulation. While direct head-to-head comparative studies are limited in the public domain, this guide synthesizes available data from supplier specifications and relevant research articles to offer a comprehensive overview.
Comparative Data of this compound from Different Suppliers
The following table summarizes the quantitative data available for this compound from various suppliers. It is important to note that specific activity values are reported by the manufacturers and may not be directly comparable due to potential variations in assay conditions.
| Supplier | Product Name | Specific Activity (Activated) | Unit Definition | Form |
| Worthington Biochemical | This compound (Endoproteinase-Arg-C) | ≥50 units/mg dry weight[1] | One unit hydrolyzes one micromole of N-benzoyl-L-arginine ethyl ester (BAEE) per minute at 25°C, pH 7.6, in the presence of dithiothreitol.[1] | Lyophilized, pre-activated powder[1] |
| Nordmark Pharma | This compound NB | ≥ 50.0 U/mg (BAEE)[2][3] | 1 Unit catalyzes the cleavage of 1 µmol Nα-Benzoyl-L-arginine ethyl ester per minute at 25 °C, pH 7.8, with 2.5 mM DTT. | Lyophilized powder |
| Sigma-Aldrich | This compound from Clostridium histolyticum | ≥20 units/mg solid | One unit will hydrolyze 1.0 μmole of BAEE per min at pH 7.6 at 25 °C in the presence of 2.5 mM DTT. | Lyophilized powder |
| VitaCyte | GMP Grade this compound | Contains ≥ 1,250 this compound (activated BAEE) units per bottle. | Not specified in U/mg. Activity is reported per bottle. The assay uses N-benzoyl-L-arginine ethyl ester (BAEE) in the presence of a reducing agent (DTT). | Lyophilized cake |
| Molecular Depot | This compound (Endoproteinase-Arg-C) | Not specified. | Not specified. | Powder |
| ProteoGenix (via Abnova) | This compound (Cl. Histolyticum) | >=50 units per mg dry weight | One Unit hydrolyzes one micromole of N-benzoyl-L-arginine ethyl ester per minute at 25°C, pH 7.6, in the presence of dithiothreitol. | Lyophilized, pre-activated |
Experimental Protocols
Accurate assessment of this compound's performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
This compound Activity Assay (BAEE Method)
This spectrophotometric assay is the most common method for determining this compound activity.
Principle: The assay measures the increase in absorbance at 253 nm resulting from the hydrolysis of N-benzoyl-L-arginine ethyl ester (BAEE).
Reagents:
-
0.075 M Sodium phosphate buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM N-Benzoyl-L-arginine ethyl ester (BAEE)
-
Activation solution: 1.0 mM Calcium acetate containing 2.5 mM DTT
-
Enzyme solution: this compound dissolved in the activation solution to a concentration of 0.2-0.8 units/ml.
Procedure:
-
Set a spectrophotometer to 253 nm and 25°C.
-
In a cuvette, mix:
-
1.0 ml of 0.075 M phosphate buffer, pH 7.6
-
1.0 ml of 7.5 mM DTT
-
1.0 ml of 0.75 mM BAEE
-
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution.
-
Record the change in absorbance at 253 nm for 4-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
Calculation of Specific Activity: Specific Activity (Units/mg) = (ΔA₂₅₃/min * 1000) / (1150 * mg enzyme/ml reaction mixture) Where 1150 is the molar extinction coefficient of BAEE at 253 nm.
Purity Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to assess the purity and molecular weight of the enzyme.
Principle: Proteins are denatured and separated based on their molecular weight as they migrate through a polyacrylamide gel under the influence of an electric field.
Procedure:
-
Sample Preparation:
-
Reconstitute the lyophilized this compound in an appropriate buffer.
-
Mix the enzyme solution with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein. Note: Some membrane proteins may aggregate upon boiling; in such cases, incubation at lower temperatures (e.g., 60°C for 30 minutes) is recommended.
-
-
Electrophoresis:
-
Load the denatured protein sample and a molecular weight marker onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
-
Analysis:
-
Assess the purity by observing the number and intensity of the protein bands. Highly pure this compound should exhibit two main bands corresponding to its heavy (approx. 43 kDa) and light (approx. 16 kDa) chains.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the context of this compound's application, the following diagrams are provided.
Caption: A logical workflow for the comparative analysis of this compound from different suppliers.
Caption: A simplified workflow for in-solution protein digestion using this compound.
Conclusion
The choice of this compound supplier will depend on the specific requirements of the application, including the need for GMP-grade material, the desired specific activity, and budget considerations. While this guide provides a summary of available information, researchers are encouraged to request certificates of analysis for specific lots and, where possible, perform in-house validation to ensure the enzyme meets the performance standards for their experimental setup.
References
Assessing the Purity of Commercial Clostripain Preparations: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of enzymatic preparations is paramount to ensure experimental reproducibility and the integrity of results. This guide provides an objective comparison of commercial Clostripain preparations, focusing on key purity parameters and offering supporting experimental data and detailed methodologies for assessment.
This compound (EC 3.4.22.8), a cysteine protease from Clostridium histolyticum, is a valuable tool in various biomedical research applications, particularly in tissue dissociation and protein sequencing due to its high specificity for the carboxyl peptide bond of arginine residues. However, the purity of commercial this compound preparations can vary significantly, with contaminating proteases and other impurities potentially impacting experimental outcomes. This guide outlines the critical parameters for assessing this compound purity and provides a framework for comparing different commercial offerings.
Key Purity Parameters and Comparative Data
The purity of a commercial this compound preparation is determined by its specific activity, the presence of contaminating proteases (such as neutral protease and collagenase), and the level of endotoxins. The following tables summarize publicly available data for several commercial this compound products. It is important to note that this data is primarily derived from manufacturer specifications and may not be the result of a direct head-to-head comparative study.
| Product | Manufacturer | Specific Activity (BAEE Units/mg protein) | Contaminating Protease Levels | Endotoxin Levels |
| This compound | Worthington Biochemical | ≥50 | Information not readily available | Information not readily available |
| GMP Grade this compound | VitaCyte | ≥50 (activated) | Low contaminating proteases | <50 EU/mg |
| This compound NB | Nordmark | ≥50 (activated) | Highly purified | Information not readily available |
| This compound | Sigma-Aldrich | Activity conforms to specification | Information not readily available | Information not readily available |
Table 1: Comparison of Commercial this compound Preparations. BAEE: Nα-Benzoyl-L-arginine ethyl ester. EU: Endotoxin Units. Data is compiled from manufacturer websites and product information sheets.
Experimental Protocols for Purity Assessment
To independently verify the purity of a this compound preparation, a series of assays can be performed. Detailed protocols for these key experiments are provided below.
This compound Activity Assay (BAEE Assay)
This assay measures the specific activity of this compound based on the hydrolysis of the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
a. Principle: this compound catalyzes the hydrolysis of BAEE, leading to an increase in absorbance at 253 nm. The rate of this increase is directly proportional to the this compound activity.
b. Reagents:
-
0.075 M Sodium phosphate buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
This compound sample, appropriately diluted in 1.0 mM Calcium acetate containing 2.5 mM DTT
c. Procedure:
-
Equilibrate a spectrophotometer to 25°C and set the wavelength to 253 nm.
-
In a quartz cuvette, mix 1.0 ml of 0.075 M phosphate buffer, 1.0 ml of 7.5 mM DTT, and 1.0 ml of 0.75 mM BAEE.
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 ml of the diluted this compound sample.
-
Record the increase in absorbance at 253 nm for 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
d. Calculation of Specific Activity: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C. The specific activity is calculated as Units/mg of protein.
Neutral Protease Contamination Assay (Azocasein Assay)
This assay is used to detect the presence of contaminating neutral proteases.
a. Principle: Neutral proteases digest the substrate azocasein, releasing dye-labeled peptides into the supernatant after precipitation of the undigested substrate. The color intensity of the supernatant is proportional to the neutral protease activity.
b. Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
2% (w/v) Azocasein solution in Tris-HCl buffer
-
10% (w/v) Trichloroacetic acid (TCA)
-
1 M NaOH
-
This compound sample
c. Procedure:
-
Add 0.5 ml of the 2% azocasein solution to a microcentrifuge tube.
-
Add 0.1 ml of the this compound sample to the tube.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 ml of 10% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the undigested substrate.
-
Transfer the supernatant to a new tube and add 0.5 ml of 1 M NaOH to develop the color.
-
Measure the absorbance at 440 nm.
Collagenase Contamination Assay (Ninhydrin-Based Assay)
This assay detects contaminating collagenase activity.
a. Principle: Collagenase digests native collagen, releasing free amino acids. These amino acids react with ninhydrin to produce a colored product, which can be measured spectrophotometrically.
b. Reagents:
-
0.05 M TES buffer with 0.36 mM calcium chloride, pH 7.5
-
Native collagen (e.g., from bovine Achilles tendon)
-
Ninhydrin reagent
-
This compound sample
c. Procedure:
-
Weigh 25 mg of collagen into a test tube.
-
Add 5.0 ml of TES buffer and incubate at 37°C for 15 minutes.
-
Add 0.1 ml of the this compound sample to initiate the reaction.
-
Incubate at 37°C for 5 hours.
-
Stop the reaction by transferring 0.2 ml of the supernatant to a new tube containing 1.0 ml of ninhydrin reagent.
-
Heat the mixture in a boiling water bath for 20 minutes.
-
After cooling, measure the absorbance at 570 nm.
Endotoxin Level Assessment (LAL Assay)
The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive method for detecting bacterial endotoxins.
a. Principle: Endotoxins in the sample activate a clotting cascade in the LAL reagent, leading to the formation of a gel clot or a colorimetric change, depending on the assay format.
b. Reagents:
-
LAL reagent kit (commercially available)
-
Pyrogen-free water
-
This compound sample
c. Procedure:
-
Follow the specific instructions provided with the commercial LAL assay kit.
-
Typically, the sample is mixed with the LAL reagent in a pyrogen-free tube or microplate well.
-
The mixture is incubated at 37°C for a specified time.
-
The presence of endotoxins is determined by the formation of a solid gel clot or by measuring the colorimetric or turbidimetric change using a plate reader.
Visualizing Experimental Workflows
To aid in understanding the experimental processes for assessing this compound purity, the following diagrams illustrate the key workflows.
Caption: Workflow for the BAEE-based this compound activity assay.
Caption: Workflow for detecting contaminating protease activity.
Caption: Workflow for the Limulus Amebocyte Lysate (LAL) endotoxin assay.
Conclusion
The purity of commercial this compound preparations is a critical factor for the success of many research applications. By utilizing the standardized assays outlined in this guide, researchers can independently verify the quality of their enzyme preparations. While manufacturer-provided specifications offer a valuable starting point, performing in-house quality control is recommended to ensure the highest level of experimental consistency and data reliability. The choice of a suitable commercial this compound should be based on a careful evaluation of its specific activity, the absence of detrimental contaminating proteases, and low endotoxin levels, all in the context of the intended application.
A Comparative Guide to the Cross-Reactivity of Clostripain and Other Protease Substrates
For researchers, scientists, and drug development professionals, understanding the substrate specificity of proteases is paramount for accurate experimental design and therapeutic development. This guide provides a detailed comparison of the cross-reactivity of Clostripain with other protease substrates, supported by experimental data and protocols.
This compound, a cysteine protease from Clostridium histolyticum, is a highly specific enzyme that preferentially cleaves peptide bonds at the C-terminal side of arginine residues.[1][2] This specificity distinguishes it from other proteases, such as trypsin, which also cleaves at lysine residues.[3] This guide explores the nuances of this compound's substrate preference, offering a comparative analysis with trypsin and detailing experimental approaches to characterize protease specificity.
Comparative Analysis of Substrate Specificity: this compound vs. Trypsin
While both this compound and trypsin are used in proteomics for protein digestion, their substrate specificities differ significantly. This compound exhibits a strong preference for arginine at the P1 position (the amino acid residue preceding the cleavage site).[1][2] Although it can cleave at lysine residues, the rate is considerably lower. Trypsin, a serine protease, readily cleaves at both arginine and lysine residues.
This difference in specificity is critical when specific protein fragmentation is required. For instance, when a protein sequence contains multiple potential cleavage sites for trypsin (both lysine and arginine), using this compound can generate larger, more specific fragments by targeting only the arginine residues.
Quantitative Comparison of Protease Activity
The efficiency of substrate cleavage by proteases is quantified by the specificity constant (kcat/KM). A higher kcat/KM value indicates a more efficient enzyme. While direct comparative studies providing kcat/KM values for this compound and trypsin on a wide range of identical synthetic peptide substrates are limited in the publicly available literature, the established preference of this compound for arginine suggests a significantly higher kcat/KM for arginine-containing substrates compared to lysine-containing ones. For trypsin, the kcat/KM values for arginine and lysine-containing substrates are generally comparable, although variations can occur depending on the surrounding amino acid sequence.
| Protease | P1 Residue | Relative Cleavage Efficiency (kcat/KM) |
| This compound | Arginine | ++++ |
| Lysine | + | |
| Trypsin | Arginine | +++ |
| Lysine | +++ |
This table provides a qualitative comparison based on established substrate preferences. The actual kinetic parameters can vary depending on the specific substrate sequence and experimental conditions.
Experimental Protocols for Determining Protease Specificity
Several experimental approaches can be employed to determine the substrate specificity and cross-reactivity of proteases like this compound. These methods provide valuable data for understanding enzyme function and for the development of specific substrates and inhibitors.
Mass Spectrometry-Based Substrate Profiling
A powerful and unbiased method for determining protease specificity is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS). This technique involves incubating the protease of interest with a complex library of synthetic peptides covering a vast sequence space. The resulting cleavage products are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Figure 1: A simplified workflow for mass spectrometry-based protease substrate discovery.
Protocol:
-
Peptide Library Preparation: A diverse library of synthetic peptides is prepared.
-
Protease Digestion: The protease of interest (e.g., this compound) is incubated with the peptide library under optimal reaction conditions (e.g., pH 7.4-7.8 for this compound).
-
LC-MS/MS Analysis: The reaction mixture is analyzed by LC-MS/MS to identify the cleaved peptides and the exact cleavage sites.
-
Data Analysis: The frequency of amino acids at each position relative to the cleavage site is determined to generate a substrate specificity profile or "cleavage motif."
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)
The PS-SCL method utilizes libraries of fluorogenic or chromogenic substrates to rapidly determine the preferred amino acid residues at specific positions (P4 to P1) of a protease's substrate.
Experimental Workflow:
Figure 2: Workflow for determining protease substrate specificity using PS-SCL.
Protocol:
-
Library Design: A series of peptide libraries is synthesized where one position (e.g., P1) is fixed with a specific amino acid, while the other positions are degenerate.
-
Enzymatic Assay: The protease is added to each well of a microtiter plate containing a different sub-library.
-
Signal Detection: The release of a fluorescent or colored reporter molecule upon substrate cleavage is measured over time.
-
Data Interpretation: The relative cleavage rates for each sub-library are compared to determine the preferred amino acid at the fixed position. This process is repeated for all positions of interest.
This compound Activation Pathway
This compound is synthesized as an inactive zymogen and requires activation to become a functional protease. This activation process involves the proteolytic removal of a linker peptide.
Figure 3: Simplified diagram of the this compound activation pathway.
The activation of the this compound zymogen is an autocatalytic process where an initial small amount of active this compound can cleave and activate more zymogen molecules. This process is calcium-dependent.
Conclusion
This compound's high specificity for arginine residues makes it a valuable tool in proteomics and a potential target for therapeutic intervention. Understanding its cross-reactivity with other protease substrates, particularly in comparison to less specific enzymes like trypsin, is crucial for its effective application. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the substrate specificity of this compound and other proteases, leading to more precise and reliable scientific outcomes.
References
A Comparative Guide to Clostripain Performance in Various Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clostripain's performance in different buffer systems, supported by experimental data. We also compare its activity with common alternatives, offering insights to help you select the optimal enzyme and conditions for your specific application, be it in proteomics, cell biology, or drug development.
This compound: A Highly Specific Protease
This compound (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum. It is highly specific for the carboxyl peptide bond of arginine residues, making it a valuable tool for protein sequencing, peptide mapping, and tissue dissociation.[1][2] Its activity is dependent on the presence of a reducing agent, such as dithiothreitol (DTT), and calcium ions.[1][3]
Performance of this compound in Different Buffer Systems
Commonly used buffers for this compound assays and applications include phosphate, Tris-HCl, MOPS, and HEPES. Below is a summary of key considerations for each:
-
Phosphate Buffer: A widely used buffer for this compound activity assays, typically at a pH of 7.6. It is a good choice for general-purpose use and is compatible with the required cofactors.
-
Tris-HCl Buffer: Also frequently used, with an optimal pH for some substrates reported between 7.4 and 7.8. It has been used for the crystallization of this compound at a pH of 8.5, indicating good compatibility.
-
MOPS Buffer: This buffer is also suitable for this compound, although specific kinetic data is limited.
-
HEPES Buffer: A common biological buffer that can be used for this compound, particularly when studying metalloenzymes where phosphate buffers might interfere.
Table 1: Comparison of this compound and Alternative Proteases
For a comprehensive evaluation, it is essential to compare this compound's performance with that of other commonly used proteases. Trypsin and Thermolysin are two such alternatives with distinct specificities and optimal conditions.
| Enzyme | Source | Optimal pH | Substrate Specificity | Activators | Inhibitors |
| This compound | Clostridium histolyticum | 7.4 - 7.8 | C-terminal of Arginine | DTT, Ca²⁺ | Oxidizing agents, heavy metal ions |
| Trypsin | Bovine or Porcine Pancreas | 7.0 - 9.0 | C-terminal of Arginine and Lysine | Ca²⁺ | Serine protease inhibitors (e.g., PMSF) |
| Thermolysin | Bacillus thermoproteolyticus | 5.0 - 8.5 | N-terminal of hydrophobic residues | Ca²⁺, Zn²⁺ | EDTA, EGTA |
Table 2: Kinetic Parameters of this compound and Alternatives with Specific Substrates
The following table presents available kinetic data for this compound and its alternatives with their respective commonly used substrates. It is important to note that these values were determined under specific buffer and temperature conditions and may vary with different experimental setups.
| Enzyme | Substrate | Buffer System | K_m_ | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.075 M Phosphate, pH 7.6 | Not available | Not available | Not available |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 50 mM Tris-HCl, pH 9.0 | 0.88 mM | Not available | 8.2 x 10³ |
| Thermolysin | 3-(2-Furylacryloyl)-Gly-L-Leu Amide (FAGLA) | Specifics not detailed | Not available | Varies with temperature | Not available |
Experimental Protocols
A detailed protocol for a standard this compound activity assay is provided below. This can be adapted to compare the performance in different buffer systems by substituting the phosphate buffer with other buffers at the desired pH.
This compound Activity Assay Protocol
This assay measures the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE) by monitoring the increase in absorbance at 253 nm.
Reagents:
-
Assay Buffer: 0.075 M Sodium Phosphate buffer, pH 7.6 (or alternative buffer).
-
Substrate Stock Solution: 0.75 mM BAEE in deionized water.
-
Activator Solution: 1.0 mM Calcium Acetate containing 2.5 mM DTT.
-
Enzyme Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in deionized water) and dilute to a working concentration of 0.2-0.8 units/mL in the Activator Solution immediately before use.
Procedure:
-
Set a spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
To a quartz cuvette, add:
-
1.0 mL Assay Buffer
-
1.0 mL Activator Solution .
-
1.0 mL Substrate Stock Solution
-
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix immediately.
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
Calculation of Specific Activity:
One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6. The specific activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the product.
Logical Workflow for Enzyme Selection and Assay Optimization
The following diagram illustrates a logical workflow for selecting the appropriate enzyme and optimizing the assay conditions for a given application.
Caption: Workflow for enzyme and buffer selection.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design, visual representations of signaling pathways and workflows are invaluable.
Experimental Workflow for Comparative Enzyme Activity Assay
Caption: Workflow for comparing enzyme activity.
Conclusion
The selection of an appropriate buffer system is critical for maximizing the performance of this compound. While phosphate and Tris-HCl buffers are commonly used and effective within the optimal pH range of 7.4-7.8, the ideal choice may depend on the specific requirements of the experiment, such as the presence of metal ions. For applications requiring high specificity for arginine residues, this compound remains a superior choice over broader specificity enzymes like trypsin and thermolysin. By carefully considering the factors outlined in this guide and performing appropriate optimization experiments, researchers can ensure reliable and reproducible results in their enzymatic assays.
References
A Researcher's Guide to Cell Isolation: Validating a Clostripain-Based Protocol Against Common Alternatives
For researchers, scientists, and drug development professionals, the isolation of high-quality primary cells is a critical first step for a multitude of downstream applications. The choice of enzymatic digestion protocol can significantly impact cell yield, viability, and the integrity of cell surface markers. This guide provides an objective comparison of a Clostripain-based cell isolation protocol with established alternatives—Collagenase, Trypsin, and Dispase—supported by experimental data and detailed methodologies.
Executive Summary
Enzymatic tissue dissociation is a cornerstone of primary cell culture, enabling the liberation of cells from the extracellular matrix (ECM). While traditional enzymes like collagenase and trypsin are widely used, there is a growing interest in alternative proteases that may offer improved cell viability and preservation of cellular function. This compound, a cysteine protease from Clostridium histolyticum, is often used as a supplementary enzyme in conjunction with collagenase, particularly in the isolation of human pancreatic islets.[1] This guide evaluates the performance of a this compound-based protocol, highlighting its potential advantages and comparing it with the performance of Collagenase, Trypsin, and Dispase.
Performance Comparison of Cell Isolation Enzymes
The efficacy of an enzymatic cell isolation protocol is determined by several key metrics, including cell yield, cell viability, and the preservation of cell surface markers. The following table summarizes quantitative data from studies comparing different enzymatic treatments.
| Enzyme/Protocol | Cell Type | Key Findings | Reference |
| Collagenase + this compound (CP) | Human Pancreatic Islets | Highest overall post-culture survival (74.5 ± 4.8%) compared to collagenase alone or with Neutral Protease (NP).[2] | [2] |
| Collagenase + Neutral Protease (NP) | Human Pancreatic Islets | Lower post-culture survival (72.8 ± 2.6%) compared to supplementation with CP.[2] | [2] |
| Collagenase Alone | Human Pancreatic Islets | Significantly lower post-culture overall survival (52.9 ± 5.1%) compared to CP-supplemented collagenase. | |
| Trypsin | Synovial Mesenchymal Stem Cells | Rapid cell dissociation (within 5 min), but significantly reduced expression of several cell surface markers (CD44, CD55, CD73, CD105, etc.) within 30 minutes. | |
| Collagenase | Synovial Mesenchymal Stem Cells | Slower cell dissociation (60 min for maximum yield) and reduced expression of CD140a. | |
| Trypsin | Human Skin Keratinocytes & Fibroblasts | Comparable total cell yield to recombinant trypsin (TrypLE Select). | |
| Dispase | Mouse Lung Endothelial Cells | Inferior recovery of viable endothelial cells (8-12 fold lower) compared to Collagenase A. However, dispase was superior for epithelial cell recovery. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for cell isolation using this compound (as a supplement), Collagenase, Trypsin, and Dispase.
This compound-Based Protocol (Supplement to Collagenase for Islet Isolation)
This protocol is adapted from a study on human islet isolation.
-
Enzyme Preparation: Prepare a solution of collagenase and supplement with this compound. The final concentrations will depend on the specific activity of the enzyme lots and the tissue type. For human pancreas, a study used 1 vial of collagenase with 1/3 vial of non-activated this compound.
-
Tissue Preparation: Mince the tissue into small fragments (1-2 mm³).
-
Digestion: Incubate the tissue fragments in the enzyme solution at 37°C with gentle agitation. Digestion time can range from 30 minutes to several hours and should be optimized for the specific tissue.
-
Dissociation: Further dissociate the tissue by gentle pipetting or mechanical disruption.
-
Cell Collection: Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Washing: Wash the cells by centrifugation and resuspend in an appropriate culture medium.
-
Cell Counting and Viability: Determine cell yield and viability using a hemocytometer and Trypan Blue exclusion.
Collagenase Protocol (General Tissue Dissociation)
-
Enzyme Preparation: Prepare a Collagenase solution (e.g., 0.1-5 mg/mL) in a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing calcium ions, which are required for collagenase activity.
-
Tissue Preparation: Mince the tissue into small pieces (1-3 mm³).
-
Digestion: Incubate the tissue fragments in the Collagenase solution at 37°C for 1 to 18 hours, depending on the tissue type, with gentle agitation.
-
Dissociation: Promote dissociation by gentle pipetting.
-
Cell Collection: Pass the cell suspension through a sterile mesh to remove undigested fragments.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with fresh medium.
-
Cell Counting and Viability: Assess cell yield and viability.
Trypsin Protocol (Adherent Cell Detachment & Tissue Dissociation)
-
For Adherent Cells:
-
Aspirate the culture medium and wash the cell monolayer with a Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS).
-
Add pre-warmed 0.25% Trypsin-EDTA solution to cover the cell layer.
-
Incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the Trypsin with serum-containing medium.
-
Collect and wash the cells.
-
-
For Tissue Dissociation:
-
Mince the tissue and wash with a Ca²⁺/Mg²⁺-free salt solution.
-
Incubate the tissue in 0.25% Trypsin on ice for 6-18 hours to allow enzyme penetration.
-
Warm the tissue to 37°C for 20-30 minutes to activate the trypsin.
-
Disperse the tissue by pipetting and filter the cell suspension.
-
Dispase Protocol (General Tissue Dissociation)
-
Enzyme Preparation: Prepare a Dispase solution (0.6-2.4 U/mL) in a balanced salt solution.
-
Tissue Preparation: Mince the tissue into small fragments (3-4 mm).
-
Digestion: Submerge the tissue in the Dispase solution and incubate at 37°C with slow stirring for 1 to several hours.
-
Cell Collection: Collect the dissociated cells by centrifugation.
-
Washing: Wash the cell pellet with fresh medium.
-
Cell Counting and Viability: Determine cell yield and viability.
Mechanism of Action: A Visual Guide
The efficacy and gentleness of each enzyme are directly related to their specific cleavage sites within the extracellular matrix and on the cell surface.
References
A Head-to-Head Battle of Arginine-Specific Proteases: Clostripain vs. The Alternatives
For researchers, scientists, and drug development professionals navigating the complex world of protein analysis and manipulation, the choice of the right protease is paramount. Arginine-specific proteases, with their precise cleavage at the C-terminus of arginine residues, are invaluable tools. This guide provides a comprehensive, data-driven comparison of Clostripain against other prominent arginine-specific and related proteases, offering insights into their performance, specificity, and optimal applications.
This comparative analysis focuses on this compound, a cysteine protease from Clostridium histolyticum, benchmarked against GingisREX®, an arginine-specific cysteine protease from Porphyromonas gingivalis, and Trypsin, the well-established serine protease that cleaves at both arginine and lysine residues.
At a Glance: Key Performance Characteristics
To facilitate a clear comparison, the following table summarizes the core biochemical and kinetic properties of this compound, GingisREX®, and Trypsin. This data is essential for selecting the most appropriate enzyme for specific research needs, from proteomics sample preparation to targeted protein modification.
| Feature | This compound (Endoproteinase-Arg-C) | GingisREX® (RgpB) | Trypsin |
| Source | Clostridium histolyticum | Porphyromonas gingivalis | Bovine or Porcine Pancreas |
| Protease Class | Cysteine Protease | Cysteine Protease | Serine Protease |
| Primary Cleavage Site | C-terminus of Arginine | C-terminus of Arginine | C-terminus of Arginine and Lysine |
| Cleavage of Arg-Pro Bonds | No | Yes[1][2] | No[3] |
| Cleavage at Lysine | Significantly lower rate than Arginine[4] | No reported activity[1] | Yes |
| Optimal pH | 7.4 - 7.8 | 6.5 - 8.0 | 8.0 - 9.0 |
| Activators | Thiols (e.g., DTT, cysteine), Ca²⁺ | Reducing agents (e.g., TCEP, DTT), Cysteine | Ca²⁺ |
| Inhibitors | Iodoacetic acid, PMSF, leupeptin, antipain, EDTA, heavy metal ions | Guanidine hydrochloride, KYT-1, Iodoacetamide | Serine protease inhibitors (e.g., PMSF, AEBSF), TLCK |
| Activity in Denaturants | Information not readily available | Active in up to 6M Urea and 0.1% SDS | Tolerant to lower concentrations of urea (typically < 2M) |
Specificity Showdown: Arginine vs. Lysine Cleavage
The defining characteristic of an arginine-specific protease is its ability to discriminate between arginine and the structurally similar lysine residue. This specificity is critical in applications where precise fragmentation of a protein is required, such as in peptide mapping or the generation of specific bioactive peptides.
A direct comparison using oxidized insulin β-chain, which contains one arginine and one lysine residue, demonstrates the superior specificity of GingisREX® over this compound (Arg-C). In this experiment, GingisREX® showed no enzymatic activity at the lysine residue, even after prolonged incubation at a high enzyme-to-substrate ratio. In contrast, while this compound's primary activity was at the arginine residue, cleavage at the lysine residue was also observed, along with some non-specific cleavage at higher enzyme concentrations and longer incubation times. Trypsin, by its nature, efficiently cleaves at both arginine and lysine residues.
This qualitative data highlights the exceptional specificity of GingisREX® for arginine residues, making it the preferred choice for applications demanding the highest level of precision. This compound offers a high degree of arginine specificity but may exhibit some off-target cleavage at lysine residues under certain conditions.
Kinetic Performance: A Quantitative Comparison
While direct, side-by-side quantitative kinetic data (kcat and Km) for all three enzymes on identical arginine and lysine-containing substrates is limited in the public domain, we can infer their relative efficiencies from available information. The catalytic efficiency of a protease is best represented by the specificity constant (kcat/Km), which reflects how efficiently an enzyme can bind to a substrate and convert it into a product.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin | N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | ~1.84 | ~50 | ~3.7 x 10⁴ |
| Trypsin | Synthetic Arginine-containing peptide | - | 8-10 | 1-2 x 10⁶ |
| Trypsin | Synthetic Lysine-containing peptide | - | - | Slower than Arginine cleavage |
Note: The kinetic parameters for Trypsin can vary significantly depending on the specific substrate and experimental conditions.
Experimental Methodologies
To ensure transparency and reproducibility, the following are detailed protocols for key experiments relevant to the comparison of these proteases.
Protease Activity Assay using a Chromogenic Substrate (e.g., BAPNA)
This assay is a common method for measuring the activity of proteases that cleave after arginine, such as Trypsin and, to a lesser extent, this compound. The cleavage of Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) releases p-nitroaniline, which can be quantified spectrophotometrically.
Materials:
-
Protease solution (e.g., Trypsin, this compound) of known concentration.
-
BAPNA stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2).
-
Spectrophotometer capable of reading at 410 nm.
-
96-well plate or cuvettes.
Procedure:
-
Prepare a series of BAPNA dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.05 to 2 mM).
-
Add a fixed amount of protease to each well or cuvette.
-
Initiate the reaction by adding the BAPNA solution.
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) to determine the initial reaction velocity (V₀).
-
Plot V₀ against the substrate concentration [S].
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Mass Spectrometry-Based Specificity Analysis
This method provides a detailed and accurate assessment of protease cleavage specificity by identifying the exact peptide fragments generated from a known protein substrate.
Materials:
-
Protein substrate (e.g., Bovine Serum Albumin, Myoglobin, or a protein mixture).
-
Proteases to be tested (this compound, GingisREX®, Trypsin).
-
Denaturation/Reduction/Alkylation reagents (Urea, DTT, Iodoacetamide).
-
Digestion buffer appropriate for each enzyme.
-
LC-MS/MS system.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein substrate in a buffer containing a chaotropic agent like urea (e.g., 8M Urea in 50 mM Tris-HCl, pH 8).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the denatured protein solution with the appropriate digestion buffer to reduce the urea concentration (e.g., to <2M for Trypsin).
-
Add the protease at a suitable enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
For this compound and GingisREX®, ensure the presence of required activators (e.g., DTT, cysteine, CaCl₂).
-
Incubate at the optimal temperature for each enzyme (e.g., 37°C) for a defined period (e.g., 4 hours to overnight).
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
-
Desalt the peptide mixture using a C18 solid-phase extraction method.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known protein sequence database.
-
Identify the cleavage sites by analyzing the N- and C-termini of the identified peptides.
-
Quantify the frequency of cleavage at arginine, lysine, and any other sites to determine the specificity of each protease.
-
Visualizing Arginine-Specific Cleavage in a Biological Context
Arginine-specific cleavage is a critical event in many physiological and pathological signaling pathways. The Protease-Activated Receptor (PAR) signaling pathway is a prime example, where proteases like thrombin cleave PARs at specific arginine residues to initiate intracellular signaling.
Caption: Protease-Activated Receptor 1 (PAR1) signaling pathway initiated by arginine-specific cleavage.
This diagram illustrates how an arginine-specific protease, thrombin, activates the PAR1 signaling cascade. Thrombin binds to the extracellular domain of PAR1 and cleaves it at a specific arginine residue (Arg41). This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to and activates the receptor itself. This activation leads to the engagement of intracellular G-proteins and the initiation of downstream signaling pathways that regulate a variety of cellular responses, including platelet aggregation and changes in endothelial cell permeability. The specificity of the initial cleavage event at arginine is the critical trigger for this entire signaling cascade.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, GingisREX®, and Trypsin ultimately depends on the specific requirements of the application.
-
For the highest arginine specificity , where any cleavage at lysine residues is undesirable, GingisREX® is the clear frontrunner. Its ability to cleave Arg-Pro bonds and its tolerance to denaturing agents provide additional advantages in complex proteomics workflows.
-
This compound offers a strong preference for arginine and is a valuable tool for many applications. However, researchers should be aware of its potential for minor off-target cleavage at lysine residues, particularly with longer incubation times or higher enzyme concentrations.
-
Trypsin remains the workhorse for general proteomics due to its high activity and dual specificity for both arginine and lysine, which typically generates peptides of an ideal length for mass spectrometry analysis. However, for applications requiring exclusive arginine cleavage, it is not a suitable choice.
By understanding the distinct performance characteristics and leveraging the detailed experimental protocols provided, researchers can make informed decisions to optimize their experimental outcomes and advance their scientific discoveries.
References
Evaluating the Impact of Clostripain on Cell Viability Compared to Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a protease for cell isolation and tissue dissociation is a critical step in many research and therapeutic applications. The ideal enzyme should efficiently dissociate tissues while maintaining high cell viability and preserving cellular function. This guide provides a comparative analysis of Clostripain against other commonly used proteases—Trypsin, Collagenase, and Papain—with a focus on their impact on cell viability. The information presented is collated from various studies and is intended to guide researchers in making informed decisions for their specific applications.
Executive Summary
This compound, a cysteine protease from Clostridium histolyticum, demonstrates a favorable profile for maintaining cell viability, particularly in the context of human islet isolation where it has been shown to improve post-culture survival rates when used as a supplement. While direct comparative data across a single cell type for all four proteases is limited, the available evidence suggests that the cytotoxic effects of proteases are highly dependent on the cell type, enzyme concentration, and digestion time. This guide summarizes the quantitative data available, provides detailed experimental protocols for assessing cell viability, and illustrates relevant cellular pathways affected by protease treatment.
Quantitative Comparison of Protease Impact on Cell Viability
The following table summarizes quantitative data on cell viability following treatment with this compound, Trypsin, Collagenase, and Papain from various studies. It is crucial to note that the data are derived from different experimental setups, including different cell types, enzyme concentrations, and incubation times. Therefore, direct comparison of the absolute viability percentages should be made with caution.
| Protease | Cell Type | Concentration | Incubation Time | Cell Viability (%) | Source |
| This compound (supplement) | Human Islets | N/A (supplement to Collagenase) | N/A | 81.4 ± 2.3 (freshly isolated) | [1] |
| 74.5 ± 4.8 (post-culture) | [1] | ||||
| Trypsin | Equine Chondrocytes | 0.25% | 20 minutes | ~91 | |
| 60 minutes | ~85 | ||||
| Human Synovial MSCs | 0.25% | 5 minutes | High (not specified) | [2] | |
| Collagenase | Human Synovial MSCs | 3 mg/ml | 60 minutes | High (not specified) | |
| Human Skin Fibroblasts | Various | 24 hours | >85 (at 25 µg/ml) | ||
| Adipose Tissue | N/A | 90 minutes | 43.27 - 49.32 | ||
| Papain | Human Skin Fibroblasts | 25 µg/ml | 24 hours | >85 | |
| Rat Cortical Neurons | N/A | N/A | High yields of viable cells |
Note: The viability data for this compound is in the context of its use as a supplement with collagenase for islet isolation, which has been shown to be superior to using neutral protease as a supplement. Trypsin's effect is highly time-dependent, with longer exposure leading to decreased viability. Different types and blends of collagenase can result in varying viability. Papain is often cited for its gentle dissociation properties, leading to high cell viability, particularly for neuronal cells.
Experimental Protocols
Accurate assessment of cell viability after enzymatic dissociation is paramount. The following are detailed methodologies for commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with different proteases
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Plating: Plate the protease-treated cells in a 96-well plate at a desired density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate under normal culture conditions for a period of attachment and recovery (typically 24 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Protease-treated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Washing: Harvest the protease-treated cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing Experimental Workflows and Cellular Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
A Head-to-Head Battle of Proteases: Clostripain vs. Trypsin for Unveiling the Proteome
A quantitative look at which enzyme yields more peptides for mass spectrometry analysis.
In the realm of proteomics, the comprehensive study of proteins, the journey from a complex biological sample to meaningful data hinges on a critical step: protein digestion. For decades, trypsin has been the undisputed champion, the go-to enzyme for breaking down proteins into smaller, more manageable peptides for analysis by mass spectrometry. However, alternative proteases are emerging, each with unique specificities that can unlock different parts of the proteome. One such contender is Clostripain (also known as Arg-C), a protease with a distinct cleavage preference.
This guide provides a quantitative comparison of peptide yields from this compound and trypsin digests, offering researchers, scientists, and drug development professionals objective data to inform their experimental design. We present a side-by-side analysis of their cleavage specificity, detailed experimental protocols, and a quantitative comparison of their performance in a typical proteomics workflow.
At a Glance: this compound vs. Trypsin
| Feature | This compound (Arg-C) | Trypsin |
| Primary Cleavage Site | C-terminus of Arginine (R) | C-terminus of Arginine (R) and Lysine (K) |
| Cleavage at R-P bonds? | Yes | No |
| Optimal pH | 7.6–7.9 | 7.5-8.5 |
| Key Advantage | Complements trypsin by cleaving at sites trypsin misses, especially Arg-Pro bonds. | Well-established, highly specific, and generates peptides of an ideal size for mass spectrometry. |
Quantitative Comparison of Peptide and Protein Identifications
A direct comparison of digests from a yeast cell lysate provides a clear picture of the peptide and protein yields achievable with each enzyme. In a study, parallel digestions were performed using either trypsin or this compound (Arg-C) followed by LC-MS/MS analysis.[1]
| Metric | Trypsin Digest | This compound (Arg-C) Digest | % Increase with this compound |
| Peptides Identified | ~7,100 | ~9,750 | 37.4% |
| Proteins Identified | ~1,030 | ~1,170 | 13.4% |
These results demonstrate that a parallel digest with this compound can significantly increase the number of identified peptides and proteins, providing a more comprehensive view of the proteome.[1]
Understanding the Proteolytic Specificity
The key difference between this compound and trypsin lies in their cleavage specificity. Trypsin cleaves at the C-terminus of both arginine (R) and lysine (K) residues, unless either is followed by a proline (P).[2] this compound, on the other hand, shows strong preference for the C-terminus of arginine residues and can efficiently cleave at arginine sites even when they are followed by a proline.[1] This makes this compound a valuable tool for obtaining peptides from regions of proteins that are resistant to trypsin digestion.
Figure 1. A diagram illustrating the differing cleavage specificities of Trypsin and this compound.
Experimental Protocols
Reproducible and efficient protein digestion is fundamental to the success of any proteomics experiment. Below are detailed, representative protocols for in-solution digestion using this compound and trypsin.
This compound (Arg-C) In-Solution Digestion Protocol
This protocol is adapted from manufacturer's guidelines for Endoproteinase Arg-C (this compound).[3]
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.6, containing 10 mM CaCl2).
-
For proteins that are difficult to solubilize, denaturing agents such as urea (up to 6M) or guanidine-HCl can be used. If using urea, ensure it is freshly prepared to avoid carbamylation.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30-60 minutes to alkylate cysteine residues, preventing the reformation of disulfide bonds.
-
-
Enzyme Activation and Digestion:
-
Activate this compound by preparing a solution containing a reducing agent (e.g., 5 mM DTT).
-
Add the activated this compound to the protein solution at an enzyme-to-substrate ratio of 1:100 to 1:20 (w/w).
-
Incubate at 37°C for 2 to 18 hours.
-
-
Reaction Termination:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1%, which will lower the pH to ~2.
-
Trypsin In-Solution Digestion Protocol
This is a standard protocol for trypsin digestion of complex protein mixtures.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer such as 50 mM ammonium bicarbonate (pH ~8.0).
-
For complex samples, use a denaturing buffer like 8 M urea in 50 mM Tris-HCl, pH 8.0.
-
-
Reduction:
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Dilution and Digestion:
-
If using a high concentration of urea, dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit trypsin activity.
-
Add trypsin to the protein solution at a final protease-to-protein ratio of 1:100 to 1:20 (w/w).
-
Incubate overnight at 37°C.
-
-
Reaction Termination:
-
Terminate the digestion by adding formic acid or TFA to a final concentration of 1%.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the quantitative comparison of peptide yields from this compound and Trypsin digests.
Figure 2. A workflow diagram for comparing peptide yields from this compound and Trypsin digests.
Conclusion
While trypsin remains the workhorse of proteomics, this guide demonstrates the significant advantages of incorporating this compound into protein digestion workflows. The ability of this compound to cleave at arginine residues, particularly those followed by proline, provides a complementary approach to trypsin digestion, leading to a substantial increase in the number of identified peptides and proteins. For researchers aiming for the most comprehensive proteome coverage, a parallel digestion strategy utilizing both trypsin and this compound is a powerful approach to uncover a greater depth of the proteome.
References
Confirming Clostripain Activity: A Comparative Guide for Researchers
For researchers in drug development and life sciences, ensuring the consistent activity of proteolytic enzymes is paramount for reproducible results. This guide provides a comprehensive comparison for confirming the enzymatic activity of Clostripain, a cysteine protease from Clostridium histolyticum, using a reference standard. We will delve into the standard assay for activity determination, compare it with alternative proteases, and provide detailed experimental protocols.
Understanding this compound and Its Activity
This compound is a highly specific endoproteinase that primarily cleaves peptide bonds at the C-terminal side of arginine residues.[1][2][3] This specificity makes it a valuable tool in protein sequencing, peptide mapping, and cell isolation, particularly for pancreatic islets.[4][5] The enzyme is a heterodimer, composed of a heavy and a light chain, and requires reducing conditions and the presence of calcium ions for maximal activity.
The activity of this compound is typically measured using a spectrophotometric assay with Nα-benzoyl-L-arginine ethyl ester (BAEE) as the substrate. The hydrolysis of BAEE by this compound results in an increased absorbance at 253 nm, which can be monitored over time to determine the reaction rate. One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at a specific pH and temperature.
Data Presentation: Comparing this compound Activity
To confirm the activity of a new batch or preparation of this compound, it should be assayed in parallel with a trusted reference standard of known activity. The following table illustrates a typical comparison of results.
| Parameter | Reference Standard this compound | Test Sample this compound | Acceptance Criteria |
| Specific Activity (U/mg) | 150 U/mg | 145 U/mg | 90-110% of Reference |
| Kinetic Parameter (Km) | 0.25 mM | 0.27 mM | ± 10% of Reference |
| pH Optimum | 7.6 | 7.6 | ± 0.2 pH units |
| Inhibition by TLCK (5 mM) | >95% | >95% | >90% inhibition |
Note: The values presented in this table are for illustrative purposes. Actual results may vary depending on the specific enzyme preparation and assay conditions.
Experimental Protocols
A detailed protocol for the standard this compound activity assay is provided below.
This compound Activity Assay Protocol
Objective: To determine the enzymatic activity of a this compound sample by measuring the rate of hydrolysis of Nα-benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
This compound Reference Standard
-
Test Sample of this compound
-
Nα-benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl2)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM CaCl2, 2.5 mM DTT, pH 7.6.
-
Substrate Solution: Prepare a 1 mM solution of BAEE in the assay buffer.
-
Enzyme Solutions: Dissolve the reference standard and test sample of this compound in cold assay buffer to a concentration of approximately 0.1 mg/mL. Further dilute to an appropriate concentration for the assay (e.g., 1-5 µg/mL). The enzyme must be activated for 2-3 hours before use by dissolving in the buffer containing DTT.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to 253 nm and equilibrate the temperature to 25°C.
-
Pipette 2.9 mL of the substrate solution into a quartz cuvette and place it in the spectrophotometer.
-
Record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding 100 µL of the diluted enzyme solution to the cuvette and mix thoroughly.
-
Record the increase in absorbance at 253 nm for 5 minutes, ensuring the rate is linear.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of the product (benzoyl-L-arginine) to convert the rate of absorbance change to the rate of substrate hydrolysis.
-
One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 at 25°C in the presence of 2.5 mM DTT.
-
dot
Caption: Experimental workflow for confirming this compound activity.
Comparison with Alternative Proteases
While this compound is highly specific for arginine, other proteases with different specificities can be used for complementary protein characterization.
| Protease | Cleavage Specificity | Optimal pH | Activators/Inhibitors |
| This compound | C-terminus of Arginine | 7.4 - 7.8 | Activated by reducing agents (DTT) and Ca2+; Inhibited by TLCK, leupeptin. |
| Trypsin | C-terminus of Arginine and Lysine | 8.0 - 9.0 | Inhibited by PMSF, TLCK, aprotinin. |
| Endoproteinase Asp-N | N-terminus of Aspartic and Cysteic acid | 7.0 - 8.0 | Metalloprotease, inhibited by EDTA. |
| Endoproteinase Glu-C | C-terminus of Glutamic and Aspartic acid | 7.8 (phosphate), 4.0 (acetate) | Serine protease, inhibited by DFP. |
Using a combination of proteases can lead to more complete protein digestion and higher sequence coverage in proteomics studies.
dot
Caption: Logical flow for this compound activity confirmation.
Conclusion
Confirming the activity of this compound using a reference standard is a critical step for ensuring the reliability and reproducibility of experimental results. By following a standardized assay protocol and comparing the activity of a test sample to a known standard, researchers can confidently proceed with their downstream applications, from protein analysis to cell culture. The use of alternative proteases can further enhance protein characterization by providing complementary cleavage patterns.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Clostripain
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical component of laboratory safety is the proper disposal of all chemical and biological materials, including enzymes such as Clostripain. Adherence to correct disposal protocols minimizes risks to personnel and the environment. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
This compound, a cysteine protease isolated from Clostridium histolyticum, requires careful handling due to its proteolytic activity and potential to cause irritation to the skin, eyes, and respiratory system. Inactivation of the enzyme before disposal is a key safety measure.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)
-
Respiratory Protection: Use in a well-ventilated area. For powdered forms or aerosols, a respirator (e.g., N95) is recommended.
-
Body Protection: Laboratory coat
Step-by-Step this compound Disposal Protocol
This protocol outlines a chemical inactivation method using a mild oxidizing agent, followed by disposal as biohazardous waste. This approach ensures the enzymatic activity of this compound is neutralized before it enters the waste stream.
Materials Required:
-
This compound waste (liquid or solid)
-
5-10% (v/v) Sodium hypochlorite solution (household bleach)
-
pH indicator strips
-
Sodium thiosulfate solution (for neutralization of excess bleach, if required by local regulations)
-
Appropriate biohazard waste containers
Experimental Protocol: Inactivation and Disposal
-
Segregation of Waste: Collect all materials contaminated with this compound, including unused enzyme, solutions, pipette tips, and culture vessels, in a designated and clearly labeled container.
-
Chemical Inactivation:
-
For liquid waste, add a 5-10% sodium hypochlorite solution to the this compound waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
For solid waste (e.g., contaminated labware), immerse the materials in a 1% sodium hypochlorite solution.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the enzyme. The active cysteine residue in the enzyme's active site is susceptible to oxidation by the hypochlorite, rendering the enzyme inactive.
-
-
Neutralization (If Required): Check local regulations regarding the disposal of chlorinated compounds. If necessary, neutralize the excess sodium hypochlorite by adding sodium thiosulfate solution until the waste stream is de-chlorinated. This step is crucial for protecting aquatic life if the waste is to be discharged into the sanitary sewer.
-
pH Verification: Before final disposal, check the pH of the treated liquid waste. Adjust the pH to a neutral range (typically between 6.0 and 8.0) as required by your institution's waste management policies.
-
Final Disposal:
-
Liquid Waste: Once inactivated and neutralized, the liquid waste can typically be poured down a laboratory sink with copious amounts of water, in accordance with institutional and local guidelines.
-
Solid Waste: After decontamination, solid waste should be placed in a designated biohazard waste container for autoclaving or incineration by a licensed waste disposal service.
-
Quantitative Data for Disposal
| Parameter | Value | Unit | Notes |
| Inactivating Agent | Sodium Hypochlorite | (Household Bleach) | |
| Working Concentration | 1 | % (v/v) | Final concentration in the waste mixture. |
| Contact Time | ≥ 30 | minutes | Minimum time required for complete inactivation. |
| Neutral pH Range | 6.0 - 8.0 | For final discharge into the sanitary sewer. |
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
By following these procedures, laboratories can ensure the safe and effective disposal of this compound, contributing to a secure research environment for all personnel. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
Safeguarding Your Research: A Comprehensive Guide to Handling Clostripain
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when working with potent enzymes like Clostripain. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and handle this compound with confidence.
Personal Protective Equipment (PPE) and Hazard Information
This compound, a cysteine protease derived from Clostridium histolyticum, requires careful handling to avoid potential health hazards.[1] The primary risks include skin and eye irritation, as well as respiratory sensitization.[2] Adherence to proper PPE protocols is the first line of defense.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | Protects against splashes of this compound solutions. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact.[3] For prolonged contact, consider double-gloving. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[2] | Minimizes the risk of inhaling aerosolized enzyme, which can cause respiratory sensitization. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Hazard Classifications for this compound:
| Hazard | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Respiratory Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the enzyme. The following workflow outlines the key steps from receiving the lyophilized powder to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Receiving: Upon receipt, inspect the vial of lyophilized this compound for any damage.
-
Personal Protective Equipment (PPE): Before handling the vial, put on the recommended PPE: a lab coat, nitrile gloves, and safety glasses. An N95 respirator should be worn when handling the powder to prevent inhalation.
-
Buffer Preparation: Prepare the appropriate reconstitution buffer. A common buffer is 10 mM MOPS, pH 7.4, containing 2.5 mM DTT and 1 mM CaCl2. Sterile or RODI water can also be used for initial reconstitution. Avoid buffers containing chelating agents like EDTA, as they can inhibit enzyme activity.
2. Reconstitution of Lyophilized this compound:
-
To avoid generating aerosols, do not open the vial of lyophilized powder until you are ready to add the solvent.
-
Slowly add the desired volume of reconstitution buffer to the vial.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause the protein to denature.
-
For full activity, this compound may need to be activated in the buffer for 2-3 hours before use.
3. Experimental Use:
-
When performing experiments, such as peptide digestion, maintain the appropriate enzyme-to-substrate ratio, typically around 1:100 (w/w).
-
The optimal pH for this compound activity is between 7.4 and 7.8.
-
All work with open solutions of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
4. Inactivation and Disposal:
-
Liquid Waste: Dispose of the inactivated this compound solution in accordance with your institution's and local regulations for chemical waste.
-
Solid Waste: All contaminated materials, such as pipette tips, tubes, and gloves, should be placed in a designated biohazard or chemical waste container for proper disposal.
-
Decontamination: Clean any spills immediately with a suitable laboratory disinfectant.
Experimental Protocol: Peptide Digestion
This compound is frequently used for the specific cleavage of peptides at the C-terminal side of arginine residues. The following is a general protocol for peptide digestion.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
